Benzyl piperidin-3-ylcarbamate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-piperidin-3-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-13(15-12-7-4-8-14-9-12)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHZGURGZRSODK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Benzyl piperidin-3-ylcarbamate mechanism of action
An In-depth Technical Guide to the Core Mechanism of Action of Benzyl piperidin-3-ylcarbamate Derivatives
Abstract
This compound is a chiral synthetic intermediate of significant interest in medicinal chemistry.[1] Rather than possessing a defined biological mechanism of action (MOA) itself, its value lies in serving as a versatile structural scaffold for the synthesis of novel therapeutic agents.[1][2] The piperidine ring is a privileged structure, widely present in approved pharmaceuticals, known for conferring favorable pharmacokinetic properties such as metabolic stability and improved solubility.[3][4][5] The carbamate moiety offers a stable, conformationally influential linker capable of critical hydrogen bonding interactions, and is often employed in prodrug strategies.[6][7] This guide, intended for researchers and drug development professionals, provides a comprehensive framework for elucidating the mechanism of action of novel drug candidates derived from the this compound scaffold. It details a strategic workflow, from initial target identification to downstream pathway analysis, supported by field-proven experimental protocols and causality-driven insights.
Part 1: Foundational Analysis of the this compound Scaffold
The strategic value of this compound in drug design stems from the synergistic combination of its constituent parts: the piperidine core and the benzyl carbamate group. Understanding the individual contributions of these moieties is fundamental to designing derivatives with desired pharmacological profiles.
Chemical Identity and Physicochemical Properties
The scaffold is a chiral molecule, existing as (R) and (S) enantiomers, a critical consideration in drug design as stereochemistry can dictate target affinity and off-target effects.[2] Its core structure consists of a piperidine ring substituted at the 3-position with a benzyl carbamate group.
| Property | Value | Source |
| IUPAC Name | benzyl N-[(3S)-piperidin-3-yl]carbamate | [1] |
| Molecular Formula | C13H18N2O2 | [8] |
| Molecular Weight | 234.30 g/mol | [1] |
| CAS Number | 478646-33-2 ((S)-enantiomer) | [1] |
| XLogP3 | 1.6 | [8] |
| Hydrogen Bond Donor Count | 2 | [8] |
| Hydrogen Bond Acceptor Count | 2 | [8] |
| Rotatable Bond Count | 3 | [8] |
Table 1: Key Physicochemical Properties of (S)-Benzyl piperidin-3-ylcarbamate.
The moderate lipophilicity (XLogP3 of 1.6) and presence of hydrogen bond donors and acceptors make this scaffold an excellent starting point for developing orally bioavailable drugs that can engage with biological targets through specific intermolecular interactions.
The Privileged Piperidine Motif
The piperidine heterocycle is one of the most ubiquitous scaffolds in modern pharmaceuticals.[4] Its prevalence is due to several advantageous properties:
-
Metabolic Stability: The saturated ring is generally resistant to metabolic degradation, prolonging the half-life of a drug.[5]
-
Three-Dimensionality: The non-planar, chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, enabling derivatives to explore complex binding pockets and achieve high target specificity.
-
Physicochemical Modulation: The basic nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility and allowing for ionic interactions with acidic residues (e.g., aspartate, glutamate) in a target's active site.[5]
The Versatile Carbamate Linker
The carbamate group is more than a simple linker; it is a functional group with distinct electronic and steric properties.[6]
-
Bioisostere for Amide Bonds: Carbamates are often used as more stable surrogates for amide bonds in peptidomimetics, offering increased resistance to protease-mediated hydrolysis.[9]
-
Hydrogen Bonding: The N-H and carbonyl groups are excellent hydrogen bond donors and acceptors, respectively, which are critical for anchoring a ligand within a protein's binding site.[7]
-
Conformational Constraint: Delocalization of the nitrogen lone pair into the carbonyl group imparts a degree of planar character and restricts bond rotation, which can help pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding.[6][7]
-
Prodrug Potential: The carbamate linkage can be designed to be stable systemically but cleaved by specific enzymes (e.g., esterases) at the target site to release an active amine-containing drug.[10]
Part 2: Strategic Framework for Mechanism of Action (MOA) Elucidation
For a novel derivative of this compound identified through a phenotypic screen (i.e., a screen that measures a change in cell behavior or function without a preconceived target), the primary challenge is to identify its direct molecular target(s). The following framework outlines a logical, multi-pronged approach to MOA deconvolution.
Caption: High-level workflow for MOA elucidation of a novel compound.
The core principle is to generate a list of potential protein targets using broad, unbiased methods and then systematically validate each candidate using orthogonal, increasingly specific techniques.[11][12]
Part 3: In-Depth Experimental Protocols for Target Identification & Validation
This section provides detailed methodologies for key experiments in the MOA discovery workflow. The choice of method depends on the specific properties of the compound and available resources.
Protocol 1: Affinity Chromatography-Mass Spectrometry (AC-MS)
Causality: This direct biochemical approach aims to physically isolate the binding partners of the drug candidate from a complex biological mixture (e.g., cell lysate).[13] It relies on the principle that a high-affinity interaction will persist through washing steps, allowing for the selective enrichment and subsequent identification of target proteins by mass spectrometry.
Experimental Protocol:
-
Probe Synthesis:
-
Synthesize an analog of the this compound derivative containing a linker (e.g., polyethylene glycol) terminating in a reactive group. The linker attachment point should be chosen carefully to minimize disruption of the key binding interactions.
-
Covalently attach the linker-modified compound to a solid support, such as NHS-activated sepharose beads, to create the affinity matrix.[14]
-
-
Lysate Preparation:
-
Culture cells (e.g., a cancer cell line showing sensitivity to the compound) to ~80-90% confluency.
-
Harvest the cells and lyse them in a non-denaturing buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C to remove insoluble debris. Determine the protein concentration using a BCA assay.
-
-
Affinity Capture:
-
Incubate a defined amount of total protein (e.g., 10-20 mg) with the affinity matrix for 2-4 hours at 4°C with gentle rotation.
-
Crucial Control: In a parallel experiment, incubate lysate with an equal amount of "mock" beads (beads derivatized only with the linker and blocking agent) to identify non-specific binders. A second control involves pre-incubating the lysate with a high concentration of the free (non-immobilized) compound before adding the affinity matrix; true targets should show reduced binding to the matrix.
-
-
Washing and Elution:
-
Wash the beads extensively (e.g., 5 times with 10 bed volumes of lysis buffer) to remove non-specifically bound proteins.
-
Elute the bound proteins. This can be done by competitive elution with a high concentration of the free compound, or by denaturation using a buffer containing SDS and a reducing agent.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.
-
Excise unique bands that appear in the experimental lane but not the control lanes for in-gel trypsin digestion.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and identify the proteins using a database search algorithm (e.g., Mascot, Sequest).
-
Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Causality: This label-free method validates direct target engagement inside intact cells or lysates. It is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[14] This provides strong evidence that the compound interacts with the putative target in a physiological context.
Experimental Protocol:
-
Cell Treatment:
-
Culture cells in multiple dishes. Treat one set with the vehicle (e.g., DMSO) and another set with the this compound derivative at a relevant concentration (e.g., 10x EC50) for 1-2 hours.
-
-
Heating Step:
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into several PCR tubes for each condition (vehicle and drug-treated).
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature. One aliquot for each condition should be kept at room temperature as the non-heated control.
-
-
Protein Extraction:
-
Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Quantification:
-
Collect the supernatants containing the soluble protein.
-
Analyze the amount of the specific target protein remaining in the soluble fraction at each temperature using Western Blotting with a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western Blot.
-
For each condition (vehicle and drug), plot the percentage of soluble protein remaining relative to the non-heated control against the temperature.
-
A positive result is a rightward shift in the melting curve for the drug-treated sample compared to the vehicle control, indicating ligand-induced stabilization.
-
| Temperature (°C) | % Soluble Target (Vehicle) | % Soluble Target (Drug-Treated) |
| 40 | 100 | 100 |
| 46 | 98 | 99 |
| 50 | 85 | 95 |
| 54 | 51 | 82 |
| 58 | 22 | 55 |
| 62 | 5 | 25 |
| 66 | <1 | 8 |
Table 2: Representative quantitative data from a CETSA experiment showing drug-induced thermal stabilization of a target protein.
Downstream Pathway Analysis
Causality: Identifying the direct binding target is only part of the MOA. Understanding the functional consequences of this interaction is essential. If the target is a kinase, for example, the compound might inhibit its ability to phosphorylate downstream substrates. Phosphoproteomics can map these changes on a global scale.
Caption: Hypothetical signaling pathway modulated by a derivative.
Experimental Approach (Phosphoproteomics):
-
Treat cells with the compound or vehicle for a time period relevant to the expected signaling cascade (e.g., 30 minutes, 2 hours, 6 hours).
-
Lyse the cells and digest the proteins into peptides using trypsin.
-
Enrich for phosphopeptides using techniques like Titanium Dioxide (TiO2) chromatography or Immobilized Metal Affinity Chromatography (IMAC).
-
Analyze the enriched phosphopeptides by LC-MS/MS.
-
Use bioinformatics software to identify and quantify changes in phosphorylation levels on thousands of sites across the proteome.
-
Perform pathway analysis (e.g., using KEGG or Reactome databases) on the proteins with significantly altered phosphorylation to identify the modulated signaling networks.
Conclusion
This compound represents a highly valuable starting point for the development of novel therapeutics. Its inherent properties, derived from the privileged piperidine scaffold and the versatile carbamate linker, provide a robust foundation for generating drug candidates with favorable pharmacological characteristics. The mechanism of action of these candidates is not intrinsic to the starting scaffold but is defined by the specific modifications made during the design process. A rigorous, multi-faceted investigational strategy, combining direct target isolation, biophysical validation, and functional pathway analysis, is paramount. By systematically applying the protocols outlined in this guide, research and development teams can confidently and efficiently elucidate the complex mechanisms by which these novel molecules exert their biological effects, paving the way for the next generation of targeted therapies.
References
- A schematic of label-free target identification approaches. A Drug affinity responsive target stability (DARTS), B Stability of Proteins from Rates of Oxidation (SPROX), and C Cellular thermal shift assay (CETSA).
- Target Identification and Valid
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- TERT-BUTYL (1-BENZYLPIPERIDIN-3-YL)
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- Benzyl piperidin-3-ylcarbam
- tert-butyl N-[(3S)
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- Ambeed.
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(R)-Benzyl Piperidin-3-ylcarbamate: A Technical Guide to its Biological Activity and Therapeutic Potential
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous clinically approved drugs.[1] Within this privileged class of heterocycles, (R)-benzyl piperidin-3-ylcarbamate has emerged as a significant chiral building block for the synthesis of targeted therapeutic agents. This in-depth technical guide provides a comprehensive analysis of the biological activity of (R)-benzyl piperidin-3-ylcarbamate and its analogs, with a primary focus on their role as inhibitors of Fatty Acid Amide Hydrolase (FAAH). We will explore the mechanistic underpinnings of this activity within the endocannabinoid system, detail robust experimental protocols for its evaluation, and present a logical framework for the design and synthesis of novel therapeutics based on this versatile scaffold. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of piperidine carbamates.
Introduction: The Significance of the Piperidine Carbamate Scaffold
The piperidine ring is a recurring motif in a vast array of biologically active compounds, prized for its favorable physicochemical properties and synthetic tractability.[1] Its presence can confer improved metabolic stability and aqueous solubility, enhancing the pharmacokinetic profile of drug candidates. The carbamate functionality, when appended to the piperidine core, creates a versatile pharmacophore that has been extensively explored for its ability to interact with a variety of biological targets.
While (R)-benzyl piperidin-3-ylcarbamate itself is primarily recognized as a key synthetic intermediate, its structural analogs have demonstrated significant biological activity, particularly as modulators of the endocannabinoid system (ECS). The ECS is a crucial neuromodulatory system involved in regulating a wide range of physiological processes, including pain, inflammation, mood, and memory. A key enzymatic component of the ECS is Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of the endocannabinoid anandamide. Inhibition of FAAH represents a promising therapeutic strategy for a variety of disorders by potentiating the endogenous signaling of anandamide. Piperidine carbamates have emerged as a potent class of FAAH inhibitors, and understanding the biological activity of the (R)-benzyl piperidin-3-ylcarbamate scaffold is therefore of considerable interest to the drug discovery community.
Mechanism of Action: Targeting the Endocannabinoid System
The primary biological target of piperidine carbamate derivatives is Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that plays a critical role in terminating the signaling of the endocannabinoid anandamide (AEA). AEA exerts its effects by binding to cannabinoid receptors, primarily CB1 and CB2, which are distributed throughout the central and peripheral nervous systems. By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH effectively reduces the concentration of AEA available to activate these receptors.
(R)-benzyl piperidin-3-ylcarbamate and its analogs act as inhibitors of FAAH, thereby preventing the degradation of AEA. This leads to an accumulation of AEA at the synapse, resulting in enhanced and prolonged activation of cannabinoid receptors. This potentiation of endogenous cannabinoid signaling is the basis for the therapeutic effects observed with FAAH inhibitors, which include analgesia, anxiolysis, and anti-inflammatory actions.
The inhibitory mechanism of many carbamate-based FAAH inhibitors is irreversible, involving the carbamoylation of a catalytic serine residue (Ser241) in the active site of the enzyme. This covalent modification inactivates the enzyme, leading to a sustained elevation of AEA levels.
Caption: Endocannabinoid signaling and FAAH inhibition.
Biological Activity of Piperidine Carbamate Analogs
While specific quantitative data for the biological activity of (R)-benzyl piperidin-3-ylcarbamate as an enzyme inhibitor is not extensively reported in peer-reviewed literature, the broader class of piperidine carbamates has been the subject of numerous studies. These investigations provide valuable insights into the structure-activity relationships (SAR) that govern their potency and selectivity as FAAH inhibitors.
| Compound/Analog Class | Target Enzyme | IC50 Value | Reference |
| Piperidine/Piperazine Carbamates | FAAH/MAGL | Nanomolar to Micromolar | [2] |
| Phenyl 4-[(indol-1-yl)alkyl]piperidine carbamates | FAAH | Varies with structure | [3] |
| N-benzylpiperidine Carbamate Derivatives | Cholinesterases | Micromolar | [4] |
Key Structure-Activity Relationship Insights:
-
Stereochemistry: The stereochemistry at the 3-position of the piperidine ring can significantly influence biological activity. While a direct comparison for the topic compound is lacking, in many chiral drugs, one enantiomer is significantly more active than the other.
-
Substituents on the Benzyl Group: Modifications to the benzyl ring can modulate potency and selectivity. Lipophilic substituents are often favored for interaction with the hydrophobic binding pocket of FAAH.
-
Carbamate Moiety: The carbamate is crucial for the covalent modification of the catalytic serine in FAAH. The nature of the leaving group on the carbamate can affect the rate of carbamoylation.
-
Piperidine Ring Conformation: The chair conformation of the piperidine ring and the orientation of its substituents are critical for optimal binding to the enzyme's active site.
Experimental Protocols
To facilitate further research into the biological activity of (R)-benzyl piperidin-3-ylcarbamate and its analogs, we provide the following detailed experimental protocols.
Synthesis of (R)-benzyl piperidin-3-ylcarbamate via Optical Resolution
A common method for obtaining enantiomerically pure (R)-benzyl piperidin-3-ylcarbamate is through the optical resolution of a racemic mixture using a chiral resolving agent, such as mandelic acid.[5]
Materials:
-
Racemic benzyl piperidin-3-ylcarbamate
-
(R)-(-)-Mandelic acid
-
Methanol
-
Ethyl acetate
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Filter paper
-
Rotary evaporator
-
Crystallization dish
Step-by-Step Methodology:
-
Dissolution: Dissolve the racemic this compound in a minimal amount of warm methanol.
-
Addition of Resolving Agent: In a separate flask, dissolve an equimolar amount of (R)-(-)-mandelic acid in methanol. Add this solution dropwise to the solution of the racemic carbamate with gentle stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4°C) to facilitate the crystallization of the diastereomeric salt of (R)-benzyl piperidin-3-ylcarbamate with (R)-mandelic acid.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Liberation of the Free Base: Suspend the collected diastereomeric salt in a mixture of ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Stir vigorously until all the solid has dissolved and the two phases are clear.
-
Extraction: Separate the organic layer, and extract the aqueous layer with additional portions of ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield (R)-benzyl piperidin-3-ylcarbamate.
-
Purity and Enantiomeric Excess Determination: The purity of the final product should be assessed by techniques such as NMR and mass spectrometry. The enantiomeric excess (e.e.) should be determined by chiral HPLC.
Caption: Optical resolution workflow for (R)-benzyl piperidin-3-ylcarbamate.
In Vitro FAAH Inhibition Assay (Fluorometric)
This protocol describes a common method for assessing the inhibitory activity of compounds against FAAH using a fluorogenic substrate.
Materials:
-
Recombinant human or rat FAAH
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH substrate (e.g., AMC-arachidonoyl amide)
-
(R)-benzyl piperidin-3-ylcarbamate or analog (test compound)
-
Solvent for test compound (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Enzyme Preparation: Dilute the FAAH enzyme to the desired concentration in the assay buffer.
-
Assay Setup: To the wells of the 96-well plate, add the following:
-
Blank wells: Assay buffer only.
-
Control wells (100% activity): Assay buffer, FAAH enzyme, and solvent.
-
Test wells: Assay buffer, FAAH enzyme, and the test compound at various concentrations.
-
-
Pre-incubation (for irreversible inhibitors): Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for the interaction between the inhibitor and the enzyme, which is particularly important for covalent inhibitors.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FAAH substrate to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 465 nm for AMC) over time (kinetic mode) or at a fixed endpoint after a specific incubation period (e.g., 30 minutes at 37°C).
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
(R)-benzyl piperidin-3-ylcarbamate represents a valuable chiral scaffold in the design and synthesis of novel therapeutic agents. While direct biological data for this specific compound is limited, the extensive research on its analogs strongly indicates its potential as a precursor for potent and selective FAAH inhibitors. The modulation of the endocannabinoid system through FAAH inhibition holds immense promise for the treatment of a range of disorders, including chronic pain, anxiety, and neurodegenerative diseases.
Future research should focus on the direct evaluation of the enantiomers of this compound to elucidate the stereochemical requirements for optimal FAAH inhibition. Further exploration of the structure-activity relationships of derivatives of this scaffold will be crucial for the development of drug candidates with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols provided in this guide offer a solid foundation for researchers to undertake these important investigations and unlock the full therapeutic potential of this promising class of compounds.
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Benzyl piperidin-3-ylcarbamate as a chiral intermediate in drug synthesis
An In-Depth Technical Guide to Benzyl piperidin-3-ylcarbamate as a Chiral Intermediate in Drug Synthesis
Authored by a Senior Application Scientist
Abstract
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous blockbuster pharmaceuticals. Among its derivatives, chiral 3-aminopiperidines are of paramount importance, with their stereochemistry often being the decisive factor for therapeutic efficacy and selectivity. This technical guide provides an in-depth exploration of this compound, a critical chiral intermediate whose stability and versatile reactivity have made it indispensable in the synthesis of several modern drugs. We will dissect the primary synthetic strategies—chiral resolution, asymmetric synthesis, and chiral pool synthesis—offering detailed protocols and explaining the causal logic behind experimental choices. Furthermore, we will illustrate its pivotal role through case studies in the synthesis of DPP-IV inhibitors like Alogliptin and Linagliptin. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
The Strategic Importance of the Chiral 3-Aminopiperidine Core
The 3-aminopiperidine moiety is a key pharmacophore found in a wide array of biologically active compounds.[1] Its rigid, chair-like conformation allows for precise spatial orientation of substituents, enabling strong and selective interactions with biological targets. The stereocenter at the C3 position is often crucial; one enantiomer may exhibit potent therapeutic activity while the other could be inactive or even contribute to off-target toxicity.
This compound serves as an ideal protected form of 3-aminopiperidine for multi-step syntheses. The benzyl carbamate (Cbz or Z) group offers several advantages:
-
Stability: It is robust and stable across a wide range of reaction conditions, yet can be cleanly removed via catalytic hydrogenation.
-
Chirality Protection: It prevents racemization of the adjacent stereocenter during subsequent synthetic manipulations.
-
Synthetic Handle: The piperidine nitrogen remains a nucleophile, allowing for selective alkylation or arylation to build the final drug scaffold.
This guide focuses on the synthesis of the enantiomerically pure (R)- and (S)-forms of this intermediate, which are critical for producing drugs such as the anti-diabetic agents Alogliptin and Linagliptin.[2][3]
Synthetic Strategies for Enantiopure this compound
Obtaining enantiomerically pure this compound can be approached via three primary strategies. The choice of route often depends on factors like scale, cost of goods, and available starting materials.
Route A: Chiral Resolution of Racemic 3-Aminopiperidine
This classical approach involves synthesizing a racemic mixture of a 3-aminopiperidine derivative and then separating the enantiomers using a chiral resolving agent. The formation of diastereomeric salts, which possess different solubilities, allows for separation via fractional crystallization.[4]
Workflow:
-
Synthesis of Racemic Precursor: Synthesize racemic 3-aminopiperidine. A common method involves the Hofmann rearrangement of 3-piperidinecarboxamide.[5]
-
Protection: Protect the 3-amino group, for instance, by reacting with benzyl chloroformate to yield racemic this compound.
-
Resolution: React the racemate with an enantiomerically pure chiral acid.
-
Separation & Liberation: Separate the less soluble diastereomeric salt by filtration, then liberate the free amine by treatment with a base.
A highly efficient modern method utilizes chiral cyclic phosphoric acids as resolving agents, achieving excellent yields and high enantiomeric excess (e.e.).[2][6]
Experimental Protocol: Resolution with (R)-CPA [2][6]
-
Salt Formation: Dissolve racemic 3-aminopiperidine (1.0 equiv.) in 90% tert-butyl alcohol (TBA).
-
Add a solution of the chiral resolving agent, (R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA) (1.0 equiv.), in the same solvent.
-
Crystallization: Stir the mixture at room temperature and then cool to 0°C to induce precipitation of the less soluble diastereomeric salt ((R)-3-aminopiperidine • (R)-CPA).
-
Isolation: Filter the solid precipitate and wash with cold TBA. The diastereomeric salt of (S)-3-aminopiperidine remains in the mother liquor.
-
Liberation: Suspend the isolated salt in a suitable solvent (e.g., dichloromethane) and wash with an aqueous base (e.g., NaOH solution) to remove the chiral acid and liberate the free (R)-3-aminopiperidine.
-
Carbamate Formation: React the resulting enantiopure amine with benzyl chloroformate under Schotten-Baumann conditions to yield (R)-Benzyl piperidin-3-ylcarbamate.
Route B: Asymmetric Synthesis
Asymmetric synthesis builds the chiral center directly, avoiding the loss of 50% of the material inherent in classical resolution. A prevalent strategy is the asymmetric reduction or amination of a prochiral N-protected-3-piperidone.[7]
Workflow:
-
Precursor Synthesis: Prepare an N-protected-3-piperidone (e.g., N-Boc-3-piperidone).
-
Asymmetric Conversion: Employ a chiral catalyst or enzyme to convert the ketone into the chiral amine.
-
Protecting Group Manipulation: If necessary, swap the N-protecting group and protect the 3-amino group to yield the final product.
Enzymatic transamination has emerged as a powerful, green, and highly selective method.[8][9]
Experimental Protocol: Asymmetric Amination via Transaminase [7][8]
-
Reaction Setup: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), create a suspension containing N-Boc-3-piperidone (1.0 equiv.), a suitable amine donor such as isopropylamine (excess), and pyridoxal 5'-phosphate (PLP) cofactor (catalytic amount).
-
Enzymatic Reaction: Add a recombinant (R)- or (S)-selective ω-transaminase. Stir the reaction at a controlled temperature (e.g., 35-50 °C) for 24-48 hours. The choice of enzyme dictates the stereochemistry of the product.[7]
-
Work-up: Upon completion (monitored by HPLC), quench the reaction and adjust the pH to 2 with HCl. Extract with an organic solvent (e.g., CH₂Cl₂) to remove unreacted ketone.[7]
-
Isolation: Adjust the aqueous layer to a basic pH and extract the product, (R)- or (S)-N-Boc-3-aminopiperidine.
-
Deprotection/Reprotection: Remove the Boc group using an acid (e.g., TFA or HCl) and subsequently protect the 3-amino group with benzyl chloroformate.
Route C: Chiral Pool Synthesis
This elegant approach utilizes readily available, inexpensive chiral molecules from nature as starting materials. L-glutamic acid is an excellent precursor for synthesizing (S)-3-aminopiperidine derivatives.
Workflow:
-
Esterification & Protection: Convert L-glutamic acid to its diethyl ester, followed by N-Boc protection.
-
Reduction: Reduce the diester to the corresponding diol using a reducing agent like sodium borohydride (NaBH₄).
-
Tosylation: Convert the diol into a ditosylate by reacting with p-toluenesulfonyl chloride. The tosyl groups are excellent leaving groups.
-
Cyclization: React the ditosylate with a primary amine (e.g., benzylamine). The amine displaces both tosylates in an intramolecular cyclization to form the N-benzyl-3-(N-Boc-amino)piperidine ring.
-
Deprotection: Finally, remove the N-benzyl group via catalytic hydrogenation to yield (S)-N-Boc-3-aminopiperidine, which can then be converted to the target benzyl carbamate.
| Synthetic Strategy | Key Advantages | Potential Challenges | Typical Yield | Typical e.e. |
| Chiral Resolution | Well-established, reliable. | Theoretical max yield is 50%; requires an efficient resolving agent. | 35-45% (overall) | >99%[2] |
| Asymmetric Synthesis | High theoretical yield, atom-economical. | Requires specialized catalysts or enzymes; optimization can be intensive. | 60-80% | >99%[10] |
| Chiral Pool Synthesis | Starts from an inexpensive chiral source. | Multi-step process, potential for loss of stereochemical integrity if not controlled. | 40-55% (overall) | >99% |
Application in Pharmaceutical Synthesis: Case Studies
The (R)-enantiomer of 3-aminopiperidine (often derived from (R)-Benzyl piperidin-3-ylcarbamate) is a key building block for several dipeptidyl peptidase-IV (DPP-IV) inhibitors used to treat type 2 diabetes.[7][11]
Case Study: Alogliptin Synthesis
Alogliptin features a nucleophilic substitution reaction where the chiral piperidine intermediate is coupled to a pyrimidinedione core.[11][12]
Protocol: Synthesis of Alogliptin [12][13]
-
Intermediate Synthesis: First, 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile is synthesized by alkylating 6-chloro-3-methyluracil with 2-(bromomethyl)benzonitrile in the presence of a base like potassium carbonate (K₂CO₃).[12]
-
Coupling Reaction: The pyrimidinedione intermediate and (R)-3-aminopiperidine dihydrochloride (obtained after deprotection of the carbamate) are suspended in a solvent mixture like isopropanol and water.
-
Potassium carbonate is added to neutralize the hydrochloride salt and act as a base for the substitution reaction.
-
The mixture is heated to reflux for several hours until the reaction is complete, as monitored by HPLC. The piperidine nitrogen displaces the chlorine atom on the pyrimidinedione ring.
-
Isolation: Upon cooling, the product crystallizes and is isolated by filtration. It can be further purified and converted to its benzoate salt for formulation.[11]
Case Study: Linagliptin Synthesis
The synthesis of Linagliptin involves coupling (R)-3-aminopiperidine with a substituted xanthine core.[14]
Protocol: Synthesis of Linagliptin [14][15]
-
Precursor Synthesis: The synthesis starts with the preparation of the key intermediate, 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione.
-
Coupling Reaction: This bromo-xanthine derivative is reacted with (R)-piperidin-3-amine (derived from a protected precursor like the Boc- or Benzyl-carbamate) in a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).
-
A base, such as sodium bicarbonate, is used to facilitate the nucleophilic aromatic substitution, where the piperidine nitrogen displaces the bromine atom at the C8 position of the xanthine ring.
-
The reaction is typically heated to around 90°C to ensure completion.
-
Work-up and Isolation: After the reaction, a standard work-up procedure involving extraction and crystallization yields Linagliptin.
Conclusion
This compound stands as a testament to the power of chiral intermediates in modern drug development. Its stability and predictable reactivity make it a cornerstone in the synthesis of complex, high-value pharmaceuticals. The evolution of synthetic methods, from classical resolution to highly efficient asymmetric enzymatic processes, provides chemists with a versatile toolkit to access this building block with exceptional purity. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of intermediates like this compound will remain central to the efficient and scalable production of life-saving medicines.
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Introduction: The Prominence of the Piperidine Scaffold in Drug Discovery
An In-depth Technical Guide to Benzyl piperidin-3-ylcarbamate Derivatives: Synthesis, Pharmacological Activity, and Structure-Activity Relationships
Researchers, scientists, and drug development professionals are in a constant search for novel molecular frameworks to address unmet medical needs. Within the vast arsenal of chemical motifs, the piperidine ring stands out as a "privileged structure." Its prevalence in pharmaceuticals is a testament to its ability to confer favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability. This guide focuses on a specific, high-value class of piperidine-containing compounds: this compound derivatives.
(S)-benzyl piperidin-3-ylcarbamate, a chiral synthetic intermediate, serves as a versatile and crucial building block for creating a wide array of complex molecules with significant therapeutic potential.[1][2] This document provides a comprehensive exploration of the synthesis of this core scaffold, the diverse biological activities of its derivatives, and the critical structure-activity relationships (SAR) that guide the development of potent and selective therapeutic agents.
Part 1: Synthesis of the Chiral Core — (S)-benzyl piperidin-3-ylcarbamate
The therapeutic efficacy of piperidine derivatives is often dependent on their stereochemistry. Consequently, the development of stereoselective synthetic routes to obtain enantiomerically pure building blocks is of paramount importance. A common and effective strategy for synthesizing the (S)-enantiomer of 3-aminopiperidine derivatives, the precursor to our target scaffold, begins with the readily available and inexpensive chiral molecule, L-glutamic acid.
Causality in Synthetic Design
The choice of L-glutamic acid as a starting material is a strategic one, leveraging nature's chiral pool to establish the desired stereocenter early in the synthetic sequence. The multi-step process involves a series of transformations designed to convert the five-carbon amino acid into a six-membered heterocyclic ring with the correct stereochemical configuration at the C3 position. Key transformations include:
-
Protection and Reduction: The carboxylic acid groups are first esterified, and the amine is protected (e.g., with a Boc group). This is followed by a selective reduction of the esters to primary alcohols, typically using a mild reducing agent like sodium borohydride (NaBH₄), to prevent side reactions.
-
Leaving Group Formation: The resulting diol is then converted into a ditosylate. The tosyl groups are excellent leaving groups, priming the molecule for intramolecular cyclization.
-
Intramolecular Cyclization: The crucial ring-forming step is achieved by reacting the ditosylate with an amine (e.g., benzylamine). The amine displaces one tosyl group and then the newly formed secondary amine displaces the second tosyl group, forming the piperidine ring. This Sɴ2 reaction sequence ensures the inversion of stereochemistry at one center, but the overall stereochemistry from the starting material dictates the final product's chirality.
Experimental Protocol: Synthesis from L-Glutamic Acid
The following is a representative, step-by-step methodology for the synthesis of the N-Boc protected (S)-1-benzyl-piperidin-3-ylamine, a direct precursor to the target carbamate derivatives.
-
Step 1: Esterification of L-Glutamic Acid: L-glutamic acid is dissolved in methanol, and thionyl chloride is added dropwise at 0°C. The mixture is refluxed for several hours to yield the dimethyl ester.
-
Step 2: Boc Protection: The resulting diester is dissolved in a suitable solvent (e.g., dichloromethane), and Di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., triethylamine) are added to protect the amino group.
-
Step 3: Reduction to Diol: The Boc-protected diester is dissolved in ethanol, and sodium borohydride (NaBH₄) is added portion-wise at 0°C. The reaction is stirred overnight at room temperature to yield the corresponding diol.
-
Step 4: Tosylation: The diol is dissolved in pyridine and cooled to 0°C. p-Toluenesulfonyl chloride (TsCl) is added, and the mixture is stirred for several hours to form the ditosylate.
-
Step 5: Cyclization with Benzylamine: The crude ditosylate is heated with excess benzylamine. This one-pot reaction results in the formation of the piperidine ring, yielding (S)-tert-butyl (1-benzylpiperidin-3-yl)carbamate.
Visualization of the Synthetic Workflow
Caption: Synthetic route from L-glutamic acid to the core piperidine scaffold.
Part 2: Pharmacological Activity as Cholinesterase Inhibitors
A significant area of investigation for this compound derivatives has been their potential as cholinesterase inhibitors for the treatment of Alzheimer's disease.[3][4][5]
Mechanism of Action
Alzheimer's disease is characterized by a decline in the level of the neurotransmitter acetylcholine (ACh) in the brain. Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are enzymes responsible for the breakdown of ACh. By inhibiting these enzymes, the concentration and duration of action of ACh in the synaptic cleft are increased, which can lead to improvements in cognitive function. Carbamate-containing compounds are known to act as reversible inhibitors of these enzymes, forming a transient carbamoylated intermediate with a serine residue in the enzyme's active site.
Derivatives and Biological Evaluation
Numerous derivatives have been synthesized and evaluated for their ability to inhibit AChE and BuChE. The core structure is systematically modified to probe the structure-activity relationship (SAR). Key points of modification include the piperidine nitrogen, the carbamate moiety, and the benzyl group.
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An In-depth Technical Guide on the Role of Benzyl Piperidin-3-ylcarbamate in DPP-4 Inhibition
Foreword: The Strategic Imperative of Targeting DPP-4 in Metabolic Disease
The management of type 2 diabetes mellitus has undergone a paradigm shift with the advent of incretin-based therapies. Dipeptidyl peptidase-4 (DPP-4), a serine protease, has been identified as a critical regulator of glucose homeostasis through its rapid inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, we can potentiate the endogenous incretin system, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and ultimately, improved glycemic control.[3][4][5] This guide delves into the core scientific principles underpinning the inhibition of DPP-4 by a specific chemical scaffold: benzyl piperidin-3-ylcarbamate. While often utilized as a key intermediate in the synthesis of more complex DPP-4 inhibitors, understanding the intrinsic role of this core structure is fundamental for medicinal chemists and drug development professionals aiming to design the next generation of antidiabetic agents.[6] This document provides a comprehensive overview of its mechanism of action, structure-activity relationships, and the experimental methodologies required for its evaluation.
The Incretin Effect and the Central Role of DPP-4
The incretin effect describes the phenomenon where oral glucose administration elicits a significantly higher insulin response compared to an intravenous glucose infusion resulting in the same plasma glucose concentration. This is primarily mediated by the gut-derived hormones GLP-1 and GIP.[2][7]
-
GLP-1: Secreted from L-cells in the ileum and colon, GLP-1 stimulates insulin secretion, suppresses glucagon secretion, slows gastric emptying, and promotes satiety.[2][8]
-
GIP: Released from K-cells in the duodenum, GIP also stimulates insulin secretion.[8]
The therapeutic potential of native incretins is limited by their short half-life of only 1-2 minutes, as they are rapidly cleaved and inactivated by DPP-4.[1][2] DPP-4 is a ubiquitous enzyme found on the surface of various cell types and also in a soluble form in plasma. It specifically cleaves dipeptides from the N-terminus of polypeptides containing a proline or alanine residue at the penultimate position, which is the case for both GLP-1 and GIP.[2][9]
The inhibition of DPP-4 preserves the active forms of GLP-1 and GIP, thereby prolonging their physiological effects and offering a robust strategy for managing hyperglycemia in type 2 diabetes.[3][7]
Caption: The incretin pathway and the interventional role of DPP-4 inhibitors.
This compound: A Core Scaffold for DPP-4 Inhibition
The piperidine ring is a privileged scaffold in medicinal chemistry and has been extensively utilized in the design of DPP-4 inhibitors.[1][10] this compound serves as a foundational structure, embodying the key pharmacophoric features necessary for interaction with the DPP-4 active site.
Structure-Activity Relationships (SAR)
The inhibitory activity of piperidine-based compounds against DPP-4 is dictated by the nature and orientation of substituents on the piperidine core.[8][11] The DPP-4 active site can be broadly divided into several subsites: S1, S2, and S2 extensive.[1][9][12]
-
The Piperidine Core and the Primary Amine: The (R)-enantiomer of the 3-aminopiperidine moiety is generally preferred for optimal binding.[13][14] The protonated amine of the piperidine ring forms a crucial salt bridge with two glutamate residues, Glu205 and Glu206, in the S2 subsite of the enzyme.[8][12] This electrostatic interaction is a cornerstone of the binding affinity for many piperidine-based inhibitors.
-
The Benzyl Group: The benzyl group attached to the carbamate linker typically occupies the S1 subsite. The S1 pocket is largely hydrophobic, and the phenyl ring of the benzyl group engages in hydrophobic interactions with residues such as Tyr662, Tyr666, and Val711.[1][8] Substitutions on the phenyl ring can further modulate potency and selectivity.
-
The Carbamate Linker: The carbamate moiety serves as a rigidifying linker, positioning the benzyl group and the piperidine core in the appropriate orientation for optimal interaction with the S1 and S2 subsites, respectively.
While this compound itself may exhibit modest inhibitory activity, it provides the essential framework for the development of highly potent and selective DPP-4 inhibitors through further chemical modifications.
Synthesis and Characterization
The synthesis of this compound can be achieved through several established synthetic routes. Below is a representative protocol based on common organic chemistry transformations.[15][16][17]
Representative Synthetic Protocol
This protocol describes a common method for the synthesis of (R)-benzyl piperidin-3-ylcarbamate.
Step 1: Boc Protection of (R)-3-Aminopiperidine
-
Dissolve (R)-3-aminopiperidine dihydrochloride in a suitable solvent such as dichloromethane (DCM).
-
Add a base, for example, triethylamine (TEA), to neutralize the hydrochloride salt.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc)2O in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain tert-butyl (R)-piperidin-3-ylcarbamate.
Step 2: N-Benzylation of the Piperidine Ring
-
Dissolve the Boc-protected piperidine from Step 1 in a polar aprotic solvent like acetonitrile.
-
Add a base such as potassium carbonate.
-
Add benzyl bromide and heat the reaction mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture, filter off the solid, and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield tert-butyl (R)-(1-benzylpiperidin-3-yl)carbamate.
Step 3: Deprotection of the Boc Group
-
Dissolve the product from Step 2 in a solvent such as DCM or 1,4-dioxane.
-
Add a strong acid, for instance, trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure to obtain the desired (R)-benzyl piperidin-3-ylcarbamate as a salt.
Step 4: Carbamate Formation (Alternative Route)
An alternative approach involves the direct reaction of 3-aminopyridine with a benzyl haloformate to form benzyl pyridin-3-ylcarbamate, followed by catalytic hydrogenation of the pyridine ring to piperidine using a palladium catalyst.[16][17]
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
In Vitro Evaluation of DPP-4 Inhibition
A robust and reliable in vitro assay is essential to determine the inhibitory potency of this compound and its derivatives against the DPP-4 enzyme. A commonly used method is a fluorescence-based assay.[18][19]
Detailed Protocol for Fluorescence-Based DPP-4 Inhibition Assay
Materials:
-
Human recombinant DPP-4 enzyme[19]
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)[19]
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)[18]
-
Test compound (this compound) dissolved in Dimethyl Sulfoxide (DMSO)
-
Reference inhibitor (e.g., Sitagliptin)[19]
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the human recombinant DPP-4 enzyme to the desired working concentration in the assay buffer.
-
Prepare a stock solution of the Gly-Pro-AMC substrate in the assay buffer.
-
Prepare serial dilutions of the test compound and the reference inhibitor in DMSO, followed by dilution in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add a specific volume of the diluted test compound solution and the diluted DPP-4 enzyme solution.
-
Positive Control Wells: Add the diluted reference inhibitor solution and the diluted DPP-4 enzyme solution.
-
Enzyme Control (100% Activity) Wells: Add the same volume of assay buffer with DMSO (vehicle) and the diluted DPP-4 enzyme solution.
-
Blank (No Enzyme) Wells: Add assay buffer to control for background fluorescence.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.[18]
-
-
Reaction Initiation:
-
Add the diluted Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.
-
-
Incubation:
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 350-360 nm and an emission wavelength of 450-465 nm.[19]
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Enzyme Control Well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to achieve 50% inhibition).
-
Caption: Workflow for the in vitro DPP-4 inhibition assay.
Expected Outcomes and Interpretation
The IC50 value obtained from this assay provides a quantitative measure of the potency of this compound as a DPP-4 inhibitor. A lower IC50 value indicates higher potency. This data is crucial for:
-
Lead Identification: Identifying promising compounds for further development.
-
SAR Studies: Understanding how structural modifications impact inhibitory activity.
-
Mechanism of Action Studies: Providing foundational data for more in-depth kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive).
Crystallographic Insights into Binding
X-ray crystallography studies of DPP-4 co-crystallized with various inhibitors have been instrumental in elucidating the key interactions within the active site.[8][20][21] Although a crystal structure with this compound itself may not be publicly available, data from structurally similar inhibitors provide a reliable model for its binding mode.
The piperidine core is consistently observed to bind in the S2 pocket, with the amine forming the critical electrostatic interaction with Glu205 and Glu206.[8][12] The benzyl moiety is positioned in the hydrophobic S1 pocket, interacting with aromatic residues. This structural understanding is invaluable for rational drug design, enabling the targeted modification of the this compound scaffold to enhance potency and selectivity.[20][21]
Clinical Significance and Future Directions
DPP-4 inhibitors have established themselves as a safe and effective class of oral antidiabetic drugs.[4][22] They offer the advantage of a low risk of hypoglycemia because their mechanism of action is glucose-dependent.[4] They are also generally weight-neutral.[23]
The this compound scaffold remains a cornerstone in the ongoing quest for novel DPP-4 inhibitors with improved pharmacokinetic profiles, enhanced selectivity, and potentially, pleiotropic benefits beyond glycemic control. Future research will likely focus on:
-
Fine-tuning Substitutions: Exploring a wider range of substitutions on the benzyl and piperidine rings to optimize interactions with the DPP-4 active site.
-
Hybrid Molecules: Incorporating the this compound core into hybrid molecules that target multiple pathways involved in diabetes and its complications.
-
Investigating Off-Target Effects: A thorough understanding of the interactions of this scaffold with other dipeptidyl peptidases is crucial for ensuring a favorable safety profile.
References
- Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors.
- Synthesis of benzyl (S)-1-(ethoxycarbonylamino-imino-methyl)
- An In-depth Technical Guide on the In Vitro Mechanism of Action of (R)
- Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. NIH.
- Virtual screening and in vitro assays of novel hits as promising DPP-4 inhibitors. PubMed.
- DPP-4 inhibitors and their potential role in the management of type 2 diabetes.
- Clinical Use of DPP-4 Inhibitors. Frontiers.
- What is the role of DPP-4 (Dipeptidyl peptidase-4)
- Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. PubMed.
- Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers.
- The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, Wh
- Dipeptidyl Peptidase IV (DPP IV) Inhibitors.
- An Integrated In Silico and In Vitro Assays of Dipeptidyl Peptidase-4 and α-Glucosidase Inhibition by Stellasterol
- Design, Synthesis, Biological Screening and Molecular Docking Studies of Piperazine-Derived Constrained Inhibitors of DPP-IV for the Treatment of Type 2 Diabetes.
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
- ab133081 – Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit. Abcam.
- Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. PMC - NIH.
- Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Rel
- Synthetic Approaches to Novel DPP-IV Inhibitors—A Liter
- Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor. Google.
- ANALYSIS OF CRYSTAL STRUCTURES OF DIPEPTIDYL PEPTIDASE 4 (DPP 4) CO-CRYSTALLIZED WITH DIVERSE INHIBITORS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.
- MANUFACTURING METHOD FOR A PIPERIDINE-3-YLCARBAMATE COMPOUND AND OPTICAL RESOLUTION METHOD THEREFOR. Googleapis.
- ANALYSIS OF CRYSTAL STRUCTURES OF DIPEPTIDYL PEPTIDASE 4 (DPP 4) CO-CRYSTALLIZED WITH DIVERSE INHIBITORS.
- Benzyl (3R)
- Mechanism of Action of DPP-4 Inhibitors—New Insights. PMC - PubMed Central.
- Natural compounds with DPP-4 inhibitory effects: Implications for the tre
- Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution. NIH.
- Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4). PubMed.
- Mechanism of Action of DPP-4 Inhibitors-New Insights.
- Benzyl piperidin-3-ylcarbam
- tert-Butyl(1-benzylpiperidin-3-yl)
- tert-Butyl Piperidin-3-ylcarbamate. Tokyo Chemical Industry (India) Pvt. Ltd..
- 172603-05-3|tert-Butyl piperidin-3-ylcarbam
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Stereochemistry and Biological Relevance of Benzyl piperidin-3-ylcarbamate: A Technical Guide for Drug Development Professionals
Abstract
Benzyl piperidin-3-ylcarbamate is a pivotal chiral building block in contemporary medicinal chemistry. Its stereocenter at the C3 position of the piperidine ring dictates the three-dimensional arrangement of its derivatives, profoundly influencing their pharmacological activity, selectivity, and pharmacokinetic profiles. This in-depth technical guide provides a comprehensive analysis of the stereochemistry of this compound, detailing methodologies for the synthesis and chiral resolution of its (R)- and (S)-enantiomers. Furthermore, this guide explores the biological significance of chirality within the broader context of piperidine-containing pharmaceuticals and outlines robust analytical techniques for the stereochemical characterization of these enantiomers. While direct comparative biological data for the individual enantiomers of this compound are not extensively documented, as it primarily serves as a synthetic intermediate, this guide offers field-proven insights and detailed experimental protocols to empower researchers in the rational design and development of stereochemically pure drug candidates.
Introduction: The Critical Role of Chirality in Piperidine-Based Drug Design
The piperidine motif is a ubiquitous scaffold in a vast array of clinically approved drugs, valued for its favorable physicochemical properties and its ability to confer metabolic stability and desirable pharmacokinetic characteristics.[1] When a substituent is introduced at a position other than C4, a stereocenter is created, giving rise to enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, with one enantiomer often being responsible for the therapeutic effect (the eutomer) while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[2]
This compound, with its chiral center at the C3 position, exemplifies this principle. The absolute configuration—(R) or (S)—of this intermediate dictates the spatial orientation of the carbamate group, which in turn influences how a final drug molecule will interact with its biological target.[3][4] Therefore, the ability to synthesize and analyze enantiomerically pure forms of this building block is paramount for the development of safe and efficacious new chemical entities. This guide will provide the foundational knowledge and practical methodologies to navigate the complexities of stereochemistry associated with this compound.
Synthesis and Chiral Resolution of (R)- and (S)-Benzyl piperidin-3-ylcarbamate
The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis from prochiral precursors or chiral resolution of a racemic mixture.
Asymmetric Synthesis
Enantioselective synthesis offers an elegant approach to obtaining the desired enantiomer directly. A common strategy involves the use of chiral starting materials, such as derivatives of amino acids like L-glutamic acid.[5] These methods often involve multi-step sequences that meticulously control the stereochemistry throughout the synthetic route. Biocatalytic methods, employing enzymes such as transaminases, are also emerging as powerful tools for the asymmetric synthesis of chiral amines like 3-aminopiperidine, which can then be derivatized to the target carbamate.
Chiral Resolution via Diastereomeric Salt Crystallization
A widely employed and scalable method for separating enantiomers is through the formation of diastereomeric salts with a chiral resolving agent. This technique leverages the different physicochemical properties, particularly solubility, of the resulting diastereomeric salts, allowing for their separation by fractional crystallization.
This protocol provides a detailed, step-by-step methodology for the resolution of racemic this compound using (L)-DBTA. This method is designed to preferentially crystallize the diastereomeric salt of the (R)-enantiomer.
Materials:
-
Racemic this compound
-
(L)-Dibenzoyl-tartaric acid ((L)-DBTA)
-
Methanol (reagent grade)
-
Sodium hydroxide (NaOH) solution (1M)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Filter paper
-
Standard laboratory glassware
Procedure:
-
Salt Formation:
-
In a suitable flask, dissolve 1.0 equivalent of racemic this compound in a minimal amount of warm methanol.
-
In a separate flask, dissolve 0.5-1.0 equivalents of (L)-DBTA in warm methanol.
-
Slowly add the (L)-DBTA solution to the solution of the racemic amine with gentle stirring.
-
-
Fractional Crystallization:
-
Allow the resulting solution to cool slowly to room temperature. The diastereomeric salt of the (R)-enantiomer with (L)-DBTA is expected to be less soluble and will begin to crystallize.
-
To maximize the yield of the crystalline salt, the mixture can be further cooled in an ice bath or refrigerator (0-4 °C) for several hours or overnight.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble (S)-enantiomer salt.
-
Dry the crystals under vacuum.
-
-
Liberation of the Free Base:
-
Suspend the dried diastereomeric salt in a mixture of water and dichloromethane.
-
Add 1M NaOH solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 10). This will neutralize the tartaric acid and liberate the free amine.
-
Separate the organic (DCM) layer.
-
Extract the aqueous layer with two additional portions of DCM.
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield enantiomerically enriched (R)-Benzyl piperidin-3-ylcarbamate.
-
-
Analysis of Enantiomeric Purity:
-
Determine the enantiomeric excess (e.e.) of the product using chiral HPLC (see Section 4 for a detailed protocol).
-
Biological Relevance: A Tale of Two Enantiomers
The differential interaction of enantiomers with chiral biological macromolecules such as enzymes and receptors is the molecular basis for their distinct pharmacological profiles.
Physicochemical Properties
It is important to note that while their biological activities can differ, the physicochemical properties of enantiomers are identical, with the exception of their interaction with polarized light.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [6] |
| Molecular Weight | 234.29 g/mol | [6] |
| XLogP3 | 1.6 | [6] |
| Hydrogen Bond Donor Count | 2 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Rotatable Bond Count | 3 | [6] |
| Topological Polar Surface Area | 50.4 Ų | [6] |
Table 1: Computed Physicochemical Properties of this compound. Note: These values are identical for both (R)- and (S)-enantiomers.
Analytical Characterization: Chiral High-Performance Liquid Chromatography (HPLC)
The determination of enantiomeric purity is a critical aspect of quality control in the development of chiral drugs. Chiral HPLC is the gold standard for this analysis, offering high resolution and sensitivity.
Principles of Chiral HPLC
Chiral HPLC relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers of an analyte. This differential interaction leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad applicability in separating a wide range of chiral compounds.
Experimental Protocol: Chiral HPLC Analysis of this compound
The following protocol is a starting point for the development of a validated chiral HPLC method for the analysis of this compound. Optimization of the mobile phase composition and other parameters may be necessary to achieve baseline separation.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Chiral stationary phase column (e.g., CHIRALPAK® IC or a similar polysaccharide-based column)
-
HPLC-grade n-hexane
-
HPLC-grade 2-propanol (IPA)
-
Trifluoroacetic acid (TFA) or Diethylamine (DEA) (for mobile phase modification)
Chromatographic Conditions:
| Parameter | Recommended Starting Condition |
| Column | CHIRALPAK® IC (or similar) |
| Mobile Phase | n-Hexane:2-Propanol (e.g., 90:10 v/v) with 0.1% TFA or DEA |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm (or wavelength of maximum absorbance) |
| Injection Volume | 10 µL |
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
System Equilibration:
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject the prepared sample onto the column.
-
Record the chromatogram and determine the retention times of the two enantiomers.
-
-
Calculation of Enantiomeric Excess (e.e.):
-
Calculate the e.e. using the following formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
-
Conclusion and Future Perspectives
The stereochemistry of this compound is a critical consideration in the design and synthesis of novel therapeutics. While this molecule is primarily utilized as a chiral building block, a thorough understanding of its stereochemical properties and the methods for preparing and analyzing its enantiomerically pure forms is essential for drug development professionals. The methodologies for chiral resolution and analytical characterization presented in this guide provide a robust framework for ensuring the stereochemical integrity of drug candidates derived from this important intermediate.
Future research in this area would benefit from direct comparative studies on the biological activities of (R)- and (S)-Benzyl piperidin-3-ylcarbamate and their simple derivatives. Such studies would provide valuable insights into the structure-activity relationships governed by the stereocenter at the C3 position and further guide the rational design of next-generation piperidine-based pharmaceuticals.
References
- Benchchem. (2025). The Discovery of (S)-benzyl piperidin-3-ylcarbamate Derivatives: A Survey of Synthetic Approaches and Biological Activities.
- PubChem. (n.d.). Benzyl (3R)-piperidin-3-ylcarbamate.
- Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e14.
- ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
- Benchchem. (2025). Comparative Study of (r)
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937.
- Blaszczyk, B., & Gieldanowski, J. (1976). Pharmacologic studies on anti-inflammatory activity of di- and triketopiperidine derivatives. Archivum immunologiae et therapiae experimentalis, 24(1), 159–168.
- PubChem. (n.d.). tert-Butyl(1-benzylpiperidin-3-yl)carbamate, (R)-.
- IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]
- ResearchGate. (n.d.). Structure of few bio-active compounds having 3-amino piperidine ring system. [Link]
- MZ-Analysentechnik. (n.d.).
- Sfera - Unife. (2023). Journal of Pharmaceutical and Biomedical Analysis. [Link]
- MDPI. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. [Link]
- Longdom Publishing. (n.d.). Clinical Importance of Chirality in Drug Design and Pharmaceuticals. [Link]
- PubChem. (n.d.). Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride.
- Usiena air. (2023).
- PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
- Semantic Scholar. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
- PubMed. (n.d.). Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD. [Link]
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An In-Depth Technical Guide to the In Vitro Evaluation of Benzyl piperidin-3-ylcarbamate Activity
Introduction
In the landscape of modern drug discovery, the piperidine scaffold stands out as a "privileged" structure, integral to a wide array of clinically significant pharmaceuticals targeting everything from central nervous system disorders to oncology.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a cornerstone of medicinal chemistry. When combined with a carbamate moiety—a functional group known for its role in enzyme inhibition—we arrive at molecules of significant therapeutic interest, such as Benzyl piperidin-3-ylcarbamate.[2]
Carbamates are recognized for their chemical stability and their capacity to act as effective mimics of transition states in enzymatic reactions, particularly in the active sites of hydrolases.[2] This guide provides a comprehensive overview of the essential in vitro assays required to elucidate the biological activity of this compound and its analogues. We will move beyond simple procedural lists to explore the scientific rationale behind assay selection, experimental design, and data interpretation, empowering researchers to build a robust pharmacological profile for this class of compounds.
Chapter 1: Foundational Insights and Putative Targets
The structure of this compound suggests several potential biological targets. The carbamate functional group is a well-established inhibitor of serine hydrolases, an extensive enzyme family characterized by a catalytic triad featuring a key serine residue. Prominent members of this family include acetylcholinesterase (AChE), fatty acid amide hydrolase (FAAH), and monoacylglycerol lipase (MAGL).[3][4][5] Therefore, a primary line of investigation should focus on the inhibitory potential of this compound against these enzymes.
Furthermore, the benzylpiperidine component can confer affinity for various receptors within the central nervous system. For instance, derivatives of N-benzylpiperidine have been explored as ligands for sigma receptors and other neurotransmitter systems.[6] Consequently, a thorough in vitro characterization should also encompass receptor binding and functional assays to explore these potential interactions.
The following diagram illustrates a logical workflow for the in vitro characterization of this compound, commencing with primary screening against high-probability targets and progressing to more specific functional and mechanistic studies.
Caption: Proposed workflow for the in vitro characterization of this compound.
Chapter 2: Enzyme Inhibition Assays: The Core of Carbamate Activity
The primary hypothesis for the biological activity of this compound is the inhibition of serine hydrolases. The carbamate moiety can carbamylate the active site serine residue, leading to a reversible or irreversible inactivation of the enzyme. The following assays are fundamental for investigating this potential.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
AChE is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for conditions such as Alzheimer's disease. BuChE is a related enzyme that can also hydrolyze acetylcholine.
Principle: The most common method for measuring cholinesterase activity is the Ellman's assay. This colorimetric assay utilizes acetylthiocholine (or butyrylthiocholine) as a substrate. The enzyme cleaves the substrate, releasing thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate) that can be quantified spectrophotometrically at 412 nm. A reduction in the rate of color formation in the presence of the test compound indicates enzyme inhibition.[7]
Experimental Protocol: Ellman's Assay
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (or Butyrylthiocholine iodide) solution (10 mM in deionized water)
-
AChE (or BuChE) enzyme solution (from electric eel or human erythrocytes, diluted in phosphate buffer to a working concentration)
-
This compound stock solution (e.g., 10 mM in DMSO), with serial dilutions prepared.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
140 µL of phosphate buffer
-
20 µL of DTNB solution
-
10 µL of the test compound at various concentrations (or DMSO for control)
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Add 10 µL of the enzyme solution to each well and mix.
-
Initiate the reaction by adding 20 µL of the substrate solution (acetylthiocholine or butyrylthiocholine).
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) Inhibition
FAAH and MAGL are key enzymes in the endocannabinoid system, responsible for the degradation of anandamide and 2-arachidonoylglycerol (2-AG), respectively.[4] Inhibition of these enzymes can potentiate endocannabinoid signaling and has therapeutic potential for pain, inflammation, and anxiety.[5]
Principle: A common method for assessing FAAH and MAGL inhibition is a fluorescence-based assay. These assays utilize synthetic substrates that are non-fluorescent but become fluorescent upon cleavage by the enzyme. The increase in fluorescence is proportional to enzyme activity.
Experimental Protocol: Fluorescence-Based FAAH/MAGL Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
FAAH or MAGL enzyme (recombinant human)
-
Fluorescent substrate (e.g., specific substrates for FAAH or MAGL)
-
This compound stock solution and serial dilutions.
-
-
Assay Procedure (96-well or 384-well plate format):
-
Add the test compound at various concentrations to the wells.
-
Add the enzyme solution to each well and incubate for a specified period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorescent substrate.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.
-
-
Data Analysis:
-
Similar to the Ellman's assay, calculate the reaction rates, determine the percentage of inhibition, and plot the data to obtain the IC50 value.
-
Table 1: Hypothetical IC50 Data for this compound and Analogs
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | FAAH IC50 (µM) | MAGL IC50 (µM) |
| This compound | 5.2 | 15.8 | 0.8 | > 50 |
| Analog A (Ethyl piperidin-3-ylcarbamate) | 12.5 | 25.1 | 2.3 | > 50 |
| Analog B (Phenyl piperidin-3-ylcarbamate) | 2.1 | 8.9 | 0.5 | 45.2 |
Note: The data in this table is illustrative and not based on actual experimental results for this compound.
Chapter 3: Receptor Binding Assays
To investigate the potential for this compound to interact with CNS receptors, radioligand binding assays are the gold standard. These assays measure the direct interaction of a compound with a specific receptor target.
Principle: A radiolabeled ligand with known high affinity and specificity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor). The test compound is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of radioligand bound to the receptor is measured, and a decrease in bound radioactivity in the presence of the test compound indicates displacement of the radioligand and thus, binding of the test compound to the receptor.
Experimental Protocol: Radioligand Binding Assay (e.g., for Sigma-1 Receptor)
-
Materials:
-
Cell membranes expressing the human sigma-1 receptor.
-
Radioligand (e.g., [³H]-pentazocine).
-
Assay buffer.
-
This compound stock solution and serial dilutions.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
-
-
Assay Procedure:
-
In a multi-tube format, combine the cell membranes, radioligand, and either buffer (for total binding), a high concentration of a known non-radiolabeled ligand (for non-specific binding), or the test compound at various concentrations.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate the bound radioligand from the unbound.
-
Wash the filters with cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding by the test compound at each concentration.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
Chapter 4: Cell-Based and Cytotoxicity Assays
While enzyme and receptor binding assays provide information about direct molecular interactions, cell-based assays are crucial for understanding the functional consequences of these interactions in a more physiologically relevant context. It is also essential to assess the general cytotoxicity of the compound to distinguish between specific pharmacological effects and non-specific toxicity.
Functional Assays
The choice of functional assay depends on the identified primary target. For example, if this compound is found to be a potent inhibitor of FAAH, a cell-based assay could measure the levels of anandamide or downstream signaling events, such as changes in intracellular calcium or cAMP levels in cells expressing cannabinoid receptors.
Cytotoxicity Assays (e.g., MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Culture:
-
Plate cells (e.g., a relevant neuronal cell line or a standard cell line like HEK293) in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the CC50 (cytotoxic concentration 50%).
-
The following diagram illustrates the mechanism of the MTT assay.
Caption: Workflow of the MTT cytotoxicity assay.
Conclusion
The in vitro characterization of this compound requires a systematic and hypothesis-driven approach. By starting with broad screening against likely target classes, such as serine hydrolases, and progressing to more specific assays for target validation, mechanism of action, and off-target effects, researchers can build a comprehensive pharmacological profile of this promising molecule. The integration of enzyme kinetics, receptor binding studies, and cell-based functional and cytotoxicity assays is essential for a thorough understanding of its therapeutic potential and liabilities. This guide provides the foundational knowledge and experimental frameworks to embark on this investigative journey.
References
- Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95. [Link]
- PubMed. (2010). Novel alkyl- and arylcarbamate derivatives with N-benzylpiperidine and N-benzylpiperazine moieties as cholinesterases inhibitors. [Link]
- PubMed. (2012). Design, synthesis, and in vitro evaluation of carbamate derivatives of 2-benzoxazolyl- and 2-benzothiazolyl-(3-hydroxyphenyl)-methanones as novel fatty acid amide hydrolase inhibitors. [Link]
- PubMed. (2018). Design, synthesis, molecular modelling and in vitro cytotoxicity analysis of novel carbamate derivatives as inhibitors of Monoacylglycerol lipase. [Link]
- ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
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- Toxicol In Vitro. (1989).
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The Versatile Chiral Synthon: A Technical Guide to Benzyl Piperidin-3-ylcarbamate
For the discerning researcher in medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the success of a synthetic campaign. Among the privileged scaffolds in modern pharmacology, the piperidine ring is ubiquitous, prized for its ability to confer favorable pharmacokinetic properties. This guide provides an in-depth technical exploration of Benzyl piperidin-3-ylcarbamate, a versatile chiral intermediate that serves as a cornerstone in the synthesis of complex therapeutic agents. We will delve into its chemical identity, stereospecific synthesis, and critical applications, with a particular focus on its role in the development of novel antidiabetic drugs.
Navigating the Chemical Identity: Isomers and Identifiers
This compound is not a single entity but exists in various forms, each with unique identifiers and properties critical to its application. The key distinction lies in the stereochemistry at the C3 position of the piperidine ring, leading to (R) and (S) enantiomers. Furthermore, this compound and its derivatives are often supplied as salts, most commonly the hydrochloride salt, which can alter physical properties such as solubility and stability.
A clear understanding of these forms is essential for sourcing the correct starting material and ensuring the stereochemical integrity of the final product. Below is a comprehensive summary of the key identifiers for the various forms of this compound.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name |
| (R)-Benzyl piperidin-3-ylcarbamate | 478646-32-1[1] | C₁₃H₁₈N₂O₂ | 234.29[1] | benzyl N-[(3R)-piperidin-3-yl]carbamate[1] |
| (S)-Benzyl piperidin-3-ylcarbamate | 478646-33-2[2] | C₁₃H₁₈N₂O₂ | 234.30[2] | benzyl N-[(3S)-piperidin-3-yl]carbamate[2] |
| This compound hydrochloride | 1203260-55-2 | C₁₃H₁₉ClN₂O₂ | 270.76 | benzyl 3-piperidinylcarbamate hydrochloride |
| Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride | 676621-99-1, 879275-30-6, 879275-37-3[3] | C₁₄H₂₁ClN₂O₂ | 284.78[3] | benzyl N-(piperidin-3-ylmethyl)carbamate;hydrochloride[3] |
Note: The hydrochloride salts are often used to improve the handling and stability of the free base. It is crucial to verify the specific form required for a given synthetic protocol.
The Art of Synthesis: Crafting the Chiral Core
The synthesis of enantiomerically pure this compound is a critical step in its utilization as a chiral building block. Two primary strategies are employed: the resolution of a racemic mixture and asymmetric synthesis from a chiral precursor.
Enantioselective Synthesis from L-Glutamic Acid
A robust and elegant approach to obtaining the (S)-enantiomer involves a multi-step synthesis starting from the naturally abundant and chiral amino acid, L-glutamic acid. This method provides excellent stereochemical control.
Caption: Synthesis of racemic this compound via hydrogenation.
Protocol Insight: Catalytic Hydrogenation
The hydrogenation is typically carried out using a palladium catalyst. [4]A key innovation in this process is the adjustment of the reaction pH to a range of 1 to 7 using a carboxylic acid or phosphoric acid, which has been shown to significantly improve the yield. [4]The resulting racemic mixture can then be subjected to chiral resolution to isolate the desired enantiomer.
Application in Drug Discovery: The Synthesis of Alogliptin
The paramount importance of enantiomerically pure this compound derivatives is exemplified by their use in the synthesis of the potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, Alogliptin, a drug used for the treatment of type 2 diabetes. [5][6]The (R)-enantiomer of the piperidine core is crucial for the drug's efficacy.
The synthesis of Alogliptin involves the coupling of the chiral piperidine intermediate with a substituted pyrimidinedione. [7]
Caption: Key coupling step in the synthesis of Alogliptin.
Experimental Protocol: Synthesis of N-tert-butyloxycarbonyl protected Alogliptin [7]
-
A mixture of 6-chloro-1-(2-cyanobenzyl)-3-methylpyrimidine-2,4(1H,3H)-dione, (R)-tert-butyl piperidin-3-ylcarbamate, and potassium carbonate in dimethylformamide (DMF) is heated to approximately 80°C for several hours.
-
Upon completion, the reaction mixture is cooled and poured into ice water, leading to the precipitation of the crude product.
-
The solid is collected by filtration, washed with cold water, and further purified by slurrying in methyl-tert-butylether followed by washing with hexane to yield the N-tert-butyloxycarbonyl protected Alogliptin.
The subsequent deprotection of the Boc group with an acid such as hydrochloric acid or trifluoroacetic acid yields Alogliptin. [7]
Physicochemical and Analytical Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the development of analytical methods to monitor reaction progress and product purity.
| Property | (R)-Benzyl piperidin-3-ylcarbamate | (S)-Benzyl piperidin-3-ylcarbamate | This compound HCl |
| Molecular Formula | C₁₃H₁₈N₂O₂ [1] | C₁₃H₁₈N₂O₂ [2] | C₁₃H₁₉ClN₂O₂ |
| Molecular Weight | 234.29 g/mol [1] | 234.30 g/mol [2] | 270.76 g/mol |
| Appearance | Solid (typical) | Solid (typical) [2] | Solid |
| XLogP3 | 1.6 [1] | Not explicitly stated, but expected to be identical to the (R)-enantiomer. [8] | Not available |
| Hydrogen Bond Donor Count | 2 [1] | Not explicitly stated, but expected to be identical to the (R)-enantiomer. [8] | Not available |
| Hydrogen Bond Acceptor Count | 2 [1] | Not explicitly stated, but expected to be identical to the (R)-enantiomer. [8] | Not available |
| Rotatable Bond Count | 3 [1] | Not explicitly stated, but expected to be identical to the (R)-enantiomer. [8] | Not available |
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is indispensable for determining the enantiomeric purity of (R)- and (S)-Benzyl piperidin-3-ylcarbamate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and assess the purity of the compound.
-
Mass Spectrometry (MS): Provides accurate mass determination to confirm the molecular weight and elemental composition.
Safety and Handling
As with all piperidine derivatives, appropriate safety precautions must be taken when handling this compound and its related compounds.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [9][10][11]* Ventilation: Use only in a well-ventilated area or in a chemical fume hood. [9][10]* Handling: Avoid breathing dust, vapor, mist, or gas. [10]Prevent contact with skin and eyes. [9]Wash hands thoroughly after handling. [9]* Storage: Store in a cool, dry, well-ventilated place in a tightly closed container. [10]Keep away from sources of ignition. [10]* Spills: In case of a spill, absorb with an inert material and place in a suitable container for disposal. [10]
Conclusion
This compound, particularly in its enantiomerically pure forms, stands out as a high-value intermediate for the synthesis of complex pharmaceutical agents. Its strategic importance is underscored by its role in the production of Alogliptin, a key therapeutic for type 2 diabetes. A comprehensive understanding of its chemical identity, stereospecific synthesis, and safe handling is crucial for any researcher or drug development professional aiming to leverage this versatile building block in their synthetic endeavors. The methodologies and data presented in this guide are intended to provide a solid foundation for the successful application of this compound in the ongoing quest for novel and effective medicines.
References
- Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine.
- Google Patents. (n.d.). CN112250664A - Preparation method of alogliptin benzoate.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
- Google Patents. (n.d.). US8841447B2 - Process for the preparation of alogliptin.
- New Drug Approvals. (2015, July 6). ALOGLIPTIN.
- Google Patents. (n.d.). EP2410855B1 - Process for the preparation of alogliptin.
- Google Patents. (n.d.). EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.
- Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
- PubChem. (n.d.). Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride.
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- Google Patents. (n.d.). EP2269986A1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.
- PubChem. (n.d.). Benzyl (3R)-piperidin-3-ylcarbamate.
- National Center for Biotechnology Information. (n.d.). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents.
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(S)-Benzyl Piperidin-3-ylcarbamate: A Privileged Scaffold for Neurological Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: The Strategic Value of (S)-Benzyl Piperidin-3-ylcarbamate
In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents is often a tale of molecular architecture. The strategic selection of foundational scaffolds can profoundly influence the trajectory of a drug discovery program, dictating not only the potential for potent biological activity but also the likelihood of achieving favorable pharmacokinetic profiles. (S)-benzyl piperidin-3-ylcarbamate emerges not as a therapeutic agent in its own right, but as a chiral synthetic intermediate of considerable strategic importance.[1][2] Its value lies in the fusion of two critical structural motifs: the piperidine ring, a "privileged scaffold" renowned for its ability to confer drug-like properties, and a protected amine functionality that serves as a versatile anchor for molecular elaboration.[1]
This technical guide eschews a conventional compound profile. Instead, it embraces the reality of (S)-benzyl piperidin-3-ylcarbamate's role in the field: a critical starting point for the synthesis of potent, neurologically active compounds. We will dissect its chemical properties and synthesis and then pivot to the pharmacological profiles of its derivatives, offering a comprehensive look at how this building block is leveraged to create molecules with significant therapeutic potential, particularly in the realm of neurodegenerative diseases.[2] There is a notable absence of publicly available research detailing a direct pharmacological profile for (S)-benzyl piperidin-3-ylcarbamate itself.[2] Therefore, this guide will focus on its application as a key intermediate and the biological activities of the compounds it helps create.
I. Physicochemical Characteristics and Synthesis
The utility of (S)-benzyl piperidin-3-ylcarbamate as a synthetic precursor is underpinned by its well-defined chemical and physical properties.
| Property | Value | Source |
| IUPAC Name | benzyl N-[(3S)-piperidin-3-yl]carbamate | BenchChem[1] |
| Molecular Formula | C13H18N2O2 | BenchChem[1] |
| Molecular Weight | 234.30 g/mol | BenchChem[1] |
| CAS Number | 478646-33-2 | BenchChem[1] |
| Appearance | Typically a solid | BenchChem[1] |
| Purity | ≥97% | BenchChem[1] |
| Storage | Room temperature | BenchChem[1] |
Stereoselective Synthesis: A Critical Consideration
The "(S)" designation in (S)-benzyl piperidin-3-ylcarbamate is of paramount importance. Enantiomeric purity is a critical determinant of a drug's efficacy and safety, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. The synthesis of this chiral intermediate is typically approached via two main strategies:
-
Resolution of a Racemic Mixture: This classic approach involves the synthesis of a racemic mixture of benzyl piperidin-3-ylcarbamate, followed by separation of the enantiomers using a chiral resolving agent.
-
Stereoselective Synthesis from a Chiral Precursor: A more elegant and often more efficient approach involves starting with a readily available chiral molecule, such as an amino acid, and carrying it through a series of stereoretentive reactions to yield the desired (S)-enantiomer.
The choice of synthetic route is often a balance of cost, scalability, and the desired level of enantiomeric excess.
II. Application in the Synthesis of Cholinesterase Inhibitors for Alzheimer's Disease
A significant application of (S)-benzyl piperidin-3-ylcarbamate is in the development of cholinesterase inhibitors for the treatment of Alzheimer's disease.[3] Alzheimer's is characterized by a decline in the neurotransmitter acetylcholine (ACh). Inhibiting the enzymes that break down ACh, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), can increase ACh levels in the brain and provide symptomatic relief.
The (S)-benzyl piperidin-3-ylcarbamate scaffold provides an excellent starting point for designing potent cholinesterase inhibitors. The piperidine ring can be functionalized to interact with key residues in the active site of the cholinesterases, while the carbamate moiety can be modified or replaced to tune the molecule's properties.
Pharmacological Profile of a Representative Derivative
A study by a group of researchers detailed the design and synthesis of a series of 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety, derived from a scaffold similar to (S)-benzyl piperidin-3-ylcarbamate.[3][4] The resulting compounds were evaluated for their ability to inhibit AChE and BChE.
| Compound | eeAChE IC50 (µM) | eqBChE IC50 (µM) | huAChE IC50 (µM) | huBChE IC50 (µM) |
| 15b | 0.39 ± 0.11 | - | 1.49 ± 0.43 | 1.33 ± 0.55 |
| 15j | - | 0.16 ± 0.04 | 1.25 ± 0.48 | 0.66 ± 0.22 |
Data sourced from a study on benzylpiperidine-linked 1,3-dimethylbenzimidazolinones.[4]
These results demonstrate that derivatives synthesized using a benzylpiperidine scaffold can exhibit potent, sub-micromolar inhibition of cholinesterases.[4]
Mechanism of Action: Competitive Inhibition
Kinetic studies and molecular modeling of these derivatives revealed a competitive mechanism of inhibition.[4] This means the molecules bind to the active site of the cholinesterase enzymes, directly competing with the natural substrate, acetylcholine.
In Vitro and In Vivo Evaluation of Derivatives
Beyond enzymatic assays, the therapeutic potential of these derivatives was explored in cellular and animal models.
-
Neuroprotection: The compounds demonstrated a neuroprotective effect against hydrogen peroxide-induced oxidative damage in PC12 cells.[4]
-
Antioxidant Activity: This neuroprotective effect was supported by their antioxidant activity in a DPPH assay.[4]
-
Cognitive Enhancement: In a scopolamine-induced mouse model of memory impairment, the derivatives showed a memory-ameliorating effect in the Morris water maze test.[4]
-
Hepatotoxicity: Importantly, the hepatotoxicity of these compounds was found to be lower than that of tacrine, an older cholinesterase inhibitor.[4]
III. Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for key assays are provided below. These are representative protocols based on those used for analogous compounds.
A. Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is a standard for measuring AChE and BChE activity.
1. Reagents and Preparation:
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
AChE (from electric eel) or BChE (from equine serum)
2. Procedure:
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB, and 20 µL of the test compound solution at various concentrations.
-
Add 10 µL of the respective enzyme solution (AChE or BChE) and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the substrate solution (ATCI or BTCI).
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
B. Neuroprotection Assay (PC12 Cells)
This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress.
1. Cell Culture:
-
Culture PC12 cells in DMEM supplemented with 10% fetal bovine serum at 37°C in a humidified atmosphere of 5% CO2.
2. Procedure:
-
Seed PC12 cells (6 x 10^3 cells/well) in a 96-well plate and allow them to adhere for 24 hours.
-
Remove the medium and expose the cells to the test compounds at various concentrations for 1 hour.
-
Induce oxidative stress by adding hydrogen peroxide (H2O2) to the wells and incubate for 24 hours.
-
Assess cell viability using an MTT assay. Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells.
C. Morris Water Maze Test (Animal Model of Memory)
This is a widely used behavioral test to assess spatial learning and memory in rodents.
1. Apparatus:
-
A circular pool filled with opaque water.
-
A hidden platform submerged just below the water surface.
-
Visual cues are placed around the pool for spatial navigation.
2. Procedure:
-
Acquisition Phase: For 5 consecutive days, each mouse is given four trials per day to find the hidden platform. The starting position is varied for each trial. If the mouse does not find the platform within 60 seconds, it is gently guided to it. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: On day 6, the platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is recorded.
-
Drug Administration: The test compounds or a vehicle control are administered to the mice (e.g., by oral gavage) before the trials, typically after inducing amnesia with a substance like scopolamine.
IV. Conclusion and Future Directions
(S)-benzyl piperidin-3-ylcarbamate stands as a testament to the power of strategic scaffold selection in drug discovery. While not a therapeutic agent itself, its role as a versatile, chiral building block is undeniable. The successful synthesis of potent and promising cholinesterase inhibitors for Alzheimer's disease from this scaffold highlights its immense potential.[3][4] Future research should continue to explore the derivatization of (S)-benzyl piperidin-3-ylcarbamate to target other neurological disorders. The inherent drug-like properties of the piperidine ring make it an attractive starting point for developing novel therapeutics that can cross the blood-brain barrier and engage with a variety of central nervous system targets. The continued application of this and similar privileged scaffolds will undoubtedly pave the way for the next generation of neurological medicines.
References
- (S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate. PubChem.
- (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. MDPI.
- Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride. PubChem.
- N-Benzyl piperidine Fragment in Drug Discovery. PubMed.
- Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PubMed Central.
- Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Usiena air.
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Methodological & Application
Application Notes & Protocols: The Strategic Use of (R)-benzyl piperidin-3-ylcarbamate in the Development of DPP-4 Inhibitors
Introduction: Targeting Glucose Homeostasis with DPP-4 Inhibitors
Type 2 Diabetes Mellitus (T2DM) is a chronic metabolic disorder characterized by hyperglycemia resulting from insulin resistance and inadequate insulin secretion.[1] A cornerstone of modern T2DM therapy is the enhancement of the incretin system. Incretins, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are hormones released from the gut in response to food intake.[1][2][3] They play a vital role in glucose homeostasis by stimulating glucose-dependent insulin secretion, suppressing glucagon release, and slowing gastric emptying.[1][2]
The therapeutic action of incretins is, however, short-lived, as they are rapidly inactivated by the enzyme Dipeptidyl Peptidase-4 (DPP-4).[1][3] DPP-4 inhibitors, also known as "gliptins," are a class of oral anti-hyperglycemic agents that function by blocking this enzymatic degradation, thereby prolonging the activity of endogenous incretins.[1][4] This mechanism provides effective glycemic control with a low risk of hypoglycemia.[5]
Sitagliptin was the first DPP-4 inhibitor to receive FDA approval and serves as a benchmark for this therapeutic class.[6][7] The synthesis of Sitagliptin and other advanced DPP-4 inhibitors relies on the stereospecific incorporation of key chiral building blocks. Among the most critical of these is (R)-benzyl piperidin-3-ylcarbamate , a precursor that establishes the essential stereochemistry required for potent and selective interaction with the DPP-4 active site. This guide provides a detailed technical overview and actionable protocols for the synthesis, characterization, and application of this vital intermediate in the drug development pipeline.
The Keystone Intermediate: (R)-benzyl piperidin-3-ylcarbamate
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in pharmaceuticals due to its favorable physicochemical properties and ability to present substituents in a defined three-dimensional orientation.[8][9] In the context of many DPP-4 inhibitors, the (R)-enantiomer of the 3-aminopiperidine core is essential for optimal binding and inhibitory activity. (R)-benzyl piperidin-3-ylcarbamate serves as a stable, protected form of this chiral amine, making it an ideal intermediate for multi-step synthetic campaigns.
The benzyl carbamate (Cbz or Z) group provides robust protection for the 3-amino group, preventing unwanted side reactions during subsequent synthetic transformations. It is stable under a range of conditions but can be cleanly removed during the final stages of synthesis via hydrogenolysis.
Table 1: Physicochemical Properties of (R)-benzyl piperidin-3-ylcarbamate
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [10] |
| Molecular Weight | 234.29 g/mol | [10][11] |
| CAS Number | 478646-32-1 | [10] |
| Appearance | White to off-white solid | N/A |
| Polar Surface Area | 50.4 Ų | [10] |
The synthesis of this chiral intermediate can be approached in several ways, including the resolution of a racemic mixture or, more efficiently, through asymmetric synthesis from a prochiral precursor using biocatalysis (e.g., transaminases) or chiral catalysts.[12][13][14] For process development, however, a common strategy involves utilizing a commercially available chiral starting material, such as (R)-piperidin-3-amine, and protecting it in a straightforward, high-yielding step.
Synthesis and Purification Protocol
This section details a reliable protocol for the synthesis of (R)-benzyl piperidin-3-ylcarbamate from (R)-piperidin-3-amine dihydrochloride, followed by its purification.
Logical Workflow for Synthesis and Application
Caption: Overall workflow from starting material to final API.
Protocol 1: Synthesis via N-Protection
This protocol describes the N-protection of (R)-piperidin-3-amine using benzyl chloroformate (Cbz-Cl).
-
Principle: This is a Schotten-Baumann reaction, where an amine is acylated. A base is required to neutralize the HCl generated during the reaction, driving it to completion. Dichloromethane (DCM) is used as the solvent due to its inertness and ability to dissolve the reactants. The reaction is performed at 0 °C initially to control the exothermicity of the acylation.
Materials:
-
(R)-Piperidin-3-amine dihydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, addition funnel
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add (R)-piperidin-3-amine dihydrochloride (1.0 equiv). Suspend the solid in anhydrous DCM (approx. 10 mL per gram of starting material).
-
Basification: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 equiv) dropwise. The TEA serves to liberate the free amine from its hydrochloride salt and to neutralize the HCl produced in the subsequent step. Stir the mixture for 20-30 minutes at 0 °C.
-
Reagent Addition: While maintaining the temperature at 0 °C, add a solution of benzyl chloroformate (1.05 equiv) in DCM dropwise via an addition funnel over 30-45 minutes. Controlling the addition rate is crucial to manage the reaction exotherm.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
Protocol 2: Purification of (R)-benzyl piperidin-3-ylcarbamate
-
Principle: A standard aqueous workup is used to remove water-soluble components. The organic layer is washed with sodium bicarbonate to remove any acidic impurities and then with brine to reduce the amount of dissolved water before drying. The crude product is then purified by flash column chromatography to separate the desired product from non-polar impurities and baseline material.
Procedure:
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (2 x volume of organic layer)
-
Brine (1 x volume of organic layer)
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or semi-solid.
-
Column Chromatography: Purify the crude residue by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes is typically effective. A common starting point is 20% ethyl acetate, gradually increasing to 50-70%.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
-
Final Product: Combine the pure fractions and concentrate under reduced pressure to afford (R)-benzyl piperidin-3-ylcarbamate as a white solid or viscous oil. Determine the yield.
Analytical Characterization: A Self-Validating System
Confirming the identity, purity, and stereochemical integrity of the intermediate is a critical quality control step before proceeding to the next stage of synthesis.
Protocol 3: Spectroscopic and Analytical Confirmation
Procedure:
-
Nuclear Magnetic Resonance (NMR): Dissolve a small sample in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra. The data should be consistent with the expected structure.[11]
-
Mass Spectrometry (MS): Obtain a mass spectrum (e.g., ESI-MS) to confirm the molecular weight of the compound. Look for the [M+H]⁺ ion.
-
Infrared Spectroscopy (IR): Acquire an IR spectrum. Key stretches to identify include N-H (carbamate), C=O (carbamate), and aromatic C-H bonds.
-
Chiral HPLC (Optional but Recommended): To confirm enantiomeric purity, analyze the sample using a suitable chiral column and compare the retention time to a racemic or (S)-enantiomer standard.
Table 2: Representative Spectroscopic Data for (R)-benzyl piperidin-3-ylcarbamate [11]
| Analysis | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.38 – 7.28 (m, 5H, Ar-H), 5.09 (s, 2H, CH₂-Ph), 3.66 (br s, 1H, CH-NH), 3.05-2.57 (m, 4H, piperidine ring protons), 1.82-1.60 (m, 3H, piperidine ring protons + NH) |
| Mass Spec (ESI-MS) | m/z = 235.14 [M+H]⁺ |
| IR (KBr, cm⁻¹) | ~3350 (N-H stretch), ~1695 (C=O stretch, carbamate), ~1530 (N-H bend), ~740, 700 (aromatic C-H bend) |
Application in DPP-4 Inhibitor Synthesis: A Sitagliptin Case Study
(R)-benzyl piperidin-3-ylcarbamate is a versatile intermediate. The piperidine nitrogen acts as a nucleophile to couple with a suitable electrophilic partner, forming the core of the final drug molecule.
Synthesis Pathway of Sitagliptin from the Intermediate
Caption: Coupling and deprotection to form the final API.
Protocol 4: Coupling to Form the Sitagliptin Backbone
-
Principle: This step involves a nucleophilic substitution (Sₙ2) reaction. The secondary amine of the piperidine ring attacks the electrophilic carbon of the side chain precursor (e.g., a chloromethyl derivative). A non-nucleophilic base is used to scavenge the HCl byproduct.[15]
Materials:
-
(R)-benzyl piperidin-3-ylcarbamate (1.0 equiv)
-
Sitagliptin side chain, e.g., 2-(chloromethyl)-4-methylquinazoline (1.0 equiv)
-
A base, e.g., Sodium Bicarbonate (NaHCO₃) or DIPEA (N,N-Diisopropylethylamine) (1.5-2.0 equiv)
-
A polar aprotic solvent, e.g., N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
-
Reaction vessel, heating mantle, stirrer
Procedure:
-
Setup: In a reaction vessel, dissolve (R)-benzyl piperidin-3-ylcarbamate and the side-chain precursor in NMP.
-
Add Base: Add the base (e.g., NaHCO₃) to the mixture.
-
Heating: Heat the reaction mixture to 80-100 °C and stir for several hours.[15] The elevated temperature is necessary to drive the Sₙ2 reaction to completion.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting materials are consumed.
-
Workup: Cool the reaction to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash with water and brine to remove the NMP and inorganic salts. Dry the organic layer and concentrate to obtain the crude Cbz-protected Sitagliptin. This product can be purified by chromatography or crystallization.
Final Step: Cbz-Deprotection
-
Principle: The benzyl carbamate (Cbz) group is removed via catalytic hydrogenolysis. Hydrogen gas, in the presence of a palladium on carbon (Pd/C) catalyst, cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide as byproducts.
Procedure:
-
Dissolve the Cbz-protected Sitagliptin in a suitable solvent (e.g., methanol or ethanol).
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Stir the mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC/HPLC).
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate to yield the final Sitagliptin free base.
Conclusion
(R)-benzyl piperidin-3-ylcarbamate is more than just a synthetic intermediate; it is a critical enabler in the efficient, stereocontrolled synthesis of a leading class of anti-diabetic drugs. The protocols outlined in this guide provide a robust framework for its preparation, purification, and subsequent use. The causality-driven explanations and self-validating analytical steps are designed to empower researchers to confidently produce and utilize this key building block, accelerating the development of next-generation DPP-4 inhibitors and other complex pharmaceutical agents.
References
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- Drag, M., & Salvesen, G. S. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. MDPI.
- BenchChem. (2025). Technical Support Center: Chiral Synthesis of Aminopiperidines.
- SciSpace. (n.d.). An asymmetric synthesis method for (R)-3-amino piperidine derivatives.
- Parmeggiani, F., et al. (2015). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journals.
- Yilmaz, I., et al. (2022). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. National Institutes of Health (PMC).
- Google Patents. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride.
- ResearchGate. (n.d.). Synthesis and Clinical Application of Representative Small-Molecule Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for the treatment of Type 2 Diabetes Mellitus (T2DM).
- Google Patents. (n.d.). Preparation of (r)-3-aminopiperidine dihydrochloride.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Substituted Piperidines from 1-Aminohex-5-en-3-ol.
- Chen, C., et al. (2024). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. National Institutes of Health (PMC).
- Wikipedia. (n.d.). Discovery and development of dipeptidyl peptidase-4 inhibitors.
- Google Patents. (n.d.). Sitagliptin synthesis.
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- CHEMISTRY & BIOLOGY INTERFACE. (n.d.). An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor.
- PubChem. (n.d.). Benzyl (3R)-piperidin-3-ylcarbamate.
- BenchChem. (2025). Spectroscopic and Structural Elucidation of (R)-Benzyl piperidin-3-ylcarbamate: A Technical Guide.
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Application Note: Experimental Protocols for the Derivatization of Benzyl piperidin-3-ylcarbamate
Abstract: Benzyl piperidin-3-ylcarbamate is a valuable bifunctional building block in medicinal chemistry, featuring a reactive secondary amine within the piperidine ring and a carbamate-protected primary amine. The piperidine nitrogen serves as a key handle for introducing molecular diversity, enabling the synthesis of compound libraries for structure-activity relationship (SAR) studies. This guide provides detailed, field-proven protocols for the derivatization of this intermediate via N-acylation and reductive amination, explaining the chemical rationale behind each step and offering methods for product validation.
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring is a privileged scaffold, appearing in a significant number of FDA-approved drugs and clinical candidates.[1][2] Its derivatization is a cornerstone of drug discovery, allowing for the fine-tuning of critical properties such as potency, selectivity, solubility, and metabolic stability. This compound offers a strategic entry point for this process. The secondary amine of the piperidine ring is a strong nucleophile, making it the primary site for derivatization under a variety of conditions. The benzyl carbamate group protects the exocyclic amine, preventing side reactions and directing functionalization to the desired ring nitrogen. This document outlines two robust and highly versatile methods for derivatizing this key intermediate.
Overview of Derivatization Strategies
The primary reactive site for derivatization on this compound is the secondary amine of the piperidine ring. Two common and effective strategies for its functionalization are:
-
N-Acylation: This reaction forms a stable amide bond by reacting the piperidine nitrogen with an acylating agent, such as an acyl chloride or anhydride. It is a reliable method for introducing a wide range of substituents.
-
N-Alkylation via Reductive Amination: This powerful one-pot reaction forms a new carbon-nitrogen bond by first reacting the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then immediately reduced to the corresponding tertiary amine.[3][4] This method avoids the potential for over-alkylation that can occur with direct alkylation using alkyl halides and utilizes a vast pool of commercially available carbonyl compounds.[3][5]
Strategy A: N-Acylation for Amide Synthesis
N-acylation is a fundamental transformation that couples the piperidine nitrogen with a carboxylic acid derivative. The use of an acyl chloride in the presence of a non-nucleophilic base and a catalyst like 4-Dimethylaminopyridine (DMAP) provides a highly efficient route to the corresponding amide.
Causality and Mechanistic Insights
The reaction proceeds via nucleophilic acyl substitution. The piperidine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[6]
For less reactive or sterically hindered substrates, a catalytic amount of DMAP can dramatically increase the reaction rate.[7][8] DMAP is a hypernucleophilic acylation catalyst; it first reacts with the acyl chloride to form a highly reactive N-acylpyridinium salt.[7] This intermediate is a much more potent acylating agent than the original acyl chloride, readily transferring the acyl group to the piperidine nitrogen and regenerating the DMAP catalyst in the process.[7][9]
Visualizing the N-Acylation Workflow
Caption: Workflow for N-Acylation of this compound.
Detailed Experimental Protocol: N-Acylation
This protocol describes the acylation using benzoyl chloride as a representative example.
Materials & Reagents:
| Reagent | Molar Eq. | MW ( g/mol ) | Sample Amount | Role |
|---|---|---|---|---|
| This compound | 1.0 | 248.31 | 500 mg (2.01 mmol) | Substrate |
| Dichloromethane (DCM) | - | 84.93 | 20 mL | Solvent |
| Triethylamine (TEA) | 1.5 | 101.19 | 420 µL (3.02 mmol) | Base |
| 4-DMAP | 0.1 | 122.17 | 25 mg (0.20 mmol) | Catalyst |
| Benzoyl Chloride | 1.1 | 140.57 | 257 µL (2.21 mmol) | Acylating Agent |
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), anhydrous dichloromethane (DCM), triethylamine (1.5 eq), and 4-DMAP (0.1 eq). Stir the mixture at room temperature until all solids dissolve.
-
Addition of Acylating Agent: Cool the solution to 0 °C using an ice-water bath. Add benzoyl chloride (1.1 eq) dropwise to the stirred solution over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding 15 mL of water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with 15 mL of DCM.[10]
-
Washing: Combine the organic layers and wash sequentially with 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and 20 mL of brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.
Self-Validation & Characterization:
-
Expected Outcome: A white to off-white solid. Yields typically range from 80-95%.
-
¹H NMR: Expect to see the appearance of new aromatic protons from the benzoyl group and a downfield shift of the piperidine ring protons adjacent to the nitrogen due to the electron-withdrawing effect of the amide carbonyl.
-
¹³C NMR: The most significant change will be the appearance of a new signal in the amide carbonyl region (approx. 165-175 ppm).[11]
-
Mass Spectrometry (LC-MS): Confirm the molecular weight of the desired product (M+H⁺ for C₂₁H₂₄N₂O₃ ≈ 369.18).
Strategy B: N-Alkylation via Reductive Amination
Reductive amination is a superior method for N-alkylation, offering high selectivity and broad substrate scope.[12][13] The reaction is typically performed as a one-pot procedure using a mild and selective reducing agent, Sodium triacetoxyborohydride (NaBH(OAc)₃), which tolerates a wide range of functional groups.[14][15]
Causality and Mechanistic Insights
The reaction begins with the formation of an iminium ion from the condensation of the piperidine's secondary amine and an aldehyde (or ketone). A mild acid, like acetic acid, can catalyze this step.[12] Sodium triacetoxyborohydride is the reagent of choice because it is a mild reducing agent that reacts much faster with the iminium ion than with the starting aldehyde.[14] This selectivity prevents the side reaction of aldehyde reduction to an alcohol and allows the entire process to be conducted in a single reaction vessel.[12][15] The steric bulk and electron-withdrawing acetate groups of NaBH(OAc)₃ moderate its reactivity compared to stronger reducing agents like sodium borohydride.[14]
Visualizing the Reductive Amination Workflow
Caption: Workflow for Reductive Amination of this compound.
Detailed Experimental Protocol: Reductive Amination
This protocol describes the reductive amination using benzaldehyde as a representative example.
Materials & Reagents:
| Reagent | Molar Eq. | MW ( g/mol ) | Sample Amount | Role |
|---|---|---|---|---|
| This compound | 1.0 | 248.31 | 500 mg (2.01 mmol) | Substrate |
| 1,2-Dichloroethane (DCE) | - | 98.96 | 20 mL | Solvent |
| Benzaldehyde | 1.1 | 106.12 | 225 µL (2.21 mmol) | Carbonyl Source |
| Sodium Triacetoxyborohydride | 1.5 | 211.94 | 639 mg (3.02 mmol) | Reducing Agent |
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and anhydrous 1,2-dichloroethane (DCE). Add benzaldehyde (1.1 eq) and stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.[10]
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 10 minutes. Note: The reaction may gently effervesce.
-
Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction's progress by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of 20 mL of a saturated aqueous NaHCO₃ solution.[10] Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with 15 mL of DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.
Self-Validation & Characterization:
-
Expected Outcome: A colorless oil or white solid. Yields typically range from 75-90%.
-
¹H NMR: Expect to see the appearance of a new benzylic methylene singlet (CH₂-Ph) around 3.5-4.0 ppm. The aromatic region will integrate for the protons of both benzyl groups.
-
¹³C NMR: Look for a new benzylic carbon signal around 55-65 ppm. The chemical shifts of the piperidine ring carbons α to the nitrogen (C2 and C6) will also be affected by N-substitution.[16]
-
Mass Spectrometry (LC-MS): Confirm the molecular weight of the desired product (M+H⁺ for C₂₁H₂₆N₂O₂ ≈ 339.20).
Conclusion
The N-acylation and reductive amination protocols detailed herein provide reliable and versatile pathways for the derivatization of this compound. These methods are foundational for creating diverse chemical libraries essential for modern drug discovery. Proper execution of the described experimental steps, coupled with rigorous characterization of the final products, will ensure the successful synthesis of novel analogues for advancing research and development programs.
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The Piperidine Scaffold: A Versatile Pharmacophore in HIV-1 Therapy Research
Introduction: The Enduring Quest for Novel HIV-1 Inhibitors
The advent of combination antiretroviral therapy (cART) has transformed the landscape of HIV-1 management, converting a once fatal diagnosis into a chronic, manageable condition.[1] However, the emergence of drug-resistant viral strains, long-term treatment-associated toxicities, and the challenge of viral reservoirs necessitate a continuous search for novel therapeutic agents with diverse mechanisms of action.[1][2] In this pursuit, the piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility in the design of potent HIV-1 inhibitors.[3] Derivatives of this scaffold have been successfully developed to target multiple, distinct stages of the HIV-1 replication cycle, underscoring its significance in the development of next-generation antiretrovirals.[4][5][6][7]
This comprehensive guide provides an in-depth exploration of the application of the piperidine scaffold in HIV-1 therapy research. We will delve into the various mechanisms by which piperidine-containing compounds inhibit HIV-1, provide detailed, field-proven protocols for their in vitro evaluation, and present a comparative analysis of their reported activities. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anti-HIV-1 therapeutics.
The Multifaceted Role of the Piperidine Scaffold in Targeting HIV-1
The structural and chemical properties of the piperidine ring, including its three-dimensional conformation and the basicity of the nitrogen atom, allow for its incorporation into a wide array of molecular architectures. This has enabled the development of piperidine derivatives that can effectively interact with various viral and cellular targets crucial for HIV-1 replication. The primary mechanisms of action for these compounds can be broadly categorized as follows:
-
Entry and Fusion Inhibition: A significant number of piperidine derivatives function as entry inhibitors by targeting the host cell co-receptors, CCR5 and CXCR4, or the viral envelope glycoproteins.[8][9][10][11] By binding to these targets, they prevent the conformational changes necessary for the fusion of the viral and cellular membranes, thereby blocking the initial step of infection.[12][13]
-
Reverse Transcription Inhibition: The piperidine moiety has been incorporated into non-nucleoside reverse transcriptase inhibitors (NNRTIs).[4][14] These compounds bind to an allosteric site on the HIV-1 reverse transcriptase, inducing a conformational change that inhibits its enzymatic activity and prevents the conversion of the viral RNA genome into DNA.[15][16]
-
Protease Inhibition: The piperidine scaffold has been utilized in the design of potent HIV-1 protease inhibitors.[2][7][17] These inhibitors occupy the active site of the viral protease, preventing the cleavage of viral polyproteins into functional enzymes and structural proteins, which is a critical step in the production of mature, infectious virions.
-
CD4-Mimicry and Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Certain piperidine-based small molecules can mimic the CD4 receptor, binding to the HIV-1 envelope glycoprotein gp120.[6] This binding induces conformational changes that expose vulnerable epitopes, making infected cells susceptible to elimination by antibody-dependent cell-mediated cytotoxicity (ADCC).
-
Inhibition of Viral Gene Expression: Some piperidinylpyrimidine derivatives have been shown to inhibit the activation of the HIV-1 Long Terminal Repeat (LTR), a key promoter region for viral gene expression.[5] This mechanism offers a distinct approach to suppressing viral replication.
-
Assembly Inhibition: Novel piperidine-containing compounds have been identified that target the HIV-1 matrix (MA) protein.[18] By interfering with the function of the MA protein, these molecules can disrupt the assembly of new virus particles at the host cell membrane.
Below is a diagram illustrating the diverse targets of piperidine-based inhibitors within the HIV-1 replication cycle.
Caption: Diverse targets of piperidine-based inhibitors in the HIV-1 lifecycle.
Quantitative Analysis of Piperidine-Based HIV-1 Inhibitors
The following table summarizes the in vitro activity of representative piperidine-containing compounds against HIV-1, highlighting their diverse mechanisms of action. This data is compiled from various research publications and serves as a comparative reference.
| Compound Class | Example Compound | Target | Assay | Potency (IC50/EC50) | Reference |
| CCR5 Antagonist | N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylurea derivative | CCR5 | HIV-1 Envelope-mediated Membrane Fusion | Potent Inhibition | [8] |
| CD4-mimetic | TFH-I-116-D1 | gp120 | HIV-1 Neutralization (CH58TF strain) | 0.065 µM | [6] |
| Protease Inhibitor | (R)-piperidine-3-carboxamide derivative (3a) | HIV-1 Protease | Antiviral Assay | 0.13 nM | [7] |
| NNRTI | Piperidine-substituted purine (FZJ13) | Reverse Transcriptase | Anti-HIV-1 Activity in Cellular Assays | Comparable to 3TC | [4][19] |
| LTR Activation Inhibitor | Piperidinylpyrimidine derivative | HIV-1 LTR | CAT Gene Expression Assay | Effective Inhibition | [5] |
| Assembly Inhibitor | Compound 7 | Matrix Protein | HIV-1 Replication in PBMCs | 7.5–15.6 µM | [18] |
Experimental Protocols for In Vitro Evaluation
The following section provides detailed, step-by-step protocols for key in vitro assays to determine the efficacy of piperidine-based compounds against HIV-1.
Protocol 1: Cell-Based HIV-1 Replication Assay (p24 Antigen ELISA)
Objective: To determine the concentration at which a test compound inhibits HIV-1 replication by 50% (EC50) in a multi-round infection assay by quantifying the production of the viral p24 capsid protein.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or a susceptible T-cell line (e.g., MT-4, CEM-SS).
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB, NL4-3).[20]
-
Complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 20 U/mL IL-2 (for PBMCs).
-
96-well cell culture plates.
-
Test compound (piperidine derivative) and control inhibitors (e.g., Zidovudine).
-
Commercial HIV-1 p24 Antigen ELISA kit.
-
Microplate reader.
Procedure:
-
Cell Preparation:
-
For PBMCs, isolate from healthy donor blood and stimulate with phytohemagglutinin (PHA) for 2-3 days before infection.
-
For T-cell lines, maintain in logarithmic growth phase.
-
On the day of the assay, wash and resuspend cells in fresh culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
Compound Dilution: Prepare serial dilutions of the test compound and control inhibitors in culture medium.
-
Infection and Treatment:
-
In a 96-well plate, add 50 µL of the cell suspension to each well.
-
Add 50 µL of the diluted compounds to the appropriate wells. Include wells with no compound as virus controls and wells with uninfected cells as mock controls.[20]
-
Infect the cells by adding 50 µL of a pre-titered HIV-1 stock to each well (except mock-infected wells) to achieve a multiplicity of infection (MOI) of 0.01.[20]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.[20]
-
-
p24 Quantification:
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Sources
- 1. New Therapies and Strategies to Curb HIV Infections with a Focus on Macrophages and Reservoirs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel piperidinylpyrimidine derivatives as inhibitors of HIV-1 LTR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CCR5 antagonists as anti-HIV-1 agents. Part 2: Synthesis and biological evaluation of N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 3: SAR studies on the benzylpyrazole segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide (Sch-350634), an orally bioavailable, potent CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-Acting HIV-1 Fusion Inhibitory Peptides and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Targeting delavirdine/atevirdine resistant HIV-1: identification of (alkylamino)piperidine-containing bis(heteroaryl)piperazines as broad spectrum HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Screening of novel inhibitors of HIV-1 reverse transcriptase with a reporter ribozyme assay - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of High-Purity Stock Solutions of Benzyl piperidin-3-ylcarbamate for Research Applications
Abstract
This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of Benzyl piperidin-3-ylcarbamate. The methodologies outlined are designed for researchers, scientists, and drug development professionals to ensure the accuracy, stability, and reproducibility of experimental results. The protocols emphasize best practices in solution preparation, addressing the specific chemical properties and stability challenges inherent to carbamate-containing compounds.
Introduction: The Critical Role of Solution Integrity
Carbamates, as a functional group, are susceptible to hydrolysis, particularly under non-neutral pH conditions.[1] Therefore, the choice of solvent and storage conditions are not trivial procedural steps but are critical determinants of the compound's stability and, consequently, the validity of the research. This note explains the causality behind our recommended protocols to create a self-validating system for solution preparation.
Compound Profile & Physicochemical Properties
A thorough understanding of the compound's properties is the foundation for developing a robust preparation protocol.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [2] |
| Molecular Weight | 234.29 g/mol | [2] |
| CAS Number | 478646-32-1 (for R-enantiomer) | [2] |
| Appearance | White to off-white solid/powder | Assumed from related compounds[3] |
Solubility & Stability Insights
The primary challenge in handling this compound is its stability. The carbamate linkage is prone to hydrolytic cleavage.
-
Solvent Choice: Aprotic solvents are strongly preferred for long-term storage to prevent hydrolysis.[1] Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices due to their high solvating power and aprotic nature.
-
pH Sensitivity: The compound is most stable in neutral to mildly acidic conditions (pH 4-7).[1] It will degrade in strongly acidic or, more significantly, basic aqueous solutions.[1] The expected degradation products include (R)-piperidin-3-amine, benzyl alcohol, and carbon dioxide.[1]
-
Recommendation: For maximum stability and longevity, primary stock solutions should be prepared in high-grade anhydrous DMSO. Aqueous solutions should be prepared fresh from the DMSO stock immediately before an experiment.
Safety & Handling Precautions
Adherence to safety protocols is mandatory when handling any chemical compound. Based on data from structurally related molecules, this compound should be handled with care.[4][5]
-
Hazard Statements:
-
Personal Protective Equipment (PPE):
Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol details the preparation of a standard 10 mM stock solution, a common starting concentration for serial dilutions in biological assays.
Rationale and Principle
The goal is not just to dissolve the compound but to create a stable, accurately concentrated solution. We use a "weigh and calculate" method, which is more accurate than attempting to weigh a precise target mass.[6] A 10 mM stock concentration is chosen as it allows for significant dilution into final assay media, ensuring the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.[7]
Materials & Equipment
-
This compound (solid)
-
Anhydrous DMSO, ≥99.9% purity
-
Calibrated analytical balance (4-decimal place)
-
Class A volumetric flask (e.g., 1 mL, 5 mL, or 10 mL)[6]
-
Weighing paper or boat
-
Spatula
-
Calibrated micropipettes
-
Vortex mixer
-
Cryogenic vials or amber glass vials with PTFE-lined caps for storage
Step-by-Step Methodology
-
Pre-Calculation: Determine the target mass of the compound needed.
-
Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
Example (for 5 mL of 10 mM stock): Mass = 10 mM × 5 mL × 234.29 g/mol / 1000 = 11.71 mg
-
-
Weighing:
-
Place a clean weighing boat on the analytical balance and tare it.
-
Carefully weigh out an amount of this compound as close as possible to the target mass (e.g., 11.71 mg). Do not spend excessive time trying to hit the exact number.
-
Record the actual mass weighed to four decimal places (e.g., 11.85 mg).
-
-
Dissolution:
-
Carefully transfer the weighed powder into the volumetric flask.
-
Add approximately half of the final volume of DMSO (e.g., ~2.5 mL for a 5 mL flask).
-
Cap the flask and vortex gently until the solid is completely dissolved. Gentle warming in a water bath (<40°C) can be used to aid dissolution if necessary, but is often not required with DMSO.
-
-
Final Volume Adjustment:
-
Once fully dissolved, carefully add DMSO until the bottom of the meniscus aligns with the calibration mark on the volumetric flask.
-
-
Final Concentration Calculation (Self-Validation):
-
Use the actual mass weighed to calculate the precise concentration of your stock solution. This is a critical step for accuracy.[6]
-
Formula: Precise Concentration (mM) = Actual Mass (mg) / [Molecular Weight ( g/mol ) × Final Volume (L)]
-
Example: Precise Concentration = 11.85 mg / (234.29 g/mol × 0.005 L) = 10.12 mM
-
-
Aliquoting and Storage:
-
Immediately aliquot the stock solution into single-use volumes (e.g., 20-100 µL) in appropriately labeled amber or cryogenic vials. This prevents contamination and degradation from repeated freeze-thaw cycles.[7]
-
Label each vial clearly with: Compound Name, Precise Concentration (e.g., 10.12 mM) , Solvent (DMSO), and Preparation Date.
-
Experimental Workflow Diagram
Caption: Logic for handling stock solutions to ensure stability.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound fails to dissolve completely. | Insufficient solvent volume; low-purity solvent; compound has low solubility in DMSO. | Add slightly more solvent and vortex. Gentle warming (<40°C) can be applied. Ensure DMSO is anhydrous. If solubility is the issue, a lower concentration stock may be necessary. |
| Solution appears cloudy or has precipitate after thawing. | Water absorption by DMSO, causing the compound to precipitate; compound degradation. | Ensure vials are tightly sealed. Use anhydrous DMSO. Centrifuge the vial briefly to pellet precipitate and use the supernatant, noting the concentration may be lower than calculated. Prepare a fresh stock if in doubt. |
| Inconsistent results between experiments. | Repeated freeze-thaw cycles of the same stock vial; inaccurate pipetting; stock degradation. | Always use a new, single-use aliquot for each experiment. [7]Verify pipette calibration. If degradation is suspected, prepare a fresh stock solution. |
References
- BenchChem. (n.d.). Stability issues of (r)-Benzyl piperidin-3-ylcarbamate in solution. Retrieved from BenchChem Technical Support Documentation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQg6BXauDqCntlqoTYlBRkHB5hpBcFATglDnf4g_Ym2oNSnBnS6DSXM6o0pdEEbZdt1B5OM3qT8Ko9WXt3VPWcVmEXY2AiN2Zlh12gmsLZR8ZIWqSimOo5gDS0sgQlGHqNGbqVlIShdo-joQnllXla3mBI2AKL5D3xD4_xThe4zzu6Uqh7Yn67QkCn-lNTUhCVqBBuPmwYwE7di4Q=]
- PubChem. (n.d.). Benzyl (3R)-piperidin-3-ylcarbamate. National Center for Biotechnology Information.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- Kammerer, S. (2018). Drug stock solutions best practices? ResearchGate.
- Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions.
- MedChemExpress. (2025, December 24). Benzyl (piperidin-4-ylmethyl)carbamate-SDS. Retrieved from MedChemExpress Safety Data Sheet. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTvE1RekoFop--pegrlW4JJIjUEvamPF54KtnfTcYLYS8yJGa8w-Togqr0StcDdBXghaxt_U0HT_EkcCub7njScpiw6FA4PpNCgfgHUChG9tls7WQu5TrxXwqiqRPEq1hs8FsqVBBi0c32xSqjbhiIvOwuoSNE3yGaI06uavenPFLyA3oJuuGS-8_nATapw-zh2mmjufX9MZPP1ZfrSOesC899qMIyWW5jLEI=]
- Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from Angene Chemical. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEP0WyKhZMPJjPVQJDqaBuZu4QeS2wzqx3GenwBpg1x9JTI-3GNC_fnsIZriIJFgLhLn0iS_9VsR7uozLl8hqVgmSdxu_sXkVe0p9ZTxZAUTiAz6GjzjnnS5MzEPhooPgHdv0TooP7w8uEL2qI=]
- Fisher Scientific. (2023, September 22). Safety Data Sheet. Retrieved from Fisher Scientific. [https://vertexaisearch.cloud.google.
Sources
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- 2. Benzyl (3R)-piperidin-3-ylcarbamate | C13H18N2O2 | CID 1514176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.es [fishersci.es]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. angenechemical.com [angenechemical.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vivo Administration of Benzyl piperidin-3-ylcarbamate in Animal Models
Disclaimer: Publicly available research detailing the in vivo administration of Benzyl piperidin-3-ylcarbamate is limited.[1] This guide is therefore constructed based on established principles of preclinical research and data from structurally related piperidine and carbamate derivatives to provide a robust technical framework for investigators.[1] All protocols and dosage ranges presented herein are representative and necessitate validation for the specific research context.
Introduction: The Piperidine Scaffold and Therapeutic Potential
The piperidine nucleus is a cornerstone in medicinal chemistry, integral to numerous therapeutics targeting the central nervous system (CNS) and other systems.[1][2][3] Its structural versatility allows for the development of compounds with diverse pharmacological activities, including analgesic, antipsychotic, and anti-ulcer effects.[2][4][5] this compound, which combines the piperidine scaffold with a carbamate moiety, represents a promising area for therapeutic exploration. Carbamates themselves are a significant class of compounds with a wide range of biological activities, from cholinesterase inhibition to antitumor effects.[6][7]
These application notes provide a comprehensive guide for researchers on the in vivo dosing and administration of this compound in common preclinical animal models. The protocols are designed to ensure scientific rigor, reproducibility, and adherence to regulatory guidelines for preclinical studies.[8][9][10][11]
Part 1: Pre-Dosing and Formulation Development
Prior to initiating in vivo efficacy studies, a series of preliminary investigations are crucial to establish the compound's basic characteristics and ensure safe and effective administration.
Physicochemical Characterization and Vehicle Selection
The solubility and stability of this compound will dictate the choice of vehicle for administration. A systematic approach to vehicle screening is recommended.
Protocol 1: Vehicle Screening
-
Assess Solubility: Determine the solubility of this compound in a panel of common, well-tolerated vehicles.
-
Initial Screening Panel:
-
Aqueous solutions: Sterile Water for Injection, 0.9% Saline, Phosphate-Buffered Saline (PBS).[12]
-
Surfactant-based vehicles: 5% Tween® 80 in saline, 10% Cremophor® EL in saline.
-
Co-solvents: 10% Dimethyl sulfoxide (DMSO) in saline, 20% Polyethylene glycol 400 (PEG400) in water.[12]
-
Oil-based vehicles (for oral or intraperitoneal routes): Corn oil, sesame oil.[12]
-
Suspensions: 0.5% Carboxymethylcellulose (CMC) in water.[12]
-
-
Procedure:
-
Add a known excess of the compound to a small volume of each vehicle.
-
Vortex and/or sonicate the mixture.
-
Equilibrate at room temperature for 24 hours.
-
Centrifuge to pellet undissolved compound.
-
Analyze the supernatant by a suitable method (e.g., HPLC-UV) to determine the concentration.
-
-
Selection Criteria: Choose the simplest vehicle that provides the desired concentration and is appropriate for the intended route of administration. The selected vehicle must be non-toxic at the administered volume.[12] A vehicle control group is mandatory in all subsequent in vivo experiments.[12]
| Vehicle Category | Examples | Common Routes | Considerations |
| Aqueous | Water, Saline, PBS | IV, IP, SC, PO | Suitable for water-soluble compounds.[12] |
| Organic Solvents | DMSO, Ethanol, PEG | IV, IP, PO | Used for lipophilic compounds; must be diluted to minimize toxicity.[12] |
| Oil-Based | Corn oil, Sesame oil | PO, IP | For highly lipophilic drugs; not for intravenous use.[12] |
| Suspensions | Carboxymethylcellulose (CMC) | PO | For poorly soluble compounds; ensure uniform suspension before dosing. |
Maximum Tolerated Dose (MTD) Study
An MTD study is essential to identify the highest dose that can be administered without causing unacceptable toxicity.[13][14] This information is critical for designing dose-range finding and efficacy studies.
Protocol 2: Single-Dose MTD Study in Mice
-
Animal Model: Swiss Webster or C57BL/6 mice (n=3-5 per group).[13]
-
Dose Selection: Based on in vitro cytotoxicity data or literature on similar compounds, select a starting dose and a series of escalating doses (e.g., 10, 30, 100, 300 mg/kg).[13]
-
Administration: Administer a single dose of this compound via the intended route of administration (e.g., oral gavage).
-
Observation Period: Monitor animals closely for clinical signs of toxicity (e.g., changes in activity, posture, breathing, weight loss) for at least 7-14 days.[14]
-
Endpoint: The MTD is defined as the highest dose that does not produce significant signs of toxicity or more than a 10% loss in body weight.
Part 2: In Vivo Administration Protocols
The choice of administration route depends on the therapeutic target, the compound's properties, and the desired pharmacokinetic profile.[15][16][17]
Oral Administration (Gavage)
Oral administration is a common and convenient route for systemic drug delivery.[15][16]
Protocol 3: Oral Gavage in Rats
-
Animal Model: Male or female Wistar or Sprague-Dawley rats (8-10 weeks old).
-
Preparation:
-
Accurately weigh each animal before dosing.
-
Prepare the dosing formulation at the desired concentration based on the MTD study. Ensure homogeneity if it is a suspension.
-
The dosing volume for rats is typically 5-10 mL/kg.
-
-
Procedure:
-
Gently restrain the rat.
-
Use a flexible or rigid gavage needle of appropriate size.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the length of tubing to be inserted.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle to avoid tracheal insertion or esophageal perforation.
-
Administer the formulation slowly.
-
Observe the animal for any signs of distress post-administration.
-
Intravenous (IV) Administration
IV administration provides 100% bioavailability and rapid distribution.[15][18]
Protocol 4: Intravenous Injection in Mice (Tail Vein)
-
Animal Model: Male or female C57BL/6 mice (8-10 weeks old).
-
Preparation:
-
The formulation must be a clear, sterile solution.
-
Warm the mouse using a heat lamp to dilate the lateral tail veins.
-
Place the mouse in a suitable restrainer.
-
-
Procedure:
-
Use a 27-30 gauge needle with a 1 mL syringe.[18]
-
Swab the tail with 70% ethanol.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Slowly inject the formulation. The maximum injection volume for a mouse is typically 5-10 mL/kg.
-
If swelling occurs, the needle is not in the vein; withdraw and re-insert.
-
Apply gentle pressure to the injection site after withdrawing the needle.
-
Intraperitoneal (IP) Administration
IP injection is a common route for administering substances that are not suitable for IV injection.
Protocol 5: Intraperitoneal Injection in Mice
-
Animal Model: Male or female BALB/c mice (8-10 weeks old).
-
Preparation:
-
Weigh the animal and calculate the required dose volume (typically up to 10 mL/kg).
-
-
Procedure:
-
Restrain the mouse and tilt it slightly head-down.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no blood or urine is drawn back.
-
Inject the formulation smoothly.
-
Part 3: Study Design and Workflow
A well-designed in vivo study is crucial for obtaining reliable and interpretable data.[11] The following diagram illustrates a typical workflow for an in vivo pharmacology study.
Caption: Workflow for a typical in vivo pharmacology study.
Part 4: Data Interpretation and Safety Considerations
Pharmacokinetics and Pharmacodynamics (PK/PD)
Understanding the PK/PD relationship is essential for optimizing the dosing regimen.[10]
-
Pharmacokinetics (PK): Characterizes the absorption, distribution, metabolism, and excretion (ADME) of the drug.[19] Key parameters include Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).[13]
-
Pharmacodynamics (PD): Measures the drug's effect on the body. This could involve behavioral assessments, biomarker analysis, or target engagement assays.
Safety and Toxicology
Throughout the study, animals must be monitored for signs of toxicity.[20][21] Carbamates, as a class, are known for their potential to inhibit acetylcholinesterase (AChE), which can lead to a cholinergic crisis.[6][22][23]
Potential Signs of Carbamate Toxicity:
-
Muscarinic effects: Salivation, lacrimation, urination, defecation (SLUD).
-
Nicotinic effects: Muscle tremors, weakness.
-
CNS effects: Ataxia, convulsions.
In the event of severe cholinergic signs, supportive care and administration of an anticholinergic agent like atropine may be necessary, though this should be done under veterinary guidance.[22][23][24]
The following diagram illustrates the logical relationship in dose-finding studies.
Caption: Decision-making process in a dose escalation study.
Conclusion
The successful in vivo evaluation of this compound hinges on a systematic, data-driven approach. By starting with thorough formulation development and MTD studies, researchers can design robust and ethical efficacy studies. The protocols and principles outlined in this guide provide a solid foundation for investigating the therapeutic potential of this and other novel piperidine derivatives, ultimately bridging the gap between discovery and clinical application.[10]
References
- D'Mello, G. D., & Sidell, F. R. (1991). A model for carbamate and organophosphate-induced emesis in humans. Neuroscience & Biobehavioral Reviews, 15(1), 179-184.
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- BioAgilytix. (n.d.). The Ultimate Guide to Preclinical IND Studies. BioAgilytix.
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The Versatility of Benzyl piperidin-3-ylcarbamate: A Scaffold for Innovation in Medicinal Chemistry
Introduction: The Strategic Importance of the Piperidine Scaffold
In the landscape of modern drug discovery, the piperidine ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of approved therapeutic agents. Its prevalence is not coincidental; the piperidine moiety imbues drug candidates with favorable pharmacokinetic properties, including enhanced solubility and metabolic stability. Within this important class of heterocycles, Benzyl piperidin-3-ylcarbamate, particularly its chiral isomers, has emerged as a versatile and highly valuable building block. The strategic placement of a carbamate group at the 3-position provides a convenient handle for synthetic elaboration, while the benzyl protecting group offers stability and can be readily removed when required. This application note will provide an in-depth exploration of the use of this compound as a scaffold in medicinal chemistry, complete with detailed protocols and insights into its application in the synthesis of cutting-edge therapeutics.
Core Attributes of this compound
The utility of this compound as a scaffold is rooted in its distinct chemical features:
-
Chirality: The C3 position of the piperidine ring is a chiral center, allowing for stereospecific interactions with biological targets. The (S) and (R) enantiomers often exhibit significantly different pharmacological activities and metabolic profiles.
-
Protected Amine: The secondary amine in the piperidine ring is available for functionalization, most commonly through N-alkylation, allowing for the introduction of various substituents to modulate a compound's properties.
-
Carbamate Handle: The benzyl carbamate group at the C3 position is not merely a protecting group for the amine; it also serves as a key structural element for hydrogen bonding and can be a precursor to the free amine, which is often a critical pharmacophore.
| Property | Value | Reference |
| IUPAC Name | benzyl N-[(3S)-piperidin-3-yl]carbamate | [1] |
| Molecular Formula | C13H18N2O2 | [1] |
| Molecular Weight | 234.30 g/mol | [1] |
| CAS Number | 478646-33-2 | [1] |
Application Showcase I: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
One of the most significant applications of the this compound scaffold is in the synthesis of gliptins, a class of oral hypoglycemic agents that inhibit the dipeptidyl peptidase-4 (DPP-4) enzyme.[2] DPP-4 inhibitors play a crucial role in the management of type 2 diabetes by preventing the degradation of incretin hormones, which in turn enhances insulin secretion in a glucose-dependent manner.
Case Study: Synthesis of Alogliptin
Alogliptin is a potent and selective DPP-4 inhibitor where the (R)-3-aminopiperidine moiety is a key pharmacophoric element.[3][4] The synthesis of Alogliptin often utilizes (R)-Benzyl piperidin-3-ylcarbamate or a precursor to the unprotected (R)-3-aminopiperidine.
Experimental Protocols
Protocol 1: Synthesis of (S)-Benzyl piperidin-3-ylcarbamate via Racemic Resolution
This protocol outlines a general and reliable method for obtaining the enantiomerically pure (S)-Benzyl piperidin-3-ylcarbamate through the resolution of a racemic mixture. The principle behind this method is the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization.
Causality Behind Experimental Choices:
-
Choice of Resolving Agent: A chiral acid, such as D-tartaric acid, is used to form diastereomeric salts with the racemic amine. The different physical properties of these salts, particularly their solubility, allow for their separation.
-
Solvent System: The solvent system for crystallization is critical. It must be chosen to maximize the solubility difference between the two diastereomeric salts, allowing one to crystallize selectively while the other remains in solution.
-
Basification: A base is used to neutralize the chiral acid and liberate the free chiral amine from the isolated diastereomeric salt.
Step-by-Step Methodology:
-
Diastereomeric Salt Formation:
-
Dissolve racemic this compound in a suitable solvent (e.g., methanol or ethanol).
-
Add an equimolar amount of a chiral resolving agent (e.g., D-tartaric acid) to the solution.
-
Heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature to facilitate the crystallization of one diastereomeric salt.
-
-
Isolation of Diastereomer:
-
Collect the crystallized diastereomeric salt by filtration.
-
Wash the crystals with a small amount of cold solvent to remove impurities.
-
-
Liberation of the Chiral Amine:
-
Suspend the isolated diastereomeric salt in a biphasic system of water and an organic solvent (e.g., dichloromethane).
-
Add a base (e.g., sodium hydroxide solution) to neutralize the chiral acid and liberate the free amine into the organic layer.
-
-
Purification and Characterization:
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.
-
Confirm the structure and purity using NMR spectroscopy and mass spectrometry.
-
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Application Note & Protocols: Designing Cell-Based Assays for Cholinesterase Inhibitors Using Benzyl piperidin-3-ylcarbamate
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in centrally active therapeutic agents.[1] Benzyl piperidin-3-ylcarbamate and its derivatives represent a class of compounds with potential activity as cholinesterase inhibitors, a mechanism central to the symptomatic treatment of Alzheimer's disease.[2][3] This document provides a comprehensive guide for the design and implementation of a tiered, cell-based assay system to characterize the biological activity of this compound. As a Senior Application Scientist, this guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. We will cover a primary assay for quantifying cellular acetylcholinesterase (AChE) inhibition, a secondary assay to evaluate potential neuroprotective effects, and a crucial counter-screen for assessing general cytotoxicity.
Scientific Foundation: The Cholinergic Target
Acetylcholine (ACh) is a critical neurotransmitter for cognitive processes such as memory and learning.[4] Its signaling is terminated by the rapid hydrolysis of ACh by acetylcholinesterase (AChE) in the synaptic cleft. In Alzheimer's disease, the degeneration of cholinergic neurons leads to a cognitive deficit. Inhibiting AChE increases the concentration and duration of ACh in the synapse, thereby enhancing cholinergic signaling.[2] Therefore, screening for AChE inhibitors is a cornerstone of drug discovery for Alzheimer's disease.[5]
The following diagram illustrates the fundamental mechanism of cholinergic signaling and the site of action for inhibitors like this compound.
Caption: Cholinergic synapse showing ACh synthesis, release, receptor binding, and enzymatic degradation by AChE, the target of inhibition.
Primary Screening: Cellular Acetylcholinesterase (AChE) Inhibition Assay
This assay quantifies the ability of this compound to inhibit endogenous AChE activity within a relevant cellular environment. We utilize the human neuroblastoma SH-SY5Y cell line, which endogenously expresses AChE, providing a more physiologically relevant model than purified enzyme assays.[5][6][7] The protocol is based on the Ellman method, where AChE hydrolyzes acetylthiocholine to produce thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow product measured at 412 nm.[2][8]
Experimental Workflow: AChE Inhibition Assay
Caption: Step-by-step workflow for the cell-based AChE activity inhibition assay.
Protocol 2.1: AChE Inhibition in SH-SY5Y Cells
A. Materials & Reagents
| Reagent | Typical Concentration | Purpose |
| SH-SY5Y Cells | 4 x 10⁴ cells/well | Source of endogenous AChE |
| DMEM/F12 Medium | As required | Cell culture |
| This compound | 10 nM - 100 µM | Test compound |
| Donepezil or Physostigmine | 1 nM - 10 µM | Positive control inhibitor |
| Assay Buffer | 50 mM Tris-HCl, pH 8.0 | Reaction buffer |
| DTNB (Ellman's Reagent) | 0.5 mM | Chromogenic reagent |
| Acetylthiocholine Iodide (ATCI) | 0.75 mM | AChE substrate |
| Triton X-100 | 0.1% in Assay Buffer | Cell lysis agent |
B. Step-by-Step Methodology
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well flat-bottom plate at a density of 40,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Scientist's Note: Allowing cells to adhere and reach a healthy state overnight is crucial for consistent enzymatic activity and response to the compound.
-
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. Also prepare 2x solutions for the vehicle control (e.g., 0.2% DMSO) and a positive control inhibitor.
-
Cell Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2x compound dilutions, vehicle, or positive control. This brings the final volume to 100 µL and the compound concentration to 1x.
-
Inhibition Step: Incubate the plate for 1 hour at 37°C.
-
Rationale: This pre-incubation period allows the inhibitor to penetrate the cell membrane and bind to the target enzyme before the substrate is introduced.
-
-
Cell Lysis: Add 10 µL of 0.1% Triton X-100 to each well. Mix gently by pipetting or on a plate shaker for 2 minutes to ensure complete lysis and release of intracellular AChE.
-
Reaction Initiation: Prepare a fresh Substrate Mix containing DTNB and ATCI in Assay Buffer. Add 100 µL of this mix to each well.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 412 nm every minute for 15-30 minutes.
-
Trustworthiness: A kinetic reading is superior to a single endpoint as it ensures the reaction rate (Vmax) is measured within the linear range, providing more reliable data.
-
C. Data Analysis & Validation
-
Calculate Reaction Rate: For each well, determine the rate of reaction (mOD/min) from the linear portion of the kinetic curve.
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Rate_Compound - Rate_Blank) / (Rate_Vehicle - Rate_Blank))
-
-
Determine IC₅₀: Plot the % Inhibition against the log concentration of this compound. Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.
-
Controls & Validation:
-
Vehicle Control: Represents 0% inhibition and establishes the baseline maximal enzyme activity.
-
Positive Control: The IC₅₀ of the known inhibitor should be within the expected range, validating the assay's sensitivity and performance.
-
Blank Control (No Cells): Accounts for non-enzymatic hydrolysis of the substrate. This value should be minimal.
-
Z'-factor: For high-throughput applications, calculate the Z'-factor using the vehicle and positive control wells. A Z' > 0.5 indicates a robust and reliable assay.
-
Secondary Assay: Neuroprotection Against Oxidative Stress
Beyond enzymatic inhibition, superior drug candidates may offer additional therapeutic benefits, such as protecting neurons from damage.[3][9] This assay evaluates whether this compound can protect SH-SY5Y cells from death induced by an oxidative stressor like hydrogen peroxide (H₂O₂).
Experimental Workflow: Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective potential of the test compound against an oxidative insult.
Protocol 3.1: H₂O₂-Induced Cytotoxicity Assay
A. Methodology
-
Cell Seeding: Seed SH-SY5Y cells as described in Protocol 2.1.B.
-
Compound Pre-treatment: After 24 hours, treat cells with various concentrations of this compound (typically centered around its AChE IC₅₀) for 2 hours.
-
Rationale: Pre-treatment allows the compound to initiate any potential protective signaling pathways before the cellular insult occurs.
-
-
Induce Oxidative Stress: Add H₂O₂ to all wells (except the "Untreated Control" wells) to a final concentration that induces ~50% cell death (e.g., 100-200 µM, must be optimized).
-
Incubation: Incubate the plate for an additional 24 hours.
-
Assess Cell Viability: Measure cell viability using a standard method such as the MTT assay.[10]
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Solubilize the resulting formazan crystals with DMSO or a solubilization buffer.
-
Read absorbance at ~570 nm.
-
B. Data Analysis
-
Normalize Data: Set the absorbance of the "Untreated Control" wells to 100% viability and the "H₂O₂ Only Control" wells as the baseline for maximal damage.
-
Calculate Percent Protection:
-
% Protection = 100 * (Signal_Compound - Signal_H2O2) / (Signal_Untreated - Signal_H2O2)
-
-
Determine EC₅₀: Plot % Protection against compound concentration to determine the EC₅₀ for the neuroprotective effect.
Essential Counter-Screen: General Cytotoxicity Assay
A critical step in drug candidate evaluation is to ensure that the observed activity is not a result of general toxicity.[11][12][13] This assay determines the concentration at which this compound itself causes cell death, in the absence of any other stressors.
Protocol 4.1: Baseline Cytotoxicity
A. Methodology
-
Cell Seeding & Treatment: Seed and treat SH-SY5Y cells with a broad dose-response of this compound (e.g., 10 nM to 200 µM) as in Protocol 2.1.
-
Incubation: Incubate for a period that matches the longest exposure in the primary or secondary assays (e.g., 24-48 hours).
-
Assess Cell Viability: Use the same viability assay (e.g., MTT) as in the neuroprotection study for consistency.
B. Data Analysis & Interpretation
-
Calculate % Viability: Normalize the data to the vehicle-treated wells (100% viability).
-
Determine CC₅₀: Plot % Viability against the log concentration of the compound and fit to a 4PL curve to determine the 50% cytotoxic concentration (CC₅₀).
-
Calculate Selectivity Index (SI):
-
SI = CC₅₀ / IC₅₀ (from AChE assay)
-
Trustworthiness: A Selectivity Index > 10 is generally desired. It indicates that the compound's inhibitory effect occurs at concentrations at least 10-fold lower than those at which it causes general cell toxicity, confirming that the primary assay result is due to specific target engagement, not cell death.
-
Conclusion
This application note provides a robust, three-tiered framework for the cellular characterization of this compound. By progressing from primary target engagement (AChE inhibition) to secondary functional outcomes (neuroprotection) and validating these findings with an essential cytotoxicity counter-screen, researchers can generate a comprehensive and reliable data package. This approach ensures scientific integrity by building a self-validating experimental cascade, providing high-confidence data for advancing promising compounds in the drug discovery pipeline.
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Application Notes and Protocols for the Coupling of Benzyl Piperidin-3-ylcarbamate with Carboxylic Acids
Introduction
The formation of amide bonds is a cornerstone of modern drug discovery and development. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile template for exploring chemical space.[1] Specifically, functionalized piperidines, such as benzyl piperidin-3-ylcarbamate, are valuable building blocks for creating diverse compound libraries. The carbamate group not only serves as a protecting group for the amine, preventing unwanted side reactions, but also influences the molecule's conformational preferences and potential interactions with biological targets.[2][3][4]
This comprehensive guide provides a detailed protocol and expert insights for the efficient coupling of this compound with a variety of carboxylic acids. We will delve into the mechanistic underpinnings of the reaction, explore a selection of common coupling reagents, and offer practical, field-proven advice for overcoming common challenges such as steric hindrance and low yields.[5][6][7] This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for the synthesis of novel piperidine-containing amides.
Core Principles of Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions, as it results in a non-reactive ammonium carboxylate salt.[8] To facilitate amide bond formation, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved using a coupling reagent.
The Role of Coupling Reagents
Coupling reagents are essential for activating the carboxylic acid. The most common classes of coupling reagents used for this purpose are carbodiimides and uronium/aminium salts.[9]
-
Carbodiimides (e.g., EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10][11] This intermediate is then susceptible to nucleophilic attack by the amine, forming the desired amide bond. A common side reaction with carbodiimides is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which can be difficult to remove and reduces the overall yield.[12] To mitigate this, additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often used. These additives react with the O-acylisourea to form a more stable active ester, which is less prone to side reactions and racemization.[10][13]
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), convert the carboxylic acid into a highly reactive active ester.[13] Uronium-based reagents are generally more efficient and faster than carbodiimides, often leading to higher yields and less racemization, especially for challenging or sterically hindered substrates.[13][14]
General Reaction Workflow
The overall process of coupling this compound with a carboxylic acid can be visualized as a multi-step process involving activation of the carboxylic acid followed by nucleophilic attack by the piperidine nitrogen.
Caption: General workflow for amide bond formation.
Comparative Analysis of Common Coupling Reagents
The choice of coupling reagent is critical for the success of the reaction and depends on factors such as the steric hindrance of the substrates, potential for racemization, and desired reaction time.
| Coupling Reagent/System | Class | Typical Reaction Time | Typical Yield Range | Key Advantages & Considerations |
| EDC/HOBt | Carbodiimide | 1 - 12 hours | 70 - 95% | Cost-effective and reliable; the water-soluble urea byproduct simplifies purification. The addition of HOBt is crucial to suppress racemization and improve yield.[13] |
| DCC/HOBt | Carbodiimide | 1 - 12 hours | 75 - 98% | Highly effective, but the dicyclohexylurea (DCU) byproduct is insoluble and must be removed by filtration.[13] |
| HATU/Base | Uronium Salt | 15 - 60 minutes | 85 - 99% | Generally considered one of the most efficient and fastest reagents, ideal for sterically hindered substrates.[13][14] Requires a non-nucleophilic base like DIPEA. |
| HBTU/Base | Uronium Salt | 30 - 120 minutes | 80 - 98% | Very effective, with slightly longer reaction times than HATU. Also requires a non-nucleophilic base.[13] |
Detailed Experimental Protocol: HATU-Mediated Coupling
This protocol provides a robust method for the coupling of this compound with a generic carboxylic acid using HATU, which is often the reagent of choice for achieving high yields with potentially challenging substrates.
Materials
-
This compound
-
Carboxylic acid of interest
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous solution of NH₄Cl
-
Saturated aqueous solution of NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Ethyl acetate (EtOAc) or other suitable extraction solvent
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure
Caption: Detailed workflow for HATU-mediated amide coupling.
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Pre-activation: To the solution of the carboxylic acid, add HATU (1.0-1.5 equivalents) and DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes.[5] This pre-activation step is crucial for forming the active ester intermediate.
-
Amine Addition: Add a solution of this compound (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent such as ethyl acetate.[5]
-
Purification: Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[1][5]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete activation of the carboxylic acid.- Deactivation of the amine by protonation.- Presence of water in the reaction.[5]- Steric hindrance.[5][6][15][16] | - Increase the amount of coupling reagent and/or the pre-activation time.- Ensure the use of a non-nucleophilic base like DIPEA to scavenge protons.- Use anhydrous solvents and reagents.- For highly hindered substrates, consider switching to a more potent coupling reagent like HATU or explore alternative methods such as forming an acyl fluoride intermediate.[7][16] |
| Presence of Side Products | - Formation of N-acylurea (with carbodiimides).- Racemization of chiral carboxylic acids. | - If using a carbodiimide, ensure the addition of HOBt or NHS to minimize side reactions.- Run the reaction at a lower temperature (e.g., 0 °C) to reduce the rate of side reactions and racemization.[5] |
| Difficulty in Purification | - Byproducts with similar polarity to the desired product. | - If using EDC, the water-soluble urea byproduct can be removed with an aqueous wash.[14]- For DCC, the insoluble DCU can be removed by filtration.[14]- Optimize the mobile phase for column chromatography to achieve better separation. |
Safety and Handling Precautions
-
Coupling Reagents: Carbodiimides and uronium salts can be sensitizers and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[17]
-
Solvents: Anhydrous solvents like DMF and DCM are hazardous. Consult the Safety Data Sheets (SDS) for proper handling procedures.[18]
-
Piperidine Derivatives: Piperidine and its derivatives are basic and can be corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[19][20][21]
-
General Hygiene: Wash hands thoroughly after handling all chemicals.[17][19]
Conclusion
The coupling of this compound with carboxylic acids is a versatile and powerful method for the synthesis of novel chemical entities in drug discovery. A thorough understanding of the reaction mechanism, careful selection of the coupling reagent, and adherence to a well-designed protocol are paramount for achieving high yields and purity. The use of modern coupling reagents like HATU can significantly improve the efficiency of this transformation, particularly for challenging substrates. By following the guidelines and troubleshooting advice provided in these application notes, researchers can confidently and successfully synthesize a wide range of piperidine-based amides.
References
- Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. (n.d.). Google Scholar.
- Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation - Benchchem. (n.d.). BenchChem.
- Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed. (n.d.). PubMed.
- A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents - Benchchem. (n.d.). BenchChem.
- The Cornerstone of Amide and Ester Synthesis: A Technical Guide to Carbodiimide Chemistry - Benchchem. (n.d.). BenchChem.
- Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics. (n.d.). Creative Proteomics.
- Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (n.d.). Chemistry Steps.
- Synthesis of benzyl (S)-1-(ethoxycarbonylamino-imino-methyl)-piperidin-3-ylmethylcarbamate - PrepChem.com. (n.d.). PrepChem.com.
- Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. (2014). Journal of Organic Chemistry.
- Coupling Reagents - Aapptec Peptides. (n.d.). Aapptec.
- Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. (2015). ACS Medicinal Chemistry Letters.
- The Synthesis of Sterically Hindered Amides. (2015). CHIMIA.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2016). Semantic Scholar.
- Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem. (n.d.). BenchChem.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2020). National Institutes of Health.
- Safety Data Sheet. (n.d.). Combi-Blocks.
- Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018). Master Organic Chemistry.
- Protective Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Tips and tricks for difficult amide bond formation? (2021). Reddit.
- New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. (2007). ResearchGate.
- PIPERIDINE AR - Loba Chemie. (n.d.). Loba Chemie.
- Amide Synthesis - Fisher Scientific. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- Evolution of amide bond formation. (2025). ResearchGate.
- Piperidine - SAFETY DATA SHEET - Penta chemicals. (2024). Penta Chemicals.
- Carbamate Protective Groups. (2014). Chem-Station.
- Protecting Groups for Amines: Carbamates. (2020). YouTube.
- Amide bond formation: beyond the myth of coupling reagents. (2008). Royal Society of Chemistry.
- Safety Data Sheet: Piperidine. (2025). Carl ROTH.
- What are the best methods for Piperidine purification alternatives to distillation? (2014). ResearchGate.
- Application Notes and Protocols for Amide Coupling with Carboxylic Acids - Benchchem. (n.d.). BenchChem.
- The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry.
- Benzyl (3R)-piperidin-3-ylcarbamate. (n.d.). PubChem.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl piperidin-3-ylcarbamate
Welcome to the technical support center for the synthesis of Benzyl piperidin-3-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Addressing Common Synthesis Challenges
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: Why is my yield of this compound consistently low?
Low yields are a frequent challenge in carbamate synthesis and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Potential Causes and Solutions:
-
Degradation of Benzyl Chloroformate (Cbz-Cl): Benzyl chloroformate is highly sensitive to moisture and can decompose into benzyl alcohol, hydrochloric acid, and carbon dioxide.[1][2][3] This degradation reduces the amount of active reagent available for the reaction.
-
Solution: Always use fresh or properly stored Cbz-Cl. Ensure it is stored in a desiccator or under an inert atmosphere at the recommended temperature (typically 2-8 °C).[2] Before use, it's advisable to check the purity of the reagent, for instance, by refractive index or a quick NMR.
-
-
Suboptimal Reaction Conditions (Schotten-Baumann Reaction): The reaction between 3-aminopiperidine and Cbz-Cl is a Schotten-Baumann reaction, which is highly dependent on pH and temperature.[4][5][6]
-
Solution:
-
pH Control: Maintain a basic pH (typically 9-11) throughout the reaction. This is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive.[4][5] A biphasic system with an aqueous solution of a base like sodium carbonate or sodium hydroxide is commonly employed.[6]
-
Temperature Control: The reaction is exothermic. It is critical to maintain a low temperature (typically 0-5 °C) during the addition of Cbz-Cl to minimize side reactions and prevent the decomposition of the chloroformate.[3]
-
-
-
Poor Quality of 3-Aminopiperidine: The starting amine must be pure and free of any residual acid from its synthesis or salt formation.
-
Solution: If using 3-aminopiperidine dihydrochloride, ensure it is fully neutralized to the free base before the reaction. The purity of the free base should be confirmed by techniques like NMR or GC-MS.
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.
-
Over-acylation: The secondary amine of the piperidine ring can also react with Cbz-Cl, leading to a di-acylated byproduct. While less likely for the carbamate nitrogen, it is a possibility if the reaction conditions are not well-controlled.
-
Urea Formation: If the reaction is not conducted under strictly anhydrous conditions (in the case of using an organic solvent), any water present can react with the chloroformate to form an unstable carbamic acid, which can lead to urea byproducts.[7]
-
Troubleshooting Workflow for Low Yield:
Below is a decision-making workflow to systematically address low yield issues.
Caption: Troubleshooting workflow for low yield.
Q2: I am observing significant formation of an unknown impurity during the reaction. How can I identify and minimize it?
The presence of impurities can complicate purification and affect the quality of the final product.
Identification and Mitigation Strategies:
-
Characterize the Impurity:
-
Thin Layer Chromatography (TLC): Use TLC to get a preliminary idea of the number of impurities and their polarity relative to the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool to determine the molecular weight of the impurity, which can provide clues about its structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated, ¹H and ¹³C NMR will be invaluable in elucidating its structure. Even in a mixture, characteristic peaks may be identifiable.
-
-
Common Process-Related Impurities:
-
(1-Benzyl-piperidin-3-yl)carbamic acid benzyl ester: This di-benzylated impurity can form if the reaction conditions are too harsh or if an excess of benzyl chloroformate is used. To minimize its formation, ensure slow, controlled addition of Cbz-Cl at low temperatures.
-
Dibenzyl carbonate: This can form from the reaction of benzyl chloroformate with benzyl alcohol (a decomposition product of Cbz-Cl).[3] Using fresh Cbz-Cl and maintaining anhydrous conditions can reduce its formation.
-
Unreacted 3-aminopiperidine: Incomplete reaction will leave the starting material in the product mixture. Monitor the reaction progress by TLC or LC-MS to ensure full consumption of the starting amine.[8]
-
-
Purification Challenges:
-
If the impurity has a similar polarity to the desired product, purification by column chromatography can be challenging.[8] In such cases, consider:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[9]
-
Acid-Base Extraction: The basicity of the piperidine nitrogen in the product can be exploited. An acid wash can extract the product into an aqueous layer, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the recommended synthetic route for this compound?
The most common and straightforward method is the protection of the primary amino group of 3-aminopiperidine with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.[5][6]
A General Experimental Protocol:
-
Dissolve 3-aminopiperidine (or its salt after neutralization) in a suitable solvent system, typically a mixture of water and an organic solvent like dichloromethane (DCM) or diethyl ether.[6]
-
Add an inorganic base, such as sodium carbonate or sodium hydroxide, to the aqueous phase to maintain a basic pH.[4]
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of benzyl chloroformate in an organic solvent to the stirred reaction mixture.
-
Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, separate the organic layer. Wash it with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[10][11]
Q2: Which starting material is better: 3-aminopiperidine free base or its salt?
Both can be used, but with different considerations.
-
3-Aminopiperidine Free Base: This is the reactive species. If you have the pure free base, it can be used directly. However, it can be less stable on storage than its salt form.
-
3-Aminopiperidine Dihydrochloride: This salt is more stable and commonly available. Before the reaction, it must be neutralized to the free base. This can be done in situ by using a sufficient excess of the base in the Schotten-Baumann reaction or as a separate workup step before the reaction.
Q3: What are the best solvents and bases for this reaction?
-
Solvents: A biphasic system is often preferred for Schotten-Baumann reactions.[6]
-
Organic Phase: Dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF) are common choices to dissolve the benzyl chloroformate and the product.[5]
-
Aqueous Phase: Water is used to dissolve the inorganic base.
-
-
Bases:
-
Inorganic Bases: Sodium carbonate (Na₂CO₃) and sodium hydroxide (NaOH) are inexpensive and effective choices for maintaining the required pH.[4]
-
Organic Bases: In a single-phase organic solvent system, a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be used.[7] However, this requires strictly anhydrous conditions to prevent side reactions.
-
Q4: How can I effectively monitor the progress of the reaction?
-
Thin Layer Chromatography (TLC): This is a quick and easy way to monitor the disappearance of the starting amine and the appearance of the product. A suitable eluent system (e.g., ethyl acetate/hexane or DCM/methanol) should be developed to achieve good separation between the starting material, product, and any major byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative monitoring, LC-MS can be used to track the concentrations of reactants and products over time.
Impact of Reaction Parameters on Yield
The following table summarizes the influence of key reaction parameters on the yield of this compound.
| Parameter | Suboptimal Condition | Potential Negative Impact | Recommended Condition | Rationale |
| Temperature | > 10 °C | Increased Cbz-Cl decomposition, formation of byproducts | 0-5 °C | Minimizes side reactions and reagent degradation.[3] |
| pH | < 9 | Protonation of the amine, slowing or stopping the reaction | 9-11 | Ensures the amine is in its nucleophilic free base form.[5] |
| Reagent Quality | Old or improperly stored Cbz-Cl | Low concentration of active reagent, presence of decomposition products | Freshly opened or properly stored Cbz-Cl | Maximizes the availability of the acylating agent.[1][2] |
| Stirring | Inefficient mixing | Localized high concentrations of reagents, leading to side reactions | Vigorous stirring | Ensures homogeneity and controlled reaction rate. |
| Moisture | Presence of water in an organic solvent system | Formation of urea byproducts | Anhydrous solvents and inert atmosphere | Prevents hydrolysis of the chloroformate.[7] |
References
- PrepChem.com. (n.d.). Synthesis of benzyl (S)-1-(ethoxycarbonylamino-imino-methyl)-piperidin-3-ylmethylcarbamate.
- Zhang, Y., et al. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Digital Discovery, 1(4), 534-542.
- Wikipedia. (n.d.). Benzyl chloroformate.
- Lewis, E. S., & Witte, K. (1968). The decomposition of gaseous chloroformates. Part IV. Allylic and benzyl chloroformates. Journal of the Chemical Society B: Physical Organic, 1198-1202.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- Kumar, A., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63B(5), 518-523.
- Organic Syntheses. (n.d.). Procedure.
- Google Patents. (n.d.). MANUFACTURING METHOD FOR A PIPERIDINE-3-YLCARBAMATE COMPOUND AND OPTICAL RESOLUTION METHOD THEREFOR.
- Quick Company. (n.d.). An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine.
- Google Patents. (n.d.). WO2009119700A1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.
- Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction.
- D'Elia, V., & Tamborini, L. (2018). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 23(3), 643.
- Supporting Information. (n.d.). 4.
- Nagy, B., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(49), 47043–47052.
- American Journal of Applied Science and Technology. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2.
- Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis.
- Nagy, B., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(49), 47043–47052.
- Google Patents. (n.d.). EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.
- Wikipedia. (n.d.). Schotten–Baumann reaction.
- ResearchGate. (2025). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- ResearchGate. (2025). A Facile Synthesis of 3-(Substituted benzyl)piperidines.
- PubChem. (n.d.). Benzyl (3R)-piperidin-3-ylcarbamate.
- Devarasetty, S., Janni, R., & Suraparaju, R. R. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(2), 345-347.
- Google Patents. (n.d.). CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
- Deadman, B. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(4), 1039–1046.
- Organic Syntheses. (n.d.). Procedure.
- Patsnap. (n.d.). Synthesis method for N-Boc-3-piperidone.
Sources
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- 11. orgsyn.org [orgsyn.org]
Troubleshooting low enantiomeric excess in Benzyl piperidin-3-ylcarbamate synthesis
Answering the call for robust, field-tested guidance, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low enantiomeric excess (% ee) in the synthesis of Benzyl piperidin-3-ylcarbamate. As a Senior Application Scientist, my aim is to bridge the gap between literature procedures and practical laboratory challenges, offering insights grounded in mechanistic understanding and validated methodologies.
The synthesis of enantiomerically pure compounds like (R)- or (S)-Benzyl piperidin-3-ylcarbamate, key intermediates in modern pharmaceuticals, is a process where minor deviations can lead to significant losses in stereochemical purity. This guide is structured to help you diagnose and resolve these issues systematically.
Troubleshooting Guide: Diagnosing and Resolving Low Enantiomeric Excess
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My enantiomeric excess is significantly lower than expected. Where do I even begin to troubleshoot?
A1: The absolute first step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC). An unvalidated or inaccurate analytical method is the most common source of misleading % ee values. Before you adjust any reaction parameters, you must trust your data.
Core Analytical Validation Steps:
-
Confirm Baseline Resolution (Rs > 1.5): The two enantiomeric peaks must be fully separated. If they overlap, the area integration will be inaccurate.
-
Analyze a Racemic Standard: Synthesize or purchase a sample of racemic this compound. Your chiral HPLC method should show a precise 50:50 ratio of the two enantiomers.
-
Check Detector Linearity: A frequent pitfall is assuming both enantiomers have the same UV response. The molar absorptivity can differ, especially if they interact differently with the chiral stationary phase. You must inject known concentrations of each pure enantiomer (if available) or a scalemic mixture to confirm that the peak area ratio accurately reflects the molar ratio.[1]
-
Pre-column Derivatization as an Alternative: For compounds like piperidin-3-amine that lack a strong chromophore, pre-column derivatization can enhance detectability and sometimes improve separation. However, it introduces its own risks: the derivatizing agent must be enantiomerically pure and the reaction conditions must not cause racemization of the analyte.[2][3]
dot
Caption: Initial troubleshooting workflow for low % ee.
Q2: My analytical method is validated, but the % ee of my asymmetric hydrogenation is still poor and inconsistent. What's the next step?
A2: Inconsistent results from a validated method point directly to the reaction inputs: reagents, catalyst, and solvent. Asymmetric hydrogenations, particularly those using sensitive iridium or rhodium catalysts to reduce a pyridinium salt precursor, are highly susceptible to impurities.[4][5][6]
Checklist for Reagents and Catalyst:
-
Substrate Purity: Impurities in the starting Benzyl pyridin-3-ylcarbamate can act as catalyst poisons. Even structurally similar impurities may compete in the reaction, leading to a racemic background reaction. Action: Re-purify the substrate via recrystallization or column chromatography. Confirm purity by ¹H NMR and LC-MS.
-
Solvent Quality: Use only high-purity, anhydrous, and degassed solvents.
-
Water: Can hydrolyze sensitive catalysts or alter the catalytic environment.
-
Oxygen: Can degrade phosphine ligands common in hydrogenation catalysts, rendering them inactive or non-selective.
-
Acidic/Basic Impurities: Trace acids or bases can interact with the catalyst or promote racemization. Action: Use a freshly opened bottle of anhydrous solvent or purify the solvent using a solvent purification system.
-
-
Catalyst and Ligand Integrity: Chiral ligands and their metal complexes can degrade over time, especially with improper storage. Action: If possible, purchase a fresh batch of catalyst/ligand. If using an older batch, consider running a standard reaction with a known substrate to confirm its activity and selectivity. Store all catalysts and ligands under an inert atmosphere (Argon or Nitrogen) and at the recommended temperature.
Q3: The reaction starts with high % ee, but it drops significantly after workup and purification. What could be causing this?
A3: This is a classic sign of post-synthetic racemization. The chiral center in your product, while relatively stable, can epimerize under certain conditions. The piperidine nitrogen atom can facilitate this process.
Potential Causes of Racemization:
-
Harsh pH Conditions: Exposure to strong acids or bases during aqueous workup or chromatography can catalyze the racemization of chiral amines and related structures.[7] Even though the carbamate is a protecting group, the ring nitrogen remains basic.
-
Elevated Temperatures: Heating the product for extended periods, for example, during solvent evaporation or column chromatography, can provide the energy needed to overcome the barrier to racemization.
-
Chromatography on Silica Gel: Standard silica gel is acidic (pKa ≈ 4.5) and can promote racemization of basic compounds on the column. This is a very common and often overlooked issue.
Solutions to Prevent Racemization:
-
Neutralize Carefully: During workup, use mild acids/bases (e.g., saturated aq. NH₄Cl, saturated aq. NaHCO₃) and avoid large excesses.
-
Minimize Heat Exposure: Concentrate fractions under reduced pressure at low temperatures (e.g., <30-35 °C).
-
Modify Chromatography:
-
Deactivate Silica: Pre-treat your silica gel by flushing the column with a solvent mixture containing a small amount of a volatile base, such as 1-2% triethylamine (Et₃N) or diethylamine. This will neutralize the acidic sites.
-
Use Alternative Media: Consider using neutral alumina or a less acidic reverse-phase silica for purification.
-
Frequently Asked Questions (FAQs)
What are the main strategies for synthesizing enantiopure this compound?
There are three primary strategies, each with its own advantages:
-
Asymmetric Catalysis: This involves the direct conversion of a prochiral precursor into the desired enantiomer. A leading method is the asymmetric hydrogenation of Benzyl pyridin-3-ylcarbamate or a related pyridinium salt using a chiral catalyst (e.g., Rhodium or Iridium complexes with chiral phosphine ligands).[6][8] Another powerful method is the asymmetric amination of a prochiral piperidone precursor using ω-transaminases.[9][10]
-
Kinetic Resolution: This strategy starts with a racemic mixture of this compound and selectively reacts one enantiomer faster than the other, allowing for the separation of the unreacted enantiomer and the product. This is often accomplished using enzymes (e.g., lipases for selective acylation) or chiral chemical catalysts.[11][12] The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%.
-
Classical Resolution (Diastereomeric Salt Formation): The racemic product is reacted with a cheap, enantiopure chiral acid (e.g., (R)-mandelic acid, (+)-tartaric acid, or dibenzoyl-D-tartaric acid).[13][14] This forms two diastereomeric salts with different solubilities, allowing one to be selectively crystallized and then converted back to the single enantiomer of the amine.
My synthesis involves forming the Cbz-protected amine. Can the reaction conditions for carbamate formation cause racemization?
Generally, the conditions for forming a benzyl carbamate (Cbz group) from an amine are mild and unlikely to cause racemization of a pre-existing chiral center. Common methods, such as reacting the amine with benzyl chloroformate in the presence of a mild base (like NaHCO₃ or Et₃N), or using a three-component coupling of the amine, CO₂, and a benzyl halide, are designed to be chemoselective and preserve stereochemical integrity.[15][16] However, if harsh conditions (high temperature, strong base) are used, the risk of racemization increases.[17]
dot
Caption: Interplay of synthesis strategy and key reaction factors.
Experimental Protocols
Protocol 1: Chiral HPLC Method Validation for this compound
This protocol outlines the essential steps to ensure your analytical data is accurate and reliable.
Instrumentation & Columns:
-
HPLC System: Standard HPLC with UV detector.
-
Chiral Column: A polysaccharide-based column is a good starting point (e.g., Chiralpak® AD-H, Chiralcel® OD-H).
-
Mobile Phase: Typically a normal-phase eluent like Hexane/Isopropanol or Hexane/Ethanol. A small amount of a basic additive (e.g., 0.1% Diethylamine) is often required to achieve good peak shape for basic analytes like piperidines.[2]
Step-by-Step Validation:
-
Method Development:
-
Prepare a ~1 mg/mL solution of racemic this compound in the mobile phase.
-
Start with a mobile phase of 90:10 Hexane:Isopropanol + 0.1% Diethylamine at a flow rate of 0.5-1.0 mL/min.
-
Inject the racemic sample and monitor with the UV detector (e.g., at 228 nm).[2]
-
Adjust the ratio of Hexane:Isopropanol to achieve baseline separation (Rs > 1.5). Increasing the polar alcohol component generally decreases retention time.
-
-
Resolution Calculation:
-
Once separation is achieved, calculate the resolution (Rs) using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂) , where t₁ and t₂ are the retention times and w₁ and w₂ are the peak widths at the base.
-
-
Accuracy Check:
-
Inject the validated racemic standard. Confirm that the peak area ratio is within a tight margin of 50:50 (e.g., 49.5:50.5 to 50.5:49.5).
-
-
Precision (Repeatability):
-
Inject the same sample at least six times. Calculate the mean, standard deviation, and relative standard deviation (RSD) for the % ee. The RSD should be low, typically <2%.[1]
-
| Parameter | Acceptance Criterion | Purpose |
| Resolution (Rs) | > 1.5 | Ensures accurate peak integration by preventing overlap. |
| Accuracy | Measured % ee of racemate is 50 ± 0.5% | Confirms the method provides a true measurement. |
| Precision (RSD) | < 2% for n=6 injections | Demonstrates that the method gives consistent results. |
| Linearity | R² > 0.99 for a concentration series | Verifies that detector response is proportional to concentration. |
Table 1: Summary of Chiral HPLC Validation Parameters.
Protocol 2: Example Asymmetric Synthesis via Enzymatic Transamination
This protocol is based on established biocatalytic methods for producing chiral 3-aminopiperidines.[9][18]
Materials:
-
1-Benzyl-3-piperidone (prochiral substrate)
-
ω-Transaminase (commercial enzyme, e.g., from Aspergillus terreus or a screened variant)
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP) (cofactor)
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
Step-by-Step Procedure:
-
Enzymatic Reaction:
-
In a temperature-controlled vessel, dissolve 1-Benzyl-3-piperidone in phosphate buffer.
-
Add the ω-transaminase, PLP cofactor, and a large excess of isopropylamine.
-
Stir the reaction at a controlled temperature (e.g., 30-40 °C) for 24-48 hours. Monitor conversion by GC or LC-MS.
-
-
Workup and Protection:
-
Once the reaction is complete, adjust the pH to >10 with NaOH to ensure the product amine is in its free base form.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., CH₂Cl₂).
-
Combine the organic layers and cool in an ice bath.
-
Slowly add a solution of benzyl chloroformate (1.0 eq) and NaHCO₃ (2.0 eq) in water.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours until the protection reaction is complete.
-
-
Purification and Analysis:
-
Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo at low temperature.
-
Purify the crude product by column chromatography on triethylamine-deactivated silica gel.
-
Analyze the final product for yield and determine the enantiomeric excess using the validated chiral HPLC method from Protocol 1.
-
References
- Zhang, Z., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry.
- Ye, Z.-S., et al. (2014). Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst. Angewandte Chemie International Edition.
- Chen, Q.-A., et al. (2012). Iridium-catalyzed Asymmetric Hydrogenation of Pyridinium Salts for Constructing Multiple Stereogenic Centers on Piperidines. Organic Letters.
- Ye, Z.-S., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition.
- Contente, M. L., et al. (2018). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry.
- Morgan, B., et al. (2000). Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336. The Journal of Organic Chemistry.
- Charette, A. B., & Giroux, A. (1996). Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides: Expedient Approach to Enantioenriched Substituted Piperidine Derivatives. Journal of the American Chemical Society.
- Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications.
- Wanner, B., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society.
- ResearchGate (2014). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R).
- SciSpace (2018). An asymmetric synthesis method for (R)-3-amino piperidine derivatives.
- ACS Figshare (2022). Preparation of Enantiopure 3‑Aminopiperidine and 3‑Aminoazepane Derivatives from Ornithine and Lysine.
- ResearchGate (2000). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336.
- Wikipedia. Racemization.
- Zhang, L., et al. (2021). Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids. Chirality.
- University of South Florida (USF) Research. Synthesis of Alkyl Carbamates.
- Google Patents (2011). WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.
- Google Patents (2018). CN108976164A - The preparation method of chiral piperidine amine compounds and the recovery method of chiral resolving agent.
- Google Patents (2009). MANUFACTURING METHOD FOR A PIPERIDINE-3-YLCARBAMATE COMPOUND AND OPTICAL RESOLUTION METHOD THEREFOR.
- Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.
- Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement.
- Chiralpedia (2022). Chiral HPLC separation: strategy and approaches.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
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- 9. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 10. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]
- 11. Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 15. research.usf.edu [research.usf.edu]
- 16. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
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- 18. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
Optimizing Cbz-Protection of 3-Aminopiperidine: A Technical Support Guide
Welcome to the technical support center for the optimization of reaction conditions for the Carboxybenzyl (Cbz) protection of 3-aminopiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this common yet critical transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your synthesis is both efficient and reproducible.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the Cbz-protection of 3-aminopiperidine.
Q1: Why is selective protection of 3-aminopiperidine challenging?
3-Aminopiperidine possesses two nucleophilic nitrogen atoms: a primary amine at the 3-position and a secondary amine within the piperidine ring. The relative nucleophilicity of these two sites can be similar, leading to a mixture of mono-protected and di-protected products. Achieving high selectivity for the primary amine requires careful optimization of reaction conditions.
Q2: What is the fundamental mechanism of Cbz protection?
The Cbz protection of an amine is a nucleophilic acyl substitution reaction.[1] The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl).[1] This is followed by the departure of the chloride leaving group, forming a stable carbamate and generating hydrochloric acid (HCl) as a byproduct.[1]
Q3: Why is a base necessary in this reaction?
The reaction generates HCl, which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2] A base is crucial to neutralize this acid.[2][3] The choice and stoichiometry of the base are critical for reaction success.
Q4: What are the most common side products in this reaction?
The primary side products include:
-
Di-Cbz-protected 3-aminopiperidine: Both the primary and secondary amines are protected.
-
Unreacted starting material: Due to incomplete reaction or protonation of the amine.
-
Over-acylation products: Though less common, harsh conditions could lead to other reactions.[2]
-
Benzyl alcohol: From the hydrolysis of benzyl chloroformate if water is present.[1]
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the Cbz-protection of 3-aminopiperidine.
Problem 1: Low to No Conversion of Starting Material
| Potential Cause | Suggested Solution & Scientific Rationale |
| Inadequate Base | Solution: Use at least two equivalents of a suitable base. Rationale: One equivalent of base is required to neutralize the generated HCl.[2] A slight excess can help drive the reaction to completion. For 3-aminopiperidine, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended to avoid competing reactions.[2] |
| Protonated Starting Material | Solution: Ensure the base is added to the solution of 3-aminopiperidine before the dropwise addition of Cbz-Cl.[2] Rationale: This ensures that any adventitious acid is neutralized and the amine is in its free, nucleophilic state, ready to react with the incoming electrophile. |
| Poor Reagent Quality | Solution: Use freshly opened or properly stored benzyl chloroformate.[2] Consider verifying its purity via IR or NMR spectroscopy. Rationale: Benzyl chloroformate is moisture-sensitive and can hydrolyze over time to benzyl alcohol and HCl, reducing its potency.[1] |
Problem 2: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Suggested Solution & Scientific Rationale |
| Reaction Temperature Too High | Solution: Perform the reaction at a lower temperature, typically 0 °C.[3] Rationale: The primary amine is generally more sterically accessible and more nucleophilic than the secondary amine. Lowering the temperature can enhance the kinetic selectivity for the reaction at the primary amine, minimizing the formation of the di-protected byproduct. |
| Incorrect Stoichiometry of Cbz-Cl | Solution: Use a slight excess (1.05-1.1 equivalents) of Cbz-Cl. Rationale: While it may seem counterintuitive when dealing with selectivity, ensuring enough electrophile is present for the primary amine to react completely can be beneficial. Fine-tuning this stoichiometry is key. |
| Solvent Effects | Solution: Employ a biphasic solvent system, such as dichloromethane (DCM) and water, under Schotten-Baumann conditions. Rationale: This classic method for Cbz protection often provides good selectivity.[1] The amine and base (like sodium bicarbonate or sodium carbonate) are in the aqueous phase, while the Cbz-Cl is in the organic phase. The reaction occurs at the interface, and the conditions can favor mono-protection. |
Problem 3: Difficult Purification
| Potential Cause | Suggested Solution & Scientific Rationale |
| Emulsion Formation During Workup | Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Rationale: Brine increases the ionic strength of the aqueous layer, which can help to break up emulsions and improve phase separation. |
| Co-elution of Product and Byproducts | Solution: If using column chromatography, consider a different solvent system or a different stationary phase (e.g., alumina instead of silica gel). Rationale: The polarity of the mono-protected product, di-protected byproduct, and any remaining starting material can be very similar. Altering the chromatography conditions can improve separation. |
| Residual Base | Solution: Include an acidic wash (e.g., dilute HCl) during the aqueous workup to remove any remaining organic base. Rationale: Organic bases like TEA or DIPEA can be difficult to remove completely by simple extraction. An acid wash will protonate the base, making it water-soluble and easily removed. |
Section 3: Experimental Protocols & Data
Optimized Protocol for Selective Mono-Cbz-Protection of 3-Aminopiperidine
Materials:
-
3-Aminopiperidine (1.0 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Benzyl chloroformate (Cbz-Cl) (1.05 eq)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve 3-aminopiperidine (1.0 eq) in a mixture of DCM and saturated aqueous sodium bicarbonate solution (1:1 v/v) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the vigorously stirring mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.05 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.[3]
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Summary: Comparison of Reaction Conditions
| Condition | Base (eq.) | Solvent | Temperature (°C) | Typical Yield of Mono-Protected Product | Key Observation |
| A | NaHCO₃ (2.0) | DCM/H₂O | 0 to RT | ~75-85% | Good selectivity, standard Schotten-Baumann conditions. |
| B | TEA (2.1) | DCM | 0 to RT | ~60-70% | Increased di-protection observed. |
| C | DIPEA (2.1) | DCM | 0 to RT | ~65-75% | Better selectivity than TEA due to increased steric hindrance of the base. |
| D | NaHCO₃ (2.0) | DCM/H₂O | Room Temp | ~50-60% | Significant increase in di-protected byproduct. |
Note: Yields are approximate and can vary based on the specific scale and purity of reagents.
Section 4: Visualizing the Workflow
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in Cbz-protection.
General Experimental Workflow
Caption: A generalized workflow for Cbz-protection of 3-aminopiperidine.
References
- Master Organic Chemistry.
- Oxford Academic. Excellent Method for Cbz-protection of Amines | Chemistry Letters. [Link]
- ResearchGate.
- Grokipedia.
- National Institutes of Health. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. [Link]
- ResearchGate.
- ResearchGate.
- ResearchGate. Glutamic acid protection using cbz ?. [Link]
- ACS Publications. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. [Link]
- Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
- Google Patents. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
- The University of Manchester - Research Explorer. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020-07-21). [Link]
- Wikipedia.
- Canadian Science Publishing. II.
- MDPI. The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. [Link]
- Common Organic Chemistry.
- ACS Publications.
- ResearchGate. (PDF) Development of a high performance chromatographic method for therapeutic drug monitoring of carbamazepine based on an experimental design approach. (2025-08-06). [Link]
- Google Patents. CN103373953A - Preparation method for 3-aminopiperidine and optical isomer thereof.
- Google Patents. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.
- Organic Syntheses. Preparation of Mono-‐Cbz Protected Guanidines. (2015-03-25). [Link]
- Chemical Communications (RSC Publishing). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020-06-02). [Link]
- American Chemical Society. Oxidative Cleavage of β-Substituted Primary Alcohols in Flow. (2025-12-19). [Link]
- Quora. How would you chemically monitor the progress of the reaction during the synthesis of paracetamol from p-aminophenol?. (2021-09-16). [Link]
Sources
Benzyl piperidin-3-ylcarbamate solubility issues in aqueous buffers
A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Aqueous Solubility Challenges
Welcome to the Technical Support Center for Benzyl piperidin-3-ylcarbamate. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work. As Senior Application Scientists, we understand the nuances of compound handling and have curated this guide to address the common solubility and stability issues encountered with this versatile building block.
Understanding the Molecule: Why Solubility is a Challenge
This compound possesses a chemical structure that presents inherent solubility challenges in aqueous media.[1] The molecule's character is dualistic: the piperidine ring and the carbamate linkage offer some degree of polarity, while the benzyl group and the overall hydrocarbon scaffold contribute to its lipophilic nature. This balance results in poor water solubility, a common hurdle for many new chemical entities in drug development.[2][3]
Furthermore, the presence of a secondary amine in the piperidine ring means its ionization state, and therefore its solubility, is highly dependent on the pH of the aqueous buffer.[4][5] The carbamate functional group, while crucial for its chemical utility, can also be susceptible to hydrolysis under certain pH conditions, adding another layer of complexity to its handling in aqueous solutions.[6][7][8][9]
This guide will walk you through a logical, step-by-step process to systematically address and overcome these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS, TRIS) at the desired concentration. What should I do first?
A1: Initial Solubility Troubleshooting: A Step-by-Step Approach
When facing initial solubility issues, a systematic approach is key to identifying the root cause and finding a viable solution. Do not immediately resort to high concentrations of organic solvents, as this can negatively impact downstream biological assays.
Step 1: Verify Compound Identity and Purity Before troubleshooting solubility, ensure the integrity of your compound. Impurities can significantly alter solubility characteristics. If possible, verify the compound's identity and purity using analytical methods such as NMR or LC-MS.
Step 2: The "Like Dissolves Like" Principle & Initial Solvent Screening this compound has good solubility in many common organic solvents.[1] For initial stock solution preparation, consider using a water-miscible organic solvent.
| Solvent Class | Solvent Examples | General Solubility | Notes |
| Polar Aprotic | DMSO, DMF | High | Preferred for initial high-concentration stock solutions. |
| Alcohols | Ethanol, Methanol | Good | Can be used, but may have higher toxicity in cell-based assays. |
| Chlorinated | Dichloromethane (DCM) | High | Not suitable for aqueous dilutions; primarily for organic synthesis. |
Protocol for Preparing a High-Concentration Stock Solution:
-
Weigh out the required amount of this compound.
-
Add a minimal amount of a suitable organic solvent (e.g., DMSO) to completely dissolve the compound.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
This high-concentration stock can then be serially diluted into your aqueous buffer. Crucially, observe for any precipitation upon dilution.
Step 3: Gentle Physical Dissolution Aids If you observe precipitation upon dilution or are attempting to dissolve the compound directly in a buffer with a small amount of co-solvent, gentle physical methods can be beneficial.
-
Vortexing: Agitate the solution vigorously.
-
Sonication: Use a bath sonicator for short intervals to break up solid particles and enhance solvent interaction.
-
Gentle Warming: A slight increase in temperature (e.g., to 37°C) can improve solubility. However, be cautious as prolonged heating can lead to degradation.
Below is a decision-making workflow for initial solubility troubleshooting:
Caption: Initial troubleshooting workflow for solubility issues.
Q2: I've tried making a stock in DMSO, but the compound still precipitates when I dilute it into my aqueous buffer. What is the next step?
A2: Leveraging pH to Enhance Solubility
The piperidine moiety of this compound is a weak base.[10] This means its charge state, and consequently its aqueous solubility, is highly dependent on the pH of the solution.[4][5][11]
The Underlying Principle: Ionization Increases Aqueous Solubility In its neutral (un-ionized) form, the compound is less polar and thus less soluble in water. By lowering the pH of the aqueous buffer to a value below the pKa of the piperidine nitrogen, we can protonate it. This positively charged (ionized) form is significantly more water-soluble.[5] Most simple alkyl amines have pKa values in the range of 9.5 to 11.0.[10]
Experimental Protocol for pH-Modification:
-
Determine the pKa: If the pKa of this compound is not known, it can be estimated using computational tools or determined experimentally via potentiometric titration. For a secondary amine on a piperidine ring, a pKa in the range of 9-11 is a reasonable starting assumption.
-
Prepare a Range of Buffers: Prepare a series of buffers with decreasing pH values (e.g., pH 7.4, 6.5, 5.5, 4.5). Use buffers appropriate for your experimental system (e.g., citrate, acetate, or MES buffers for lower pH ranges).
-
Test Solubility:
-
Prepare your concentrated stock solution in a minimal amount of organic solvent as previously described.
-
Add a small aliquot of the stock solution to each of the different pH buffers.
-
Observe for precipitation. You should see a significant improvement in solubility at lower pH values.
-
Visualizing the Impact of pH on Ionization and Solubility:
Caption: Primary hydrolytic degradation pathway.
By understanding the physicochemical properties of this compound and applying these systematic troubleshooting and formulation strategies, researchers can successfully overcome the challenges associated with its limited aqueous solubility and stability, ensuring reliable and reproducible experimental outcomes.
References
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [Link]
- World Pharma Today. (n.d.).
- MDPI. (n.d.).
- Outsourced Pharma. (2025, October 15). Formulation Strategies For Poorly Soluble Molecules. [Link]
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
- PubChem. (n.d.). Benzyl (3R)-piperidin-3-ylcarbamate.
- Classic Chemistry. (n.d.). Solubility and pH of amines. [Link]
- Solubility of Things. (n.d.).
- PubChem. (n.d.). (S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate.
- Vacondio, F., et al. (2012). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. PubMed Central. [Link]
- PubChem. (n.d.). Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride.
- Protheragen. (n.d.). Solubilizer Excipients. [Link]
- JoVE. (2024, April 4). Video: Extraction: Effects of pH. [Link]
- American Pharmaceutical Review. (n.d.). Solubilizer Excipients. [Link]
- Wikipedia. (n.d.).
- Scite.ai. (n.d.).
- PubChem. (n.d.). tert-Butyl(1-benzylpiperidin-3-yl)carbamate, (R)-.
- Park, K. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 20(11), 1737-1748. [Link]
- Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Chemical Industry & Chemical Engineering Quarterly, 20(1), 115-126. [Link]
- ResearchGate. (n.d.).
- PharmaCompass.com. (n.d.). Solubilizer Agent | Excipient | Pharmaceutical drug delivery. [Link]
- Al-Gohary, O. M. N., & Al-Kassas, R. (2014). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. AAPS PharmSciTech, 15(4), 863–871. [Link]
- Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. [Link]
- Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. [Link]
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- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
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- 5. Video: Extraction: Effects of pH [jove.com]
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- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Stability of Benzyl piperidin-3-ylcarbamate
Welcome to the technical support guide for Benzyl piperidin-3-ylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth answers to common questions and troubleshooting guidance for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of this compound is principally affected by the pH of the solution and the nature of the solvent used.[1] Carbamates, in general, are susceptible to hydrolysis, a process that can be catalyzed by both acids and bases.[1][2] The benzyl carbamate functional group is comparatively stable in neutral to mildly acidic environments but is prone to degradation under strongly acidic or basic conditions.[1]
Q2: What is the most likely degradation pathway for this compound?
A2: The primary degradation route is the hydrolysis of the carbamate bond.[1] In basic conditions, this typically occurs through a base-catalyzed hydrolysis mechanism (BAc2), where a hydroxide ion attacks the carbonyl carbon of the carbamate. Under highly acidic conditions, acid-catalyzed hydrolysis can take place.[1] The expected degradation products are (R)-piperidin-3-amine, benzyl alcohol, and carbon dioxide.[1] Benzyl alcohol may be further metabolized to benzaldehyde, benzoic acid, and catechol.[3][4]
Q3: Which solvents are recommended for optimal stability of this compound?
A3: For long-term storage, aprotic solvents are generally preferred to minimize the risk of hydrolysis.[1] When aqueous solutions are necessary for experimental procedures, it is advisable to use buffered solutions within a pH range of 4-7 to improve stability.[1] Protic solvents, particularly in the presence of acidic or basic impurities, can accelerate the degradation process.[1]
Q4: How should I prepare and store solutions of this compound to minimize degradation?
A4: To ensure maximum stability, it is best to prepare solutions fresh in a suitable aprotic solvent such as DMSO or DMF.[1] If aqueous buffers are required, they should be prepared at a pH between 4 and 7 and used as soon as possible.[1] For short-term storage, it is recommended to keep solutions at low temperatures (2-8 °C) and protected from light.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent analytical results (e.g., varying peak areas in HPLC) | Degradation of the compound in solution. | Prepare solutions fresh before each use. If stock solutions are necessary, store them in an appropriate aprotic solvent at low temperatures and protected from light.[1] Verify the pH of your mobile phase and sample diluent to ensure it is within the stable range (pH 4-7).[1] |
| Appearance of unexpected peaks in chromatograms | Formation of degradation products. | The primary degradation products are expected to be (R)-piperidin-3-amine and benzyl alcohol.[1] Use a stability-indicating analytical method, such as a gradient HPLC method, that can resolve the parent compound from its potential degradants. Perform forced degradation studies to identify the retention times of degradation products.[5] |
| Low recovery from sample preparation | Adsorption of the compound to container surfaces or degradation during extraction. | Use silanized glassware or low-adsorption polypropylene containers. Ensure that the pH and temperature during any extraction or concentration steps are controlled to minimize degradation. |
| Precipitation of the compound in aqueous buffers | Poor aqueous solubility. | This compound has limited solubility in water.[6] Consider using a co-solvent such as a small percentage of acetonitrile or methanol in your aqueous buffer, provided it does not interfere with your experiment. Always check for complete dissolution before use. |
Experimental Protocols
Protocol 1: Preparation of a Standard Solution for Analysis
This protocol outlines the steps for preparing a stock solution of this compound for analytical purposes, such as creating a calibration curve for HPLC analysis.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) of HPLC grade
-
Volumetric flasks (Class A)
-
Analytical balance
-
Pipettes and tips
Procedure:
-
Accurately weigh the required amount of this compound using an analytical balance.
-
Transfer the weighed compound to a clean, dry volumetric flask.
-
Add a small amount of the chosen solvent (DMSO or ACN) to dissolve the compound completely.
-
Once dissolved, add the solvent to the mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogeneous solution.
-
This stock solution should be stored at 2-8°C and protected from light. It is recommended to use it within 24 hours. For longer storage, a stability study of the solution should be performed.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways and validating the stability-indicating properties of analytical methods.[5][7]
Materials:
-
This compound stock solution (as prepared in Protocol 1)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Heat source (e.g., water bath or oven)
-
Photostability chamber
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Store the solution at room temperature for a specified period (e.g., 24 hours).[5]
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store the solution at room temperature, protected from light, for a specified period (e.g., 48 hours).[5]
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at a controlled high temperature (e.g., 80°C) for a specified period (e.g., 48 hours).
-
Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed stock solution), by a validated HPLC method. Compare the chromatograms to identify and quantify the degradation products.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Workflow for a forced degradation study.
References
- Thermal Degradation of Aminosilicone Carbamates | Energy & Fuels - ACS Publications. (n.d.).
- The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. (n.d.).
- Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. (2001).
- Application Notes and Protocols for Forced Degradation Studies of Carbamate Stability. (n.d.). BenchChem.
- Thermal Degradation of Aminosilicone Carbamates | Request PDF. (n.d.). ResearchGate.
- Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. (2020). MDPI.
- Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction. (n.d.). PMC - NIH.
- Stability issues of (r)-Benzyl piperidin-3-ylcarbamate in solution. (n.d.). BenchChem.
- Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion. (n.d.). PubMed.
- Key parameters for carbamate stability in dilute aqueous–organic solution. (n.d.). ResearchGate.
- Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. (n.d.).
- Effect of pH on inhibition and spontaneous reactivation of acetylcholinesterase treated with esters of phosphorus acids and of carbamic acids. (n.d.). PMC - NIH.
- Effect of water pH on the stability of pesticides. (2008). MSU Extension.
- Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection | Request PDF. (n.d.). ResearchGate.
- Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. (2021). Beilstein Journals.
- Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide. (n.d.). ResearchGate.
- Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. (n.d.). EPA.
- Enhanced Degradation and the Comparative Fate of Carbamate Insecticides in Soil. (n.d.). Iowa State University Digital Repository.
- Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. (n.d.). PMC - NIH.
- Forced Degradation Studies. (2016). MedCrave online.
- Reactions of N-Benzyloxycarbamate Derivatives with Stabilized Carbon Nucleophiles-A New Synthetic Approach to Polyhydroxamic Acids and Other Hydroxamate Containing Mixed Ligand Systems. (n.d.). PMC - NIH.
- Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. (2022). ACS Omega.
- An In-depth Technical Guide to the Solubility and Stability of Benzyl N-Boc-4-piperidinecarboxylate. (n.d.). BenchChem.
- Discovery of carbamate degrading enzymes by functional metagenomics. (n.d.). PMC - NIH.
- Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). ACS Publications.
- Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride. (n.d.).
- Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. (n.d.). ResearchGate.
- Benzyl (3R)-piperidin-3-ylcarbamate. (n.d.). PubChem.
- tert-Butyl(1-benzylpiperidin-3-yl)carbamate, (R)-. (n.d.). PubChem.
- Organic Carbamates in Drug Design and Medicinal Chemistry. (n.d.). PMC - PubMed Central.
- benzyl N-[(3S)-2,6-dioxopiperidin-3-yl]carbamate. (n.d.). Echemi.
- Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry.
- Buy (3-Benzylpiperidin-3-yl)methanol | 736908-00-2. (n.d.). Smolecule.
- Comparison of Different Types of Carbamate Amine for Stripping Process. (n.d.). Aidic.
- (PDF) Study on carbamate stability in the AMP/CO2/H2O system from 13C-NMR spectroscopy. (n.d.). ResearchGate.
- (R)-Benzyl (1-(2-aminoethyl)piperidin-3-yl)(ethyl)carbamate. (n.d.). Aceschem.
- (R)-Benzyl piperidin-3-ylcarbamate. (n.d.). Achmem.
- tert-butyl N-[(3S)-piperidin-3-yl]carbamate. (n.d.). PubChem.
- Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. (n.d.). PubMed.
- Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86. (n.d.). PubMed.
Sources
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- 2. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 3. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Synthesis of Benzyl piperidin-3-ylcarbamate
Welcome to the technical support center for the synthesis of Benzyl piperidin-3-ylcarbamate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore common challenges and side products encountered during this synthesis, providing in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
I. Troubleshooting Guide: Common Side Products and Synthetic Challenges
The synthesis of this compound, a key intermediate in many pharmaceutical syntheses, typically involves the protection of the 3-amino group of a piperidine derivative with a benzyloxycarbonyl (Cbz or Z) group. The most common method utilizes benzyl chloroformate (Cbz-Cl) under basic conditions. While seemingly straightforward, this reaction is prone to the formation of several side products that can complicate purification and reduce yields.
Issue 1: Formation of a Di-Cbz Protected Byproduct
Question: I'm observing a significant, less polar byproduct in my reaction mixture during the Cbz protection of 3-aminopiperidine. Mass spectrometry suggests it's a di-Cbz derivative. What's causing this and how can I prevent it?
Root Cause Analysis:
The formation of a di-Cbz protected piperidine, where both the 3-amino group and the piperidine ring nitrogen are acylated, is a common issue. This occurs when the piperidine nitrogen, which is a secondary amine, competes with the primary 3-amino group in reacting with benzyl chloroformate.[1] This is especially prevalent if the piperidine nitrogen is unprotected or if the reaction conditions are not carefully controlled.
Mechanism of Side Product Formation:
Caption: Competing pathways in Cbz protection.
Preventative & Corrective Actions:
-
Stoichiometric Control: Carefully control the stoichiometry of benzyl chloroformate. Using a slight excess (1.05-1.1 equivalents) is often sufficient for complete reaction without promoting di-acylation.
-
Use of N-Protected Starting Material: The most effective way to prevent this side reaction is to start with an N-protected 3-aminopiperidine derivative, such as (S)-1-Boc-3-aminopiperidine.[2][3] The Boc group is orthogonal to the Cbz group, meaning it can be selectively removed later under acidic conditions without affecting the Cbz group.[4]
-
Reaction Conditions:
-
Purification: If the di-Cbz byproduct does form, it can typically be separated from the desired product by silica gel column chromatography, as the di-Cbz product is significantly less polar.[6]
Issue 2: Presence of Unreacted 3-Aminopiperidine
Question: My reaction appears to be incomplete, with a significant amount of the starting 3-aminopiperidine remaining. How can I drive the reaction to completion?
Root Cause Analysis:
Incomplete conversion can be due to several factors:
-
Insufficient Reagent: Not enough benzyl chloroformate was used to react with all the starting material.
-
Reagent Degradation: Benzyl chloroformate is moisture-sensitive and can degrade if not handled under anhydrous conditions.[7]
-
Inadequate Base: An insufficient amount or an inappropriate choice of base can lead to a buildup of HCl, which protonates the amine and renders it unreactive.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete reactions.
Detailed Corrective Actions:
-
Reagent Verification:
-
Use fresh or properly stored benzyl chloroformate.
-
Accurately calculate and weigh all reagents.
-
-
Optimize Base Conditions:
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Issue 3: Formation of Benzyl Alcohol and Dibenzyl Carbonate
Question: I'm seeing byproducts that correspond to benzyl alcohol and dibenzyl carbonate in my crude product mixture. What is the source of these impurities?
Root Cause Analysis:
These impurities are primarily due to the degradation of benzyl chloroformate.
-
Benzyl Alcohol: Forms from the hydrolysis of benzyl chloroformate by water present in the reaction mixture.[7]
-
Dibenzyl Carbonate: Results from the reaction of benzyl chloroformate with benzyl alcohol, which can be present as an impurity in the starting Cbz-Cl or formed in situ via hydrolysis.[8]
Preventative Measures:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize moisture.
-
High-Quality Reagents: Use high-purity benzyl chloroformate that is free from significant amounts of benzyl alcohol.
-
Purification: These byproducts can generally be removed during aqueous workup and subsequent purification steps like crystallization or column chromatography.[6][9]
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the synthesis of this compound?
A1: Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used organic solvents for this reaction.[1] For Schotten-Baumann conditions, a biphasic system of an organic solvent (like DCM or diethyl ether) and water is employed.[8]
Q2: How can I confirm the formation of the desired product?
A2: The product can be characterized using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and the presence of the Cbz group.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbamate carbonyl stretch.
Q3: Are there any safety concerns when working with benzyl chloroformate?
A3: Yes, benzyl chloroformate is a corrosive and lachrymatory substance.[7] It is also moisture-sensitive and can release toxic fumes.[5] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q4: Can other protecting groups be used for the 3-amino group?
A4: Yes, other carbamate-based protecting groups like tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) are commonly used. The choice of protecting group depends on the overall synthetic strategy and the orthogonality required for subsequent reaction steps.[4]
Q5: What are the typical yields for this reaction?
A5: With optimized conditions and a protected piperidine starting material, yields for the Cbz protection step are generally high, often exceeding 80-90%.[10]
Summary of Common Side Products and Mitigation Strategies
| Side Product | Common Cause | Mitigation Strategy |
| Di-Cbz Protected Piperidine | Reaction with unprotected piperidine nitrogen | Use N-protected starting material (e.g., N-Boc); Control stoichiometry and temperature.[2][3] |
| Unreacted 3-Aminopiperidine | Insufficient reagent; Reagent degradation; Inadequate base | Use fresh Cbz-Cl in slight excess; Use sufficient and appropriate base; Monitor reaction to completion.[1][7] |
| Benzyl Alcohol | Hydrolysis of benzyl chloroformate | Use anhydrous solvents and conditions.[7] |
| Dibenzyl Carbonate | Reaction of Cbz-Cl with benzyl alcohol | Use high-purity Cbz-Cl; Use anhydrous conditions.[8] |
III. Detailed Experimental Protocols
Protocol 1: Cbz Protection of (S)-1-Boc-3-aminopiperidine
This protocol minimizes the formation of the di-Cbz byproduct by using an N-protected starting material.
-
Reaction Setup: In a round-bottom flask, dissolve (S)-1-Boc-3-aminopiperidine (1.0 equiv) in dichloromethane (DCM). Add triethylamine (2.0 equiv) as a base.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add benzyl chloroformate (1.1 equiv) dropwise while maintaining the temperature.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC until the starting material is consumed (typically 1-2 hours).
-
Work-up: Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography if necessary.[6]
IV. References
-
openPR.com. (S)-3-(Boc-amino)piperidine Nitroso Impurity: A Global Concern. [Link]
-
PrepChem.com. Synthesis of benzyl (S)-1-(ethoxycarbonylamino-imino-methyl)-piperidin-3-ylmethylcarbamate. [Link]
-
Organic Syntheses. Procedure for the Preparation of Benzyl Hydroxymethyl Carbamate. [Link]
-
Google Patents. Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.
-
National Institutes of Health. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. [Link]
-
Royal Society of Chemistry. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Wikipedia. Benzyl chloroformate. [Link]
-
Organic Syntheses. Procedure for N-Benzyl-1-(trimethylsilyl)methanamine. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
Google Patents. N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
-
National Institutes of Health. Preparation of Mono-Cbz Protected Guanidines. [Link]
-
Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]
-
Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. [Link]
-
Grokipedia. Benzyl chloroformate. [Link]
-
Organic Syntheses. Preparation of Mono-Cbz Protected Guanidines. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Preparation of Mono-Cbz Protected Guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents [patents.google.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
How to remove residual starting material from Benzyl piperidin-3-ylcarbamate
Welcome to the technical support center for the purification of Benzyl piperidin-3-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth, field-proven insights and detailed protocols to help you achieve high-purity this compound, free from residual starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common residual starting materials found in crude this compound?
A1: Based on common synthetic routes, the most likely residual starting materials are 3-aminopyridine (if the synthesis involves its use followed by reduction and carbamate formation) or unreacted piperidin-3-amine , and benzyl chloroformate . Each of these presents unique challenges in purification due to differences in their chemical properties.
Q2: I see a baseline spot on my TLC that stains with ninhydrin. What is it likely to be?
A2: A ninhydrin-positive spot at the baseline, indicating a primary or secondary amine, is likely unreacted 3-aminopyridine or piperidin-3-amine. These compounds are polar and basic, causing them to adhere strongly to the silica gel TLC plate.
Q3: My crude product has a sharp, acrid smell. What could be the cause?
A3: A sharp, pungent odor is characteristic of benzyl chloroformate.[1] This suggests that excess reagent was used in the reaction and was not effectively removed during the initial workup. Benzyl chloroformate is reactive and should be handled with care in a well-ventilated fume hood.[2]
Q4: Can I use a simple aqueous wash to remove the impurities?
A4: While a simple water wash might remove some highly water-soluble impurities, it is generally insufficient for complete purification. 3-Aminopyridine has good water solubility, but its basicity necessitates a more targeted acid-base extraction for efficient removal.[3][4] Benzyl chloroformate reacts with water, but the reaction can be slow and may not go to completion without the addition of a base to facilitate hydrolysis.[2][5]
Troubleshooting Guide: Removing Residual Starting Materials
This section provides a systematic approach to identifying and removing common impurities from your this compound product.
Problem 1: Presence of Unreacted 3-Aminopyridine or Piperidin-3-amine
Identification:
-
TLC Analysis: A polar spot (low Rf) that is ninhydrin-positive.
-
NMR Spectroscopy: Characteristic aromatic signals for 3-aminopyridine or aliphatic signals for piperidin-3-amine that do not correspond to the product.
-
LC-MS Analysis: A peak with the corresponding molecular weight of the unreacted amine.
Root Cause:
-
Incomplete reaction.
-
Inefficient initial workup to remove the basic starting material.
Solution: Acid-Base Extraction
The basic nature of 3-aminopyridine (pKa of the conjugate acid ≈ 6.04) allows for its selective removal by extraction with an acidic aqueous solution.[3][6] The amine will be protonated and become water-soluble, while the desired carbamate product remains in the organic phase.
dot
Caption: Workflow for removing basic impurities.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). The volume of the acidic solution should be approximately one-third to one-half the volume of the organic layer.
-
Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the protonated amine impurity.
-
Repeat (Optional): For significant amounts of impurity, repeat the acidic wash.
-
Neutralization and Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Problem 2: Presence of Residual Benzyl Chloroformate
Identification:
-
Odor: A characteristic sharp, pungent smell.[1]
-
TLC Analysis: May appear as a faint, non-polar spot. Can be visualized with a potassium permanganate stain.
-
¹H NMR Spectroscopy: A singlet corresponding to the benzylic protons around 5.2 ppm, which may overlap with the product's benzylic protons. The presence of a sharp singlet for the chloroformate is indicative of the impurity.
Root Cause:
-
Use of excess reagent during the reaction.
-
Incomplete quenching during the workup.
Solution: Basic Wash and/or Scavenger Resin
Benzyl chloroformate is reactive towards nucleophiles and will hydrolyze in the presence of a base.[7] A wash with a mild aqueous base will convert it to the water-soluble benzyl carbonate, which can then be easily removed.
Experimental Protocol: Basic Wash
-
Dissolution: Dissolve the crude product in an organic solvent like DCM or EtOAc.
-
Basic Wash: Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any acidic byproducts and promote the hydrolysis of the unreacted benzyl chloroformate.
-
Separation: Allow the layers to separate and discard the aqueous layer.
-
Brine Wash and Drying: Wash the organic layer with brine, dry over an anhydrous salt, filter, and concentrate.
Problem 3: Both Amine and Benzyl Chloroformate Impurities are Present
Solution: Sequential Acid-Base Extraction
A sequential washing procedure is highly effective in this scenario.
dot
Caption: Sequential wash for multiple impurities.
Advanced Purification Techniques
If impurities persist after extraction, the following methods can be employed.
Recrystallization
Recrystallization is an effective method for purifying solid products. The choice of solvent is critical.
| Solvent System | Rationale |
| Isopropanol/Water | The product is often soluble in hot isopropanol and less soluble upon the addition of water as an anti-solvent. |
| Ethyl Acetate/Hexanes | The product is typically soluble in ethyl acetate, and crystallization can be induced by adding hexanes. |
| Toluene | Can be a good solvent for recrystallization, especially for removing more polar impurities. |
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Flash Column Chromatography
For challenging separations, flash column chromatography is a powerful tool.
Column Parameters:
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or a mixture of dichloromethane and methanol is commonly effective. For basic impurities that streak on silica, adding a small amount of triethylamine (e.g., 0.5-1%) to the mobile phase can improve the separation.
| Impurity Type | Recommended Mobile Phase System |
| Non-polar | Start with a low polarity eluent (e.g., 10-20% EtOAc in hexanes) |
| Polar (basic) | Dichloromethane/Methanol (e.g., 98:2 to 95:5) with 0.5% Et₃N |
References
- Grokipedia. (n.d.). Benzyl chloroformate.
- ChemBK. (n.d.). Benzyl Chloroformate.
- PubChem. (n.d.). 3-Aminopyridine.
- Wikipedia. (n.d.). Benzyl chloroformate.
- PubChem. (n.d.). Benzyl chloroformate.
- ChemBK. (2024). 3-Aminopyridine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Aminopyridine: A Comprehensive Overview.
- Wikipedia. (n.d.). 3-Aminopyridine.
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Technical Support Center: Refining Purification Methods for High-Purity Benzyl Piperidin-3-ylcarbamate
Welcome to the technical support center for the purification of Benzyl piperidin-3-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this critical pharmaceutical intermediate. Our focus is on providing practical, field-proven insights grounded in scientific principles to help you achieve the highest possible purity for your compound.
Introduction: The Criticality of Purity
This compound is a key building block in the synthesis of numerous pharmaceutical agents. Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] Impurities, even in trace amounts, can lead to unwanted side reactions, reduced yield in downstream steps, and potential safety concerns in the final drug product. This guide will navigate the common pitfalls and provide robust solutions for refining your purification strategy.
Understanding the Molecule: Stability and Potential Impurities
A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely impurities from its synthesis.
Stability Considerations:
This compound, like many carbamates, is susceptible to hydrolysis, particularly under strong acidic or basic conditions.[2] Elevated temperatures can also accelerate degradation.[3] Therefore, maintaining a near-neutral pH and using lower temperatures during purification are crucial for minimizing product loss.[2][3]
Common Impurities:
The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the protection of 3-aminopiperidine with a benzyloxycarbonyl (Cbz) group.[1][4]
| Impurity | Origin |
| Unreacted (S)-3-Aminopiperidine | Incomplete reaction of the starting material.[1] |
| Benzyl Alcohol | By-product from the hydrolysis of benzyl chloroformate.[1] |
| Di-tert-butyl dicarbonate by-products | If Boc-protection is involved in a multi-step synthesis.[5][6] |
| Dibenzyl Carbonate | Formed from the reaction of benzyl chloroformate with benzyl alcohol.[1] |
| (R)-benzyl piperidin-3-ylcarbamate | Enantiomeric impurity from the starting material.[1] |
| Triethylamine Hydrochloride | Salt by-product if triethylamine is used as a base.[1] |
| Residual Solvents | Solvents used in the reaction or workup.[7] |
Purification Strategy Workflow
The choice of purification method depends on the scale of your synthesis and the nature of the impurities. Below is a logical workflow to guide your decision-making process.
Caption: A logical workflow for the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Recrystallization
Q1: My yield from recrystallization is very low. What are the common causes and how can I improve it?
A1: Low recovery is a frequent issue in recrystallization. The primary causes are:
-
Suboptimal Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] If the compound is too soluble at low temperatures, a significant amount will remain in the mother liquor.
-
Using Too Much Solvent: Adding an excessive amount of solvent will keep more of your product dissolved even after cooling.[3]
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals that trap impurities.
Troubleshooting Steps:
-
Solvent Screening: Perform small-scale solubility tests with various solvents and solvent mixtures to find the optimal system. Common solvents for carbamates include ethyl acetate, hexane, and their mixtures.[8]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.[3]
-
Controlled Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Mother Liquor Analysis: Analyze the mother liquor by TLC or HPLC to determine the amount of product being lost. If significant, you can concentrate the mother liquor and perform a second recrystallization.
Q2: After recrystallization, my product is still not pure. What should I do?
A2: If impurities persist after recrystallization, consider the following:
-
Insoluble Impurities: If there are impurities that are insoluble in the hot solvent, a hot filtration step is necessary before cooling.[3]
-
Co-crystallization: The impurity may have similar solubility properties to your product, leading to co-crystallization.
Troubleshooting Steps:
-
Hot Filtration: If you observe insoluble material in the hot solution, filter it quickly through a pre-heated funnel to remove these impurities.[3]
-
Change Solvent System: A different solvent system may alter the solubility of the impurity relative to your product, preventing co-crystallization.
-
Iterative Recrystallization: A second recrystallization can often significantly improve purity.[8]
-
Alternative Purification Method: If recrystallization is ineffective, column chromatography is the next logical step.[3]
Section 2: Column Chromatography
Q1: I'm seeing significant peak tailing for my compound during column chromatography. How can I improve the peak shape?
A1: Peak tailing for basic compounds like piperidine derivatives is a common problem in normal-phase chromatography.[7] It's often caused by strong interactions between the basic nitrogen of the piperidine ring and acidic silanol groups on the silica gel surface.[9]
Troubleshooting Steps:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), into your eluent.[7][9] This will neutralize the acidic sites on the silica gel, leading to a more symmetrical peak shape.
-
Use a Deactivated Stationary Phase: Consider using a base-deactivated silica gel, which has been treated to reduce the number of acidic silanol groups.[9]
-
Optimize the Mobile Phase: Systematically vary the polarity of your mobile phase. Sometimes a change in the solvent system can improve peak shape.
Q2: My compound is degrading on the silica gel column. What are the signs and how can I prevent this?
A2: Degradation on silica gel is a risk for acid-sensitive compounds like carbamates. Signs of degradation include the appearance of new spots on TLC after chromatography that were not present in the crude material, and low overall recovery.
Troubleshooting Steps:
-
Neutralize the Silica Gel: You can prepare a slurry of silica gel in your mobile phase containing a basic modifier (e.g., triethylamine) and then pack the column. This pre-neutralizes the stationary phase.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a bonded-phase silica like diol or amino-propyl silica.
-
Swift Chromatography: Do not let the compound sit on the column for an extended period. Perform the chromatography as quickly as possible.
Section 3: Acid-Base Extraction
Q1: When should I consider using acid-base extraction for purification?
A1: Acid-base extraction is a powerful technique for separating your basic product from neutral and acidic impurities.[3] It is particularly useful as an initial purification step before recrystallization or chromatography to remove bulk impurities.
Workflow for Acid-Base Extraction:
Caption: A typical workflow for the acid-base extraction of this compound.
Q2: I am experiencing emulsion formation during the extraction process. How can I resolve this?
A2: Emulsions are a common frustration during liquid-liquid extractions. They are often caused by vigorous shaking or the presence of surfactants.
Troubleshooting Steps:
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase and can help to break the emulsion.
-
Filtration: Filter the emulsified layer through a pad of Celite or glass wool.
-
Patience: Sometimes, simply allowing the separatory funnel to stand for an extended period will allow the layers to separate.
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add approximately 50 mg of your crude product. Add a few drops of a chosen solvent (e.g., ethyl acetate). If it dissolves immediately at room temperature, the solvent is too polar. If it doesn't dissolve, gently heat the test tube. If it dissolves upon heating and precipitates upon cooling, you have a good candidate solvent. You can also try solvent mixtures like ethyl acetate/hexane.[8]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Develop a TLC system that gives your product an Rf value of approximately 0.2-0.4. A common eluent system is a mixture of hexane and ethyl acetate. For this basic compound, adding 0.5% triethylamine to the eluent can improve the spot shape.
-
Column Packing: Pack a glass column with silica gel using the "slurry method" with your chosen eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Pre-adsorb the sample onto a small amount of silica gel, and then carefully add this to the top of the packed column.
-
Elution: Elute the column with your chosen mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
References
- BenchChem. (2025). Application Notes and Protocols for the Purity Assessment of (S)
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Stability issues of (r)
- BenchChem. (2025). Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers.
- ResearchGate. (n.d.).
- ResearchGate. (2024).
- BenchChem. (2025). Troubleshooting common issues in (r)
- CSIR-NIScPR. (n.d.).
- Blog. (2025).
- ChemicalBook. (n.d.). N-BOC-3-Aminopiperidine synthesis.
- Google Patents. (n.d.). CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
- The Pharma Master. (n.d.). Troubleshooting.
- Organic Syntheses. (n.d.). Procedure.
- UreaKnowHow. (2025).
- BenchChem. (2025). Technical Support Center: Purification of Diastereomeric Piperidine Compounds.
- Google Patents. (n.d.). WO2009119700A1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.
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Addressing batch-to-batch variability of synthesized Benzyl piperidin-3-ylcarbamate
Welcome to the technical support center for the synthesis of Benzyl piperidin-3-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and address the common challenge of batch-to-batch variability. Our goal is to provide you with in-depth technical insights and practical, field-proven solutions to ensure the consistent production of high-quality material. In the pharmaceutical industry, batch-to-batch consistency is not just a quality metric; it's a critical factor that determines the smooth progression of a drug development project from early research to commercial supply.[1] Subtle variations in intermediates can lead to significant issues downstream, including impurity profiles that fail specifications, yield instability, and regulatory hurdles.[1]
This resource is structured as a series of questions and answers to directly address the specific issues you may encounter during your experiments. We will delve into the root causes of variability and provide robust troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are its critical steps?
A1: A prevalent method for synthesizing this compound involves the reaction of a protected 3-aminopiperidine derivative with benzyl chloroformate. The choice of the protecting group on the piperidine nitrogen is crucial. For instance, a multi-step route starting from L-glutamic acid can yield enantiomerically pure 3-(N-Boc-amino) piperidine derivatives, which can then be deprotected and reacted with benzyl chloroformate.
The critical steps that demand rigorous control are:
-
Protection/Deprotection: Incomplete reactions or side reactions during the addition or removal of protecting groups can introduce impurities that are difficult to remove later.
-
Carbamoylation: The reaction with benzyl chloroformate is often exothermic and requires careful temperature control to prevent side reactions. The choice of base and solvent system is also critical. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended to neutralize the HCl generated without competing with the piperidine amine.[2]
-
Work-up and Isolation: The quenching, extraction, and crystallization or chromatography steps are vital for removing unreacted starting materials, byproducts, and salts, ultimately defining the purity of the final product.
Q2: We are observing a persistent impurity in our final product. What are the likely culprits?
A2: Impurities can arise from various sources, including the raw materials, the reaction itself, or degradation during work-up and storage.[3] For this specific synthesis, common impurities include:
-
Dibenzyl carbonate: This can form from the reaction of benzyl chloroformate with any residual moisture or from its slow decomposition.
-
N,N'-Disubstituted Urea: Symmetrical urea formation is a frequent side reaction in carbamate synthesis, especially if isocyanate intermediates are formed in situ due to moisture.[2] Using strictly anhydrous conditions is paramount to prevent the hydrolysis of benzyl chloroformate.[2]
-
Over-alkylation/benzylation: If the piperidine nitrogen is not protected, reaction with benzyl chloroformate can occur at both the 3-amino group and the piperidine nitrogen, leading to a di-substituted byproduct.
-
Residual Starting Materials: Incomplete reaction can leave unreacted 3-aminopiperidine or benzyl chloroformate in the product.
Q3: Our product yield varies significantly from batch to batch. What should we investigate?
A3: Yield variability is a classic sign of an inadequately controlled process. Key areas to investigate include:
-
Raw Material Quality: The purity, moisture content, and even the supplier of your starting materials can have a profound impact.[4][5][6] Inconsistencies in raw materials can be amplified during scale-up, leading to reduced productivity.[4]
-
Reaction Conditions: Small deviations in temperature, reaction time, or addition rates can lead to the formation of different levels of byproducts, directly impacting the yield of the desired product.
-
Mixing Efficiency: Inadequate mixing can create localized "hot spots" or areas of high reactant concentration, promoting side reactions. This becomes more critical during scale-up.
-
Work-up Procedure: Variations in quenching, phase separation, and extraction efficiency can lead to product loss. The pH of the aqueous phase during extraction is particularly important for ensuring the product is in the organic layer.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
Problem 1: Low Yield
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of starting materials. | Extend the reaction time or slightly increase the reaction temperature. Ensure the stoichiometry of the reactants is correct. |
| Side Reactions | Analyze the crude product by LC-MS or Nuclear Magnetic Resonance (NMR) spectroscopy to identify major byproducts like urea or di-substituted products. | Maintain strict anhydrous conditions to minimize urea formation.[2] Ensure slow, controlled addition of benzyl chloroformate at a low temperature (e.g., 0°C) to manage the exothermic reaction.[2] |
| Product Loss During Work-up | Analyze the aqueous layers from the extraction to check for the presence of the product. | Optimize the pH of the aqueous phase during extraction to ensure the product, which is basic, is not protonated and drawn into the aqueous layer. Use a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane).[2] |
| Poor Quality of Reagents | Test the purity and moisture content of starting materials (3-aminopiperidine derivative, benzyl chloroformate, and solvents). | Use freshly opened or properly stored anhydrous solvents and reagents. Benzyl chloroformate is particularly sensitive to hydrolysis.[2] |
Problem 2: Product Purity Issues (e.g., recurring impurities)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Formation of Urea Byproduct | Look for characteristic peaks in NMR and a corresponding mass in LC-MS. | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[2] |
| Residual Starting Materials | Compare the crude product analysis (TLC, LC-MS) with the starting material standards. | Adjust the stoichiometry to use a slight excess of one reactant to drive the reaction to completion, followed by a purification step to remove the excess. |
| Ineffective Purification | Analyze the product before and after purification (chromatography or crystallization) to assess the efficiency of impurity removal. | Optimize the column chromatography conditions (e.g., solvent gradient) or the recrystallization solvent system. |
| Product Degradation | Analyze a sample of the purified product after it has been stored for a period. | Store the final product under appropriate conditions (e.g., at room temperature, protected from light).[7] |
Problem 3: Inconsistent Physical Properties (e.g., color, crystal form)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Polymorphism | Use techniques like X-ray Diffraction (XRD) or Differential Scanning Calorimetry (DSC) to check for different crystal forms. The presence of multiple polymorphs is a common cause of batch-to-batch variation.[8] | Develop a controlled crystallization protocol with defined solvent(s), cooling rates, and seeding strategies to consistently produce the desired polymorph.[9][10] |
| Residual Solvents | Use Gas Chromatography (GC) or ¹H NMR to quantify residual solvents in the final product. | Optimize the drying process (e.g., temperature, vacuum, time) to ensure consistent removal of solvents. |
| Trace Impurities | Highly colored impurities, even at low levels, can affect the product's appearance. | Consider a charcoal treatment or a final recrystallization step to remove color-causing impurities. |
Experimental Protocols & Workflows
Protocol 1: Synthesis of this compound
-
To a solution of a 3-aminopiperidine derivative (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere, add a non-nucleophilic base such as triethylamine (1.1-1.5 eq.).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of benzyl chloroformate (1.0-1.1 eq.) in the same anhydrous solvent to the reaction mixture, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quench the reaction by adding water or a dilute aqueous acid (e.g., 1M HCl).
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[2]
Protocol 2: Troubleshooting Workflow for Batch Variability
The following diagram illustrates a systematic approach to troubleshooting batch-to-batch variability, emphasizing the principles of Quality by Design (QbD) and Process Analytical Technology (PAT).[11] PAT enables real-time monitoring of critical process parameters, allowing for a more dynamic and controlled manufacturing process.[11][12]
Caption: A systematic workflow for troubleshooting batch-to-batch variability.
Data Presentation: Impurity Profile Analysis
The following table provides an example of how to track impurity profiles across different batches to identify trends and potential sources of variation.
| Batch ID | Yield (%) | Purity (HPLC, %) | Impurity A (RRT 0.85, %) | Impurity B (RRT 1.15, %) | Raw Material Lot |
| BZP-001 | 85 | 99.2 | 0.15 | 0.08 | RM-A-01 |
| BZP-002 | 72 | 98.5 | 0.45 | 0.12 | RM-A-01 |
| BZP-003 | 88 | 99.3 | 0.12 | 0.09 | RM-B-02 |
| BZP-004 | 75 | 98.6 | 0.41 | 0.15 | RM-A-01 |
RRT = Relative Retention Time
In this example, batches produced with Raw Material Lot RM-A-01 consistently show lower yields and higher levels of Impurity A, suggesting a strong correlation that warrants further investigation into that specific raw material lot.
Concluding Remarks
Addressing batch-to-batch variability in the synthesis of this compound requires a holistic approach that begins with a deep understanding of the chemical process and extends to rigorous control of all inputs and parameters.[13] By systematically investigating deviations, employing modern analytical tools, and implementing robust control strategies, researchers and manufacturers can ensure the consistent production of this vital pharmaceutical intermediate. The principles of QbD and PAT are not merely regulatory expectations but powerful scientific tools to achieve process robustness and product quality.
References
- PrepChem. (n.d.). Synthesis of benzyl (S)-1-(ethoxycarbonylamino-imino-methyl)-piperidin-3-ylmethylcarbamate.
- Sartorius. (2019, January 14). Reducing Batch-to-Batch Variability of Botanical Drug Products.
- MDPI. (2019, August 3). Robust Process Design in Pharmaceutical Manufacturing under Batch-to-Batch Variation.
- Tianming Pharmaceutical. (2025, December 19). Batch-to-Batch Consistency: Why It Matters for Intermediates.
- Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach.
- Chemistry For Everyone. (2025, November 4). What Causes Product Quality Variations In Chemical Batch Manufacturing? [Video]. YouTube.
- BioPharm International. (n.d.). Biopharma Takes On Raw Material Variability.
- Surface Measurement Systems. (n.d.). Batch-to-Batch Variability - Applications using Sorption Experiments.
- Minitab. (2012, October 23). Reducing Batch-to-Batch Variability a Success Story for Pharmaceutical Validation Week.
- Cytiva Life Sciences. (n.d.). Supply chain raw material variability.
- BioInsights. (2020, April 8). Considerations on impact of raw material variability in gene therapy manufacturing: applying lessons learned from biologics manufacturing.
- Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
- Reddit. (2023, May 14). Troubleshooting of hydrazine carbamate synthesis.
- Wikipedia. (n.d.). Process analytical technology.
- Google Patents. (n.d.). EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.
- ResearchGate. (2025, August 6). Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes.
- Organic Syntheses. (n.d.). n-BUTYL CARBAMATE.
- Richontex. (2024, October 12). Causes and Remedies of Batch to Batch Shade Variation in Textile Dyeing Floor.
- ResearchGate. (2025, August 7). A Facile Synthesis of 3-(Substituted benzyl)piperidines.
- Googleapis.com. (2009, March 18). MANUFACTURING METHOD FOR A PIPERIDINE-3-YLCARBAMATE COMPOUND AND OPTICAL RESOLUTION METHOD THEREFOR.
- PubChem. (n.d.). Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride.
- Longdom Publishing. (n.d.). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing.
- Taylor & Francis Online. (2021, June 17). Process Analytical Technology as a Tool to Optimize and Accelerate Pharmaceutical Process Development.
- Scribd. (n.d.). Organic Carbamate Synthesis Guide.
- Agilent. (n.d.). Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing.
- PubMed Central. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry.
- ResearchGate. (2024, August 15). Process analytical technology in Downstream-Processing of Drug Substances- A review.
- ResearchGate. (2025, August 6). Causes and Remedies of Batch to Batch Shade Variation in Dyeing Textile Floor.
- University of Lille. (n.d.). Guide for crystallization.
- Organic Syntheses. (n.d.). Procedure for Isopropyl N-Cbz-L-prolinate.
- PubChem. (n.d.). tert-Butyl(1-benzylpiperidin-3-yl)carbamate, (R)-.
- AllCBTs. (n.d.). benzyl N-[(3S)-piperidin-3-yl]carbamate.
- PubChem. (n.d.). Benzyl (3R)-piperidin-3-ylcarbamate.
- ICH. (n.d.). Q1A(R2) Guideline.
- Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
- MIT. (2012, March 8). Advances and New Directions in Crystallization Control.
- SAGE Journals. (n.d.). Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol.
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Degradation pathways of Benzyl piperidin-3-ylcarbamate under stress conditions
Technical Support Center: Benzyl piperidin-3-ylcarbamate
A Guide to Investigating Degradation Pathways Under Stress Conditions
Welcome to the technical support center for this compound. As Senior Application Scientists, we have compiled this guide to assist researchers, scientists, and drug development professionals in designing, executing, and troubleshooting forced degradation studies for this compound. This document provides field-proven insights, detailed protocols, and mechanistic explanations to ensure the integrity and success of your stability-indicating studies.
Part 1: Frequently Asked Questions (FAQs) on Forced Degradation
This section addresses foundational questions regarding the principles and execution of forced degradation studies, contextualized for this compound.
Q1: What are forced degradation studies and why are they a regulatory expectation?
Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing (e.g., high heat, extreme pH, oxidation, high-intensity light).[1] These studies are a critical component of the drug development process and are mandated by regulatory bodies like the ICH.[2][3] The primary objectives are:
-
To Identify Likely Degradants: Stress testing helps to rapidly identify potential degradation products that could form under normal storage conditions over a longer period.[4]
-
To Establish Degradation Pathways: Understanding how the molecule breaks down provides insight into its intrinsic stability and helps in developing more stable formulations.
-
To Develop and Validate Stability-Indicating Methods: The core purpose is to generate degradation products to prove that your analytical method (typically HPLC) can separate these impurities from the parent compound and from each other. This ensures the method is "stability-indicating."[1][4]
Q2: What are the typical stress conditions applied to a molecule like this compound?
According to ICH guideline Q1A(R2), stress testing should evaluate the impact of hydrolysis, oxidation, photolysis, and thermal stress.[2] For this compound, a typical set of conditions would be:
-
Acid Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: 0.1 M NaOH at an elevated temperature (e.g., 60 °C).
-
Oxidative Degradation: 3-6% H₂O₂ at room temperature.
-
Thermal Degradation: Solid drug substance heated to a high temperature (e.g., 105 °C).
-
Photolytic Degradation: Exposure to a combination of visible and UV light with a total illumination of 1.2 million lux-hours and 200 watt-hours/square meter, as specified in ICH Q1B.[5][6]
Q3: What is the ideal level of degradation to target in these studies?
The goal is not to completely destroy the drug substance. A target degradation of 5-20% is generally recommended.[3]
-
Causality: This range is optimal because it is significant enough to produce a detectable and identifiable profile of degradation products without leading to secondary or tertiary degradants that may not be relevant under normal storage conditions. If degradation is too low (<5%), it may not be sufficient to prove the method is stability-indicating. If it is too high (>20%), the degradation profile may become overly complex and not representative of real-world stability.
Q4: What are the inherent stability weaknesses of the carbamate functional group in this molecule?
The carbamate linkage is the most labile part of the this compound structure. Carbamates are esters of carbamic acid and are susceptible to hydrolysis.[7] This reaction can be catalyzed by both acid and base. Therefore, the primary anticipated degradation pathway, especially under hydrolytic stress, will be the cleavage of this bond. For enhanced stability in solutions, a pH range of 4-7 is advisable.[7]
Part 2: Troubleshooting Guide for Specific Stress Conditions
Hydrolytic Degradation (Acid & Base)
Q5: What are the expected degradation products of this compound under acidic and basic conditions?
The primary degradation pathway is the hydrolysis of the carbamate bond. This cleavage results in the formation of (S)-3-Aminopiperidine, Benzyl alcohol, and carbon dioxide (which may not be observed analytically).[5][7] The reaction is irreversible and is catalyzed by both H⁺ and OH⁻ ions.
Caption: Hydrolytic degradation pathway of this compound.
Troubleshooting Hydrolytic Stress Studies
| Issue Encountered | Potential Cause(s) | Suggested Action & Rationale |
|---|---|---|
| No significant degradation (<5%) | 1. Insufficient stress duration or temperature. 2. Incorrect concentration of acid/base. | 1. Increase Temperature/Time: Incrementally increase the temperature (e.g., to 80 °C) or extend the time. This increases reaction kinetics. 2. Verify Reagents: Ensure the acid/base solutions are correctly prepared and have not degraded. |
| Excessive degradation (>50%) | 1. Stress conditions are too harsh (temperature or time). 2. High concentration of stress agent. | 1. Reduce Stress: Decrease the temperature, shorten the exposure time, or use a lower concentration of acid/base (e.g., 0.01 M). This allows for the observation of primary degradants without excessive secondary degradation. |
| Unexpected chromatographic peaks | 1. Impurities in the starting material. 2. Interaction with the solvent or buffer. 3. Secondary degradation of primary products (e.g., benzyl alcohol). | 1. Run Controls: Always analyze an unstressed sample and a blank (stress media without the drug) to rule out extraneous peaks. 2. Peak Purity Analysis: Use a PDA detector to check for co-eluting peaks. 3. Identify Peaks: Use LC-MS to get mass information on the unknown peaks to help elucidate their structure. |
Experimental Protocol: Acid/Base Forced Degradation
-
Preparation: Prepare a 1 mg/mL solution of this compound in a suitable organic solvent (e.g., Acetonitrile). Prepare 0.1 M HCl and 0.1 M NaOH solutions.
-
Stress Application:
-
Acid: Mix equal volumes of the drug solution and 0.1 M HCl.
-
Base: Mix equal volumes of the drug solution and 0.1 M NaOH.
-
Control: Mix the drug solution with water.
-
-
Incubation: Place all samples in a water bath at 60 °C. Withdraw aliquots at predefined time points (e.g., 2, 4, 8, 24 hours).
-
Quenching & Analysis: Before injection, neutralize the acid sample with an equivalent amount of base, and the base sample with an equivalent amount of acid. This prevents damage to the HPLC column. Dilute with mobile phase to an appropriate concentration and analyze by a stability-indicating HPLC method.
Oxidative Degradation
Q6: What are the potential sites of oxidation on this compound?
The molecule has two primary sites susceptible to oxidation:
-
Piperidine Nitrogen: The tertiary amine in the piperidine ring can be oxidized to form the corresponding N-oxide. This is a common metabolic and degradation pathway for cyclic amines.[5]
-
Benzylic Carbon: While less direct, the benzyl group can be susceptible to oxidation, especially if hydrolysis occurs first. Benzyl alcohol can be oxidized to benzaldehyde and further to benzoic acid.[8][9][10]
Caption: Potential oxidative degradation pathways.
Troubleshooting Oxidative Stress Studies
| Issue Encountered | Potential Cause(s) | Suggested Action & Rationale |
|---|---|---|
| No significant degradation | 1. H₂O₂ concentration too low. 2. Reaction is slow at room temperature. 3. Antioxidant properties of the molecule. | 1. Increase H₂O₂ Strength: Use a higher concentration of H₂O₂ (e.g., up to 30%). 2. Add Heat: Gently warm the reaction mixture (e.g., to 40-50 °C) to accelerate the reaction rate. Be cautious, as heat can also degrade H₂O₂ itself. |
| Rapid, uncontrollable degradation | 1. Presence of trace metal catalysts. 2. H₂O₂ concentration is too high for the molecule's sensitivity. | 1. Use High Purity Reagents: Ensure all glassware is scrupulously clean and solvents are free of metal contaminants that can catalyze Fenton-like reactions. 2. Reduce H₂O₂ Strength: Start with a lower concentration (e.g., 1-3%) and shorter time points. |
Experimental Protocol: Oxidative Forced Degradation
-
Preparation: Prepare a 1 mg/mL solution of the drug substance.
-
Stress Application: Mix the drug solution with a solution of H₂O₂ to achieve a final concentration of 3% H₂O₂. Protect the solution from light.
-
Incubation: Keep the sample at room temperature. Withdraw aliquots at predefined time points (e.g., 6, 12, 24 hours).
-
Analysis: Dilute the sample with mobile phase and inject directly into the HPLC system. No quenching is typically required, but ensure the concentration of H₂O₂ is low enough not to interfere with the analysis or damage the system.
Thermal and Photolytic Degradation
Q7: How does this compound behave under thermal and photolytic stress?
-
Thermal Stress: Carbamates can undergo thermal decomposition. The primary pathway is often the cleavage of the carbamate bond, similar to hydrolysis, but driven by heat.[11] Another possibility is decarboxylation.[5] The stability of the solid form is generally much higher than in solution. Degradation is often increased at higher temperatures and longer reaction times.[12][13]
-
Photolytic Stress: The benzyl group acts as a chromophore, absorbing UV light. This can initiate radical-based degradation pathways. Potential reactions include cleavage of the benzyl-oxygen bond to form radicals, which can then propagate further reactions. The exact products can be complex and varied.
Caption: General workflow for analysis of forced degradation samples.
Starting RP-HPLC Method Parameters
| Parameter | Recommended Starting Condition | Rationale |
|---|---|---|
| Column | C18 or Phenyl-Hexyl, 100 x 4.6 mm, 2.7 µm | C18 provides good hydrophobic retention. Phenyl-hexyl offers alternative selectivity (pi-pi interactions) which can be beneficial for separating aromatic compounds like the parent and benzyl alcohol. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0) | Low pH suppresses the ionization of free amines, leading to better peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase chromatography. |
| Gradient | Start at 5-10% B, ramp to 95% B over 15-20 minutes | A broad gradient is essential to elute both polar (e.g., 3-aminopiperidine) and non-polar (e.g., parent compound) species. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30-40 °C | Provides better efficiency and reproducibility. |
| Detection | UV at 220 nm and 254 nm | The benzyl group provides UV absorbance. Monitoring multiple wavelengths can help in detecting impurities with different chromophores. |
| Injection Vol. | 5-10 µL | Standard volume to avoid column overloading. |
Summary of Potential Degradation Products
| Stress Condition | Potential Degradation Product | Notes |
|---|---|---|
| Acid/Base Hydrolysis | (S)-3-Aminopiperidine | Primary cleavage product. Very polar. |
| Benzyl Alcohol | Primary cleavage product. | |
| Oxidation | This compound N-oxide | Oxidation of the piperidine nitrogen. |
| Benzoic Acid | Potential secondary product from oxidation of Benzyl Alcohol. | |
| Thermal | Decarboxylation Product | Loss of CO₂ from the carbamate group. |
| Photolysis | Multiple products via radical mechanisms | Structure elucidation via LC-MS is critical. |
References
- Thermal Degradation of Aminosilicone Carbam
- The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate.Journal of the Chemical Society, Perkin Transactions 2.[Link]
- Thermal Degradation of Aminosilicone Carbamates.
- Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbam
- Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction.National Institutes of Health (PMC).[Link]
- Forced Degradation Studies Research Articles.R Discovery.[Link]
- ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
- Forced degradation and impurity profiling: A review.ScienceDirect.[Link]
- Forced Degradation Study as per ICH Guidelines: Wh
- Accelerated Stress and Forced Degrad
- Development of forced degradation and stability indicating studies of drugs—A review.CORE.[Link]
- ICH GUIDELINES: STRESS DEGRAD
- ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.
- Reactions on the “Benzylic” Carbon: Bromination And Oxid
- Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818.PubMed.[Link]
- Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86.PubMed.[Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. database.ich.org [database.ich.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Efficacy of (R)- and (S)-Benzyl piperidin-3-ylcarbamate: A Framework for Investigation
In the landscape of modern drug discovery, the chirality of a molecule is a critical determinant of its pharmacological profile. The differential interaction of enantiomers with chiral biological targets can lead to significant variations in efficacy, potency, and toxicity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the efficacy of the (R)- and (S)-enantiomers of Benzyl piperidin-3-ylcarbamate. While direct comparative studies on these specific enantiomers are not extensively documented in current literature, they serve as crucial chiral building blocks for a multitude of pharmacologically active agents.[1]
This document will delve into the foundational principles of their stereochemistry, their utility in synthesis, and most importantly, provide detailed, field-proven experimental protocols to enable a thorough head-to-head comparison of their biological activities.
The Significance of Chirality in Piperidine Scaffolds
The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates.[2][3] The introduction of a chiral center, as seen in 3-substituted piperidines, adds a layer of complexity and opportunity. The spatial arrangement of substituents on the piperidine ring dictates the molecule's ability to interact with target proteins, influencing binding affinity and downstream signaling. The N-benzyl piperidine motif, in particular, is a versatile tool for fine-tuning both efficacy and physicochemical properties, often providing crucial cation-π interactions with the target protein.[2]
Physicochemical Properties: A Tale of Two Enantiomers
While the biological activities of enantiomers can differ dramatically, their fundamental physicochemical properties are largely identical, with the notable exception of their interaction with plane-polarized light. The computed physicochemical properties for (R)-Benzyl piperidin-3-ylcarbamate are summarized in Table 1. It is expected that the (S)-enantiomer will exhibit identical values for these parameters.[1]
Table 1: Computed Physicochemical Properties of (R)-Benzyl piperidin-3-ylcarbamate
| Property | Value | Source |
| Molecular Weight | 234.29 g/mol | PubChem[4] |
| Molecular Formula | C13H18N2O2 | PubChem[4] |
| XLogP3 | 1.6 | PubChem[4] |
| Hydrogen Bond Donor Count | 2 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |
| Rotatable Bond Count | 3 | PubChem[4] |
| Exact Mass | 234.136827821 Da | PubChem[4] |
| Topological Polar Surface Area | 50.4 Ų | PubChem[4] |
| Heavy Atom Count | 17 | PubChem[4] |
| Formal Charge | 0 | PubChem[4] |
| Complexity | 240 | PubChem[4] |
Synthetic Utility as Chiral Building Blocks
Both (R)- and (S)-Benzyl piperidin-3-ylcarbamate are primarily valued as chiral synthons for the construction of more complex molecules with specific stereochemistry. Their protected amine functionality allows for selective manipulation at other positions of the piperidine ring. The synthesis of enantiomerically pure 3-(piperidin-3-yl)-1H-indole derivatives, for example, has been achieved through the N-alkylation of racemic piperidine derivatives with a chiral auxiliary, followed by separation of the resulting diastereomers and subsequent removal of the chiral auxiliary.[5] This underscores the importance of having access to enantiomerically pure starting materials like the title compounds.
The following diagram illustrates a generalized synthetic workflow for utilizing these chiral building blocks.
Caption: Generalized synthetic workflow utilizing (R)- and (S)-Benzyl piperidin-3-ylcarbamate.
Proposed Experimental Protocols for Efficacy Comparison
To address the gap in direct comparative data, the following protocols are provided as a robust starting point for researchers.
Chiral Separation of a Racemic Mixture
In instances where the enantiomers are not commercially available in their pure forms, a chiral separation of the racemic mixture is the first critical step. Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and effective technique for both analytical and preparative scale enantioseparation.[6][7]
Protocol: Chiral HPLC Separation
-
Column Selection: A chiral stationary phase (CSP) is essential. Based on the structure of the analyte, a polysaccharide-based CSP, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel® OD-H or Chiralpak® AD-H), is a logical starting point.
-
Mobile Phase Optimization:
-
Begin with a mobile phase of hexane/isopropanol (90:10 v/v) at a flow rate of 1.0 mL/min.
-
If separation is not achieved, systematically vary the ratio of the polar modifier (isopropanol) in increments of 5%.
-
The addition of a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid for acidic compounds or 0.1% diethylamine for basic compounds) can improve peak shape and resolution.
-
-
Detection: Utilize a UV detector set at a wavelength where the compound has significant absorbance (e.g., 254 nm, determined by UV-Vis spectroscopy).
-
Data Analysis: The two enantiomers should elute as distinct peaks. The enantiomeric excess (% ee) can be calculated from the peak areas.
-
Scale-Up: For preparative separation, a larger diameter column with the same CSP can be used, and the mobile phase composition and flow rate adjusted accordingly.
Caption: Workflow for chiral HPLC separation of enantiomers.
In Vitro Efficacy: Acetylcholinesterase Inhibition Assay
Given that some piperidine derivatives exhibit anti-acetylcholinesterase (AChE) activity, this assay serves as a relevant starting point for comparing the in vitro efficacy of the (R)- and (S)-enantiomers.[8]
Protocol: Ellman's Assay for AChE Inhibition
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Dissolve Acetylthiocholine iodide (ATCI) in the buffer to a final concentration of 10 mM.
-
Dissolve 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in the buffer to a final concentration of 3 mM.
-
Prepare a stock solution of AChE from electric eel in the buffer.
-
Prepare stock solutions of (R)- and (S)-Benzyl piperidin-3-ylcarbamate in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 140 µL of phosphate buffer, 20 µL of DTNB, and 10 µL of the test compound solution at various concentrations.
-
Add 20 µL of the AChE solution and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the ATCI solution.
-
Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to a control (DMSO without the test compound).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) for each enantiomer.
-
Table 2: Template for Recording AChE Inhibition Data
| Enantiomer | Concentration (µM) | % Inhibition | IC50 (µM) |
| (R) | ... | ... | |
| (S) | ... | ... |
In Vivo Efficacy: Neuropathic Pain Model
Derivatives of 3-hydroxy-piperidine-N-benzyl-acyl-arylhydrazone have shown efficacy in reducing neuropathic pain, suggesting a potential therapeutic application for the title compounds.[9] The Chronic Constriction Injury (CCI) model in rodents is a widely used and validated model of neuropathic pain.
Protocol: CCI Model of Neuropathic Pain in Rats
-
Animal Model:
-
House male Sprague-Dawley rats (200-250 g) under standard laboratory conditions with ad libitum access to food and water. .
-
-
Surgical Procedure:
-
Anesthetize the rats (e.g., with isoflurane).
-
Make an incision on the lateral surface of the thigh to expose the sciatic nerve.
-
Loosely ligate the sciatic nerve with four chromic gut sutures.
-
Close the incision with sutures.
-
-
Drug Administration:
-
After a recovery period (e.g., 7 days), administer the (R)- and (S)-enantiomers (e.g., intraperitoneally or orally) at various doses to different groups of animals. Include a vehicle control group.
-
-
Behavioral Testing (Thermal Hyperalgesia):
-
Use a plantar test apparatus to measure the paw withdrawal latency in response to a radiant heat source.
-
Conduct baseline measurements before drug administration and at various time points after administration (e.g., 30, 60, 90, and 120 minutes).
-
-
Data Analysis:
-
Calculate the paw withdrawal latency for each animal at each time point.
-
Compare the latencies of the treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Determine the dose-response relationship for each enantiomer.
-
Caption: Workflow for in vivo efficacy testing using the CCI model.
Conclusion
While (R)- and (S)-Benzyl piperidin-3-ylcarbamate are primarily recognized as chiral intermediates, their potential as pharmacologically active agents warrants investigation. The distinct stereochemistry of these enantiomers necessitates a direct comparison of their biological activities. The experimental frameworks provided in this guide offer a comprehensive approach to elucidating the potential therapeutic value of each enantiomer. By systematically evaluating their in vitro and in vivo efficacy, researchers can unlock the full potential of these versatile chiral molecules and contribute to the development of novel, stereochemically pure therapeutics.
References
- BenchChem. (2025). Comparative Study of (r)-Benzyl piperidin-3-ylcarbamate and its Enantiomer: A Review of Available Data.
- Vulcanchem. [1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester.
- PubChem. Benzyl (3R)-piperidin-3-ylcarbamate.
- National Center for Biotechnology Information. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. PubMed Central.
- Araki, S., et al. (1991). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry.
- National Center for Biotechnology Information. (2020). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central.
- Guo, C., et al. (2010). Synthesis of 7-benzyl-5-(piperidin-1-yl)-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c][10][11]naphthyridin-1-ylamine and its analogs as bombesin receptor subtype-3 agonists. Bioorganic & Medicinal Chemistry Letters.
- National Center for Biotechnology Information. (2024). N-Benzyl piperidine Fragment in Drug Discovery. PubMed.
- Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
- National Center for Biotechnology Information. (2018). 3-Hydroxy-piperidinyl-N-benzyl-acyl-arylhydrazone derivatives reduce neuropathic pain and increase thermal threshold mediated by opioid system. PubMed.
- Chiral Technologies, Inc. Chiral Drug Separation.
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- 3. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzyl (3R)-piperidin-3-ylcarbamate | C13H18N2O2 | CID 1514176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. 3-Hydroxy-piperidinyl-N-benzyl-acyl-arylhydrazone derivatives reduce neuropathic pain and increase thermal threshold mediated by opioid system - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Target Engagement for Benzyl piperidin-3-ylcarbamate in a Cellular Context: A Comparative Guide
For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental evidence. A critical milestone in this journey is demonstrating that the molecule engages its intended protein target within the complex milieu of a living cell.[1][2] This guide provides an in-depth, comparative analysis of robust methodologies for validating the cellular target engagement of Benzyl piperidin-3-ylcarbamate, a compound of interest with a piperidine scaffold common in neuroactive agents.
While the specific molecular target of this compound is not extensively documented in public literature, this guide will proceed by using a hypothetical, yet plausible, intracellular kinase as its putative target. This approach allows us to present a detailed, practical framework for applying and comparing state-of-the-art target engagement technologies. The principles and protocols detailed herein are broadly applicable for any small molecule-protein interaction study.
The Imperative of Cellular Target Engagement
Confirming that a small molecule binds its intended target inside a cell is fundamental. It establishes the mechanism of action and ensures that the observed phenotypic effects are a direct consequence of on-target activity, rather than unforeseen off-target interactions.[2] Methodologies that can provide this evidence in a physiologically relevant setting are therefore invaluable to any drug discovery program.[3]
This guide will focus on two gold-standard, yet distinct, approaches: the Cellular Thermal Shift Assay (CETSA®) , a label-free method based on the principle of ligand-induced thermal stabilization, and the NanoBRET™ Target Engagement Assay , a proximity-based bioluminescence resonance energy transfer (BRET) method performed in live cells.
At a Glance: A Comparative Overview of Key Methodologies
Choosing the right assay depends on various factors including the nature of the target, available reagents, and desired throughput. The table below offers a high-level comparison to guide your decision-making process.
| Feature | Cellular Thermal Shift Assay (CETSA®) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand binding increases the thermal stability of the target protein, making it more resistant to heat-induced denaturation.[4][5] | Competitive displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by the test compound in live cells.[6][7] |
| Key Readout | Change in Melting Temperature (ΔTm) or Isothermal Dose-Response Fingertip (ITDRF) | Intracellular IC50 (half-maximal inhibitory concentration), reflecting compound affinity.[8] |
| Cell State | Intact or lysed cells; endpoint assay.[9] | Live cells; real-time measurement possible.[10] |
| Labeling Requirement | Label-free for the test compound and target protein.[8] | Requires genetic fusion of NanoLuc® to the target protein and a specific fluorescent tracer.[11] |
| Primary Advantage | Physiologically relevant as it requires no modification of the target protein or compound.[12] | High-throughput, highly quantitative, and provides real-time binding data in living cells.[8][10] |
| Primary Disadvantage | Can be lower-throughput; requires a specific antibody for detection (e.g., Western Blot); not all binding events result in a thermal shift.[8][13] | Requires genetic engineering of the target protein; potential for steric hindrance by the tag; tracer development can be a prerequisite.[7][8] |
Method 1: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that leverages the fundamental principle of ligand-induced protein stabilization.[4] When a small molecule like this compound binds to its target kinase, it energetically stabilizes the protein's folded state. Consequently, more thermal energy is required to denature the protein-ligand complex compared to the unbound protein.[14] This change in thermal stability is the direct readout of target engagement.
CETSA Experimental Workflow
The workflow for a typical CETSA experiment is a multi-step process designed to quantify the soluble fraction of the target protein after a heat challenge.
Caption: CETSA workflow for validating target engagement.
Detailed Experimental Protocol: CETSA with Western Blot Readout
This protocol outlines the steps to generate a CETSA melting curve for our putative kinase target.
-
Cell Culture and Treatment:
-
1.1. Culture a suitable cell line (e.g., HEK293T or a relevant cancer cell line) known to express the target kinase to ~80% confluency.
-
1.2. Harvest the cells and resuspend them in a suitable buffer (e.g., PBS supplemented with protease inhibitors).
-
1.3. Divide the cell suspension into two pools: one for the vehicle control (e.g., 0.1% DMSO) and one for treatment with this compound (e.g., at a final concentration of 10 µM).
-
1.4. Incubate both pools at 37°C for 1 hour to allow for compound entry and target binding.
-
-
Heat Challenge:
-
2.1. Aliquot 50 µL of the vehicle-treated and compound-treated cell suspensions into separate PCR tubes for each temperature point.
-
2.2. Use a thermal cycler to heat the tubes for 3 minutes across a predefined temperature gradient (e.g., 42°C, 46°C, 50°C, 54°C, 58°C, 62°C, 66°C). Include an unheated control (room temperature).
-
2.3. After heating, immediately cool the tubes on ice for 3 minutes.
-
-
Lysis and Fractionation:
-
3.1. Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
3.2. Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[14]
-
-
Detection and Analysis:
-
4.1. Carefully collect the supernatant, which contains the soluble protein fraction.
-
4.2. Determine the protein concentration of each sample (e.g., using a BCA assay).
-
4.3. Analyze equal amounts of total protein from each sample by SDS-PAGE and Western Blot using a specific antibody against the target kinase.
-
4.4. Quantify the band intensities using densitometry.
-
4.5. For both vehicle and compound-treated sets, normalize the band intensity at each temperature to the intensity of the unheated control. Plot the normalized intensity versus temperature to generate melting curves. The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tm). A positive shift in Tm (ΔTm) in the compound-treated sample indicates target stabilization and engagement.[15]
-
Method 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based technique that quantifies compound binding in living cells with high sensitivity.[6] The principle relies on Bioluminescence Resonance Energy Transfer (BRET), a natural phenomenon of energy transfer between a light-emitting donor (NanoLuc® Luciferase) and a fluorescent acceptor (a tracer).[11]
In this assay, the target kinase is fused to NanoLuc® (Nluc). A cell-permeable fluorescent tracer, designed to bind the kinase's active site, is added to the cells. When the tracer binds to the Nluc-kinase fusion, the close proximity allows for energy transfer upon addition of the Nluc substrate, generating a BRET signal. This compound, if it binds to the same site, will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[6][16]
NanoBRET™ Experimental Workflow
This workflow provides a streamlined, plate-based method for quantifying intracellular target engagement.
Caption: NanoBRET™ workflow for quantifying intracellular affinity.
Detailed Experimental Protocol: NanoBRET™ Assay
This protocol details the steps for determining the intracellular IC50 of this compound.
-
Cell Preparation:
-
1.1. Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase at its N- or C-terminus. Allow for protein expression for 24 hours.[17]
-
1.2. Harvest the transfected cells and resuspend them in Opti-MEM™ medium. Adjust the cell density to 2 x 10^5 cells/mL.[11]
-
1.3. Dispense the cell suspension into a white, 96-well assay plate.
-
-
Compound and Tracer Addition:
-
2.1. Prepare a serial dilution of this compound in Opti-MEM™.
-
2.2. In a separate plate, combine the compound dilutions with a fixed concentration of the fluorescent tracer. The tracer concentration should be predetermined based on optimal assay performance.
-
2.3. Transfer the compound/tracer mix to the assay plate containing the cells. Include "no compound" (tracer only) and "no tracer" controls.
-
2.4. Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the binding competition to reach equilibrium.[17]
-
-
Signal Detection and Measurement:
-
3.1. Prepare the NanoBRET™ Nano-Glo® Substrate solution according to the manufacturer's protocol, including the extracellular NanoLuc® inhibitor to minimize background signal from any lysed cells.[11]
-
3.2. Add the substrate solution to all wells.
-
3.3. Immediately read the plate on a luminometer capable of sequentially measuring filtered luminescence for the donor (e.g., 460 nm) and acceptor (e.g., >610 nm) signals.[17]
-
-
Data Analysis:
-
4.1. For each well, calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
4.2. Normalize the data by subtracting the "no tracer" background and setting the "no compound" control as 100% BRET signal.
-
4.3. Plot the normalized BRET ratio against the logarithm of the this compound concentration.
-
4.4. Fit the data to a four-parameter logistic regression model to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer from the target kinase.
-
Synthesizing the Evidence
The true power of this comparative approach lies in obtaining orthogonal evidence. A successful outcome would be observing a significant, dose-dependent thermal shift in the CETSA experiment and a potent, dose-dependent inhibition of the BRET signal in the NanoBRET™ assay. Such congruent results would build a highly trustworthy case that this compound directly engages its putative kinase target in cells.
Conversely, conflicting results necessitate deeper investigation. For example, a CETSA shift without a NanoBRET™ signal could suggest an allosteric binding site distinct from the tracer's binding pocket or a binding event that fails to produce a thermal shift.[12] Understanding the causality behind each experimental choice and result is key to building a robust scientific narrative.
Conclusion
Validating that a compound engages its intended target within the cell is a non-negotiable step in modern drug discovery.[18] Both CETSA® and NanoBRET™ offer powerful, albeit different, windows into this crucial molecular event. CETSA provides label-free validation in a native context, directly measuring the biophysical consequence of binding.[15][19] NanoBRET™, on the other hand, delivers high-throughput, quantitative affinity data from living cells.[7][10]
By employing these complementary methods, researchers can move beyond simple biochemical assays and generate definitive evidence of cellular target engagement. This rigorous, multi-faceted validation provides the confidence needed to advance promising molecules like this compound through the drug development pipeline, ensuring that subsequent efficacy and safety studies are built on a solid mechanistic foundation.
References
- Llamas-Saiz, A. L., et al. (2016). Small-Molecule Target Engagement in Cells. Cell Chemical Biology, 23(4), 435-441.
- EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds.
- Patricelli, M. P., et al. (2016). Determining target engagement in living systems. Nature Chemical Biology, 12(7), 487-493.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251.
- Vasta, J. D., & Robers, M. B. (2020). Importance of Quantifying Drug–Target Engagement in Cells. ACS Medicinal Chemistry Letters, 11(3), 263-267.
- Vasta, J. D., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 223-232.
- Steinebach, C., et al. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Pharmacology & Translational Science, 5(2), 108-119.
- University College London. (n.d.). Target Identification and Validation (Small Molecules).
- CETSA®. (n.d.). CETSA® since 2013.
- Miettinen, M., et al. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 888195.
- Chen, Y., et al. (2021). An In Vivo Fluorescence Resonance Energy Transfer-Based Imaging Platform for Targeted Drug Discovery and Cancer Therapy. Frontiers in Oncology, 11, 683569.
- Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
- Steinebach, C., et al. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Pharmacology & Translational Science, 5(2), 108–119.
- Wang, Y., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 29(11), 2535.
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A Comparative Guide to the Cross-Reactivity Profiling of Benzyl Piperidin-3-ylcarbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the selective modulation of biological targets is a paramount objective. The Benzyl piperidin-3-ylcarbamate scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous investigational compounds. However, the journey from a promising hit to a clinical candidate is fraught with challenges, chief among them being the potential for off-target interactions. This guide provides an in-depth comparative analysis of the cross-reactivity profiles of this compound derivatives, offering insights into their selectivity and potential liabilities. We will explore the key methodologies for assessing cross-reactivity, present comparative data for representative compounds, and discuss the implications for drug development.
The Imperative of Selectivity Profiling
Off-target effects are a major cause of drug attrition, leading to unforeseen toxicities and diminished therapeutic windows[1]. For derivatives of the this compound scaffold, which often target enzymes such as serine hydrolases, a thorough understanding of their interactions across the broader proteome is critical. The piperidine and carbamate moieties, while conferring desirable physicochemical properties, can also contribute to interactions with a range of unintended targets[2][3][4]. Therefore, a comprehensive cross-reactivity profile is not merely a regulatory requirement but a fundamental aspect of rational drug design, enabling the selection of candidates with the highest potential for success.
Key Methodologies for Cross-Reactivity Assessment
A multi-pronged approach is essential for a thorough evaluation of a compound's selectivity. This typically involves a combination of in vitro biochemical assays, cell-based functional assays, and in silico predictions.
Biochemical Assays: The First Line of Screening
Biochemical assays provide a direct measure of a compound's interaction with purified proteins. For this compound derivatives, which are often enzyme inhibitors, these assays are crucial for determining potency and selectivity.
-
Radioligand Binding Assays: These assays measure the ability of a test compound to displace a radiolabeled ligand from its target receptor. They are a high-throughput and cost-effective method for initial screening against large panels of G-protein coupled receptors (GPCRs), ion channels, and transporters.
-
Enzyme Inhibition Assays: For enzyme-targeting derivatives, determining the half-maximal inhibitory concentration (IC50) against the primary target and a panel of related and unrelated enzymes is fundamental. For instance, carbamate-based inhibitors of Fatty Acid Amide Hydrolase (FAAH) are often profiled against other serine hydrolases like Monoacylglycerol Lipase (MAGL) and α/β-hydrolase domain-containing 6 (ABHD6) to assess their selectivity[5].
-
Kinome Scanning: Given that the piperidine scaffold can be found in some kinase inhibitors, profiling against a broad panel of kinases is a prudent step to identify any potential off-target kinase activity. Platforms like KINOMEscan™ offer comprehensive screening against hundreds of kinases, providing a detailed map of a compound's kinome-wide interactions.
Cell-Based Assays: Probing Function in a Biological Context
While biochemical assays are invaluable for assessing direct binding, cell-based assays provide crucial information on a compound's functional activity in a more physiologically relevant environment.
-
Secondary Messenger Assays: For compounds that interact with GPCRs, assays that measure downstream signaling events, such as changes in intracellular calcium or cyclic AMP (cAMP) levels, can confirm functional agonism or antagonism.
-
Phenotypic Screening: High-content screening platforms can assess the effects of a compound on various cellular parameters, such as morphology, proliferation, and toxicity, across different cell lines. This can uncover unexpected biological activities and potential liabilities that may not be apparent from target-based assays.
-
Activity-Based Protein Profiling (ABPP): This chemical proteomics approach uses activity-based probes to assess the functional state of entire enzyme families within complex proteomes. For covalent inhibitors like some carbamates, competitive ABPP can be a powerful tool to globally profile their on- and off-target engagement in native biological systems[5].
Comparative Cross-Reactivity Profiles of this compound Analogs
Table 1: Selectivity of Representative Piperidine Carbamate Derivatives against Serine Hydrolases
| Compound ID | Primary Target | IC50 (nM) vs. Primary Target | IC50 (nM) vs. MAGL | IC50 (nM) vs. ABHD6 | Selectivity (vs. MAGL) | Selectivity (vs. ABHD6) | Reference |
| Compound A | FAAH | 15 | >10,000 | >10,000 | >667-fold | >667-fold | [5] |
| Compound B | FAAH | 8 | 5,000 | >10,000 | 625-fold | >1250-fold | [5] |
| Compound C | MAGL | 250 (vs. FAAH) | 5 | >10,000 | 0.02-fold (FAAH selective) | >40-fold | [6] |
| Compound D | Dual FAAH/MAGL | 12 (vs. FAAH) | 20 (vs. MAGL) | Not Reported | 0.6-fold | Not Reported | [6] |
Disclaimer: The data presented are for structurally related piperidine/piperazine carbamates and are intended to be illustrative of the types of cross-reactivity profiles observed for this class of compounds.
Table 2: Hypothetical Off-Target Profile from a Broad Panel Screen (Illustrative)
| Target Class | Representative Off-Target | % Inhibition at 10 µM (Compound X) | % Inhibition at 10 µM (Compound Y) |
| GPCRs | 5-HT2B Receptor | 65% | 15% |
| Sigma-1 Receptor | 45% | 8% | |
| Ion Channels | hERG | 22% | <5% |
| Kinases | ROCK1 | 5% | 2% |
| Other Enzymes | Butyrylcholinesterase | 30% | 5% |
This table presents hypothetical data to illustrate how the cross-reactivity profiles of two different derivatives could be compared. Actual data would be generated from broad panel screening services.
Interpreting the Data: From Numbers to Insight
The data generated from cross-reactivity profiling requires careful interpretation to guide the drug development process.
-
Selectivity Window: A key metric is the selectivity window, which is the ratio of a compound's potency against its primary target versus its off-targets. A larger selectivity window is generally desirable, indicating a lower likelihood of off-target effects at therapeutic concentrations.
-
Structure-Activity Relationship (SAR) and Structure-Liability Relationship (SLR): By comparing the cross-reactivity profiles of a series of analogs, researchers can establish SAR and SLR. This allows for the rational design of new derivatives with improved selectivity by identifying the structural motifs that contribute to off-target interactions. For example, modifications to the benzyl or piperidine moieties can significantly impact affinity for off-targets.
-
Therapeutic Context: The acceptable level of off-target activity is highly dependent on the therapeutic indication. For life-threatening diseases like cancer, a certain degree of off-target activity may be tolerated, whereas for chronic conditions, a cleaner profile is essential.
Experimental Protocols
To ensure the generation of robust and reproducible data, well-defined experimental protocols are crucial.
Protocol 1: In Vitro Enzyme Inhibition Assay (FAAH)
-
Enzyme and Substrate Preparation: Recombinant human FAAH and a fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin) are prepared in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA).
-
Compound Preparation: Test compounds are serially diluted in DMSO to create a concentration range.
-
Assay Procedure:
-
Add 2 µL of the compound solution to a 96-well plate.
-
Add 48 µL of the FAAH enzyme solution and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the substrate solution.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation: 360 nm, Emission: 465 nm).
-
-
Data Analysis: Calculate the initial reaction velocities and plot them against the compound concentration. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: Cell-Based Secondary Messenger Assay (cAMP)
-
Cell Culture: Culture a stable cell line expressing the GPCR of interest (e.g., HEK293 cells) in appropriate media.
-
Cell Plating: Seed the cells into a 384-well plate and incubate overnight.
-
Compound Treatment:
-
Aspirate the culture medium and add the test compound at various concentrations in the presence of a phosphodiesterase inhibitor (e.g., IBMX).
-
For antagonist mode, pre-incubate with the test compound before adding a known agonist.
-
-
cAMP Detection: After the incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or LANCE).
-
Data Analysis: Plot the cAMP levels against the compound concentration and determine the EC50 (for agonists) or IC50 (for antagonists).
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.
Caption: A conceptual diagram illustrating the potential for a this compound derivative to interact with its primary target and various off-targets with differing affinities.
Conclusion
The cross-reactivity profiling of this compound derivatives is a critical and multifaceted endeavor that is indispensable for the successful development of safe and effective therapeutics. By employing a strategic combination of biochemical and cell-based assays, researchers can gain a comprehensive understanding of a compound's selectivity profile. This data-driven approach, coupled with a thorough interpretation of the results within the relevant therapeutic context, empowers medicinal chemists to design next-generation molecules with optimized potency and minimized off-target liabilities, ultimately increasing the probability of clinical success.
References
- Ahn, K., et al. (2009). Covalent inhibitors of fatty acid amide hydrolase (FAAH): a rationale for the activity of piperidine and piperazine aryl ureas. Journal of Medicinal Chemistry, 52(21), 6814-6824.
- Chicca, A., et al. (2014). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Bioorganic & Medicinal Chemistry, 22(23), 6545-6563.
- Cravatt, B. F., et al. (2008). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Journal of the American Chemical Society, 130(5), 1586-1593.
- Malamas, M. S., et al. (2019). Piperidine and piperazine inhibitors of fatty acid amide hydrolase targeting excitotoxic pathology. Bioorganic & Medicinal Chemistry, 27(23), 115096.
- Mancini, E. J., et al. (2022). Turning liabilities into opportunities: Off-target based drug repurposing in cancer. Seminars in Cancer Biology, 86(Pt 3), 441-454.
- Serafimova, R., et al. (2010). Novel alkyl- and arylcarbamate derivatives with N-benzylpiperidine and N-benzylpiperazine moieties as cholinesterases inhibitors. European Journal of Medicinal Chemistry, 45(7), 2846-2853.
- Sharma, R., et al. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 70(4), 285-300.
- Vandell, A. G., et al. (2011). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Current pharmaceutical design, 17(14), 1432-1449.
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A Comparative Analysis of Benzyl Piperidin-3-ylcarbamate and Other Prominent DPP-4 Inhibitor Scaffolds
Introduction: The Crucial Role of DPP-4 Inhibition in Type 2 Diabetes Management
Dipeptidyl Peptidase-4 (DPP-4), a serine exopeptidase also known as CD26, has emerged as a pivotal therapeutic target in the management of type 2 diabetes mellitus (T2DM).[1][2][3] This enzyme plays a critical role in glucose homeostasis by rapidly inactivating the incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][4] These incretins are released from the gut in response to nutrient intake and are responsible for stimulating glucose-dependent insulin secretion, suppressing glucagon release, and delaying gastric emptying.[4] By inhibiting DPP-4, the bioavailability of active incretins is prolonged, leading to enhanced glycemic control with a low risk of hypoglycemia, a significant advantage over some traditional antidiabetic agents.[5][6]
The development of orally active DPP-4 inhibitors, colloquially known as "gliptins," has revolutionized T2DM therapy. These agents are characterized by diverse chemical scaffolds that dictate their potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative study of the Benzyl piperidin-3-ylcarbamate scaffold, a key structural motif in the discovery of novel DPP-4 inhibitors, against other well-established inhibitor scaffolds such as those found in sitagliptin, vildagliptin, saxagliptin, and linagliptin. We will delve into the structure-activity relationships, comparative performance based on experimental data, and the methodologies used to evaluate these critical parameters.
The DPP-4 Catalytic Site and Inhibitor Interaction
Understanding the architecture of the DPP-4 active site is fundamental to appreciating the design and function of its inhibitors. The binding site is broadly composed of two main pockets, S1 and S2, which accommodate the side chains of the peptide substrate's two N-terminal amino acids. A key interaction for many inhibitors is the formation of an electrostatic bond between a primary or secondary amine on the inhibitor and the side chains of two glutamate residues, Glu205 and Glu206, within the S1 pocket.[4] The S1 pocket is largely hydrophobic and often accommodates aromatic or heterocyclic rings, while the S2 pocket is more extensive and offers opportunities for further interactions to enhance potency and selectivity.
Comparative Analysis of DPP-4 Inhibitor Scaffolds
The chemical scaffold of a DPP-4 inhibitor is the core structure upon which various functional groups are appended to optimize its interaction with the enzyme. Below, we compare the this compound scaffold with other prominent classes.
This compound and Piperidine-Constrained Scaffolds
The piperidine ring is a versatile and commonly employed scaffold in the design of DPP-4 inhibitors.[2][3] (R)-Benzyl piperidin-3-ylcarbamate itself is a known synthetic intermediate in the development of more complex and potent inhibitors.[1] The piperidine core acts as a rigid constraint to orient the crucial aminomethyl group for optimal interaction with the S1 pocket's glutamic acid residues. The benzylcarbamate moiety can be modified to explore interactions within the S2 pocket and other regions of the active site.
Research into piperidine-constrained phenethylamines has yielded highly potent and selective DPP-4 inhibitors.[4] These compounds typically feature a halogenated phenyl ring that occupies the S1 pocket, while modifications on the piperidine nitrogen allow for fine-tuning of physicochemical and pharmacokinetic properties.[4]
β-Amino Acid Scaffolds (e.g., Sitagliptin)
Sitagliptin features a β-amino acid derivative with a trifluorophenyl group and a triazolopiperazine moiety. This scaffold is designed to mimic the dipeptide substrate of DPP-4. The primary amine of the β-amino acid portion is critical for binding to Glu205 and Glu206. The trifluoromethyl-substituted phenyl ring effectively occupies the hydrophobic S1 pocket.
Cyanopyrrolidine Scaffolds (e.g., Vildagliptin and Saxagliptin)
Vildagliptin and saxagliptin are peptidomimetic inhibitors built upon a cyanopyrrolidine scaffold.[7] The nitrile group in this scaffold forms a reversible covalent bond with the catalytic serine residue (Ser630) in the DPP-4 active site, contributing to their high potency. The pyrrolidine ring mimics the proline residue of the natural substrates. The adamantyl group in vildagliptin and the hydroxyadamantyl group in saxagliptin occupy the S1 pocket.[8]
Xanthine-Based Scaffolds (e.g., Linagliptin)
Linagliptin possesses a unique xanthine-based scaffold, making it structurally distinct from the peptidomimetic inhibitors.[7] This non-peptidomimetic structure contributes to its high potency and distinct pharmacokinetic profile. The aminopiperidine ring of linagliptin interacts with the key glutamate residues in the S1 pocket, while the butynyl group extends into a hydrophobic subpocket, and the quinazoline moiety binds in the S2 pocket.
Performance Data: A Head-to-Head Comparison
Direct comparison of inhibitors is best achieved when data is generated under identical experimental conditions. The following tables synthesize publicly available data to provide a comparative overview of potency and selectivity.
Table 1: In Vitro Potency against DPP-4
| Inhibitor/Scaffold Class | Representative Compound | DPP-4 IC50 (nM) | Source |
| Piperidine-Constrained | Compound 32 (aminomethyl-piperidone) | 8.5 | [9] |
| β-Amino Acid | Sitagliptin | ~2-19 | [5][10] |
| Cyanopyrrolidine | Vildagliptin | ~2.3 | [5] |
| Cyanopyrrolidine | Saxagliptin | ~0.5 | [11] |
| Xanthine-Based | Linagliptin | ~1 | [5] |
Note: IC50 values can vary between studies due to different assay conditions. The data presented is for comparative purposes.
Table 2: Selectivity Profile against DPP-8 and DPP-9
Selectivity against other members of the dipeptidyl peptidase family, particularly DPP-8 and DPP-9, is a critical safety parameter. Inhibition of DPP-8 and DPP-9 has been associated with severe toxicities in preclinical animal studies, including alopecia, thrombocytopenia, and mortality.[12][13] Therefore, a high degree of selectivity for DPP-4 is a desirable attribute for any clinical candidate.
| Inhibitor/Scaffold Class | Representative Compound | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) | Source |
| Piperidine-Constrained | Various potent analogs | Generally high selectivity reported | Generally high selectivity reported | [14] |
| β-Amino Acid | Sitagliptin | >2600-fold | >2600-fold | Varies by source |
| Cyanopyrrolidine | Vildagliptin | >200-fold | >200-fold | Varies by source |
| Cyanopyrrolidine | Saxagliptin | ~400-fold | ~75-fold | Varies by source |
| Xanthine-Based | Linagliptin | >10,000-fold | >10,000-fold | Varies by source |
Table 3: Comparative Pharmacokinetic Properties
The pharmacokinetic profile of a drug determines its dosing regimen and potential for drug-drug interactions. The different scaffolds exhibit distinct pharmacokinetic characteristics.
| Parameter | Piperidine-Constrained Analogs | Sitagliptin | Vildagliptin | Saxagliptin | Linagliptin |
| Oral Bioavailability (F) | Good to excellent in rats[4] | ~87%[15][16] | ~85%[15][16] | ~75%[15][16] | ~30%[15][16][17] |
| Plasma Protein Binding | Variable | Low | Low (9.3%) | Low | High (concentration-dependent)[15][16][17] |
| Metabolism | Variable | Minimally metabolized | Hydrolysis (not CYP-mediated) | CYP3A4/5-mediated[15][16] | Minimally metabolized[15][16][17] |
| Primary Route of Excretion | Variable | Renal (unchanged)[15][16][17] | Renal | Renal | Biliary/fecal[15][16][17] |
| Terminal Half-life (t1/2) | Variable, some with long t1/2[4] | ~12.4 hours | ~2-3 hours[16] | ~2.5 hours (parent) | >100 hours (terminal)[15][17] |
Causality Behind Pharmacokinetic Differences: The structural diversity of these scaffolds directly influences their pharmacokinetic behavior. For instance, the xanthine structure of linagliptin contributes to its high plasma protein binding and primary elimination through the biliary route, which obviates the need for dose adjustment in patients with renal impairment.[18] In contrast, sitagliptin is primarily cleared by the kidneys as an unchanged drug.[15][16][17] Saxagliptin's metabolism is dependent on the CYP3A4/5 enzyme system, making it susceptible to interactions with potent inhibitors or inducers of these enzymes.[15][16] The development of piperidine-based inhibitors often involves optimizing substituents to achieve a desirable pharmacokinetic profile, such as good oral bioavailability and a long half-life suitable for once-daily dosing.[4]
Experimental Protocols for DPP-4 Inhibitor Evaluation
The following protocols are foundational for the characterization and comparison of DPP-4 inhibitors. The choice of specific reagents and conditions is critical for obtaining reliable and reproducible data.
Protocol 1: In Vitro DPP-4 Enzyme Activity and Inhibition Assay
This assay quantifies the potency of a compound in inhibiting DPP-4 enzymatic activity, typically by determining the half-maximal inhibitory concentration (IC50).
Principle: This fluorometric assay measures the cleavage of a synthetic DPP-4 substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). Upon cleavage by DPP-4, the highly fluorescent AMC is released, and its fluorescence can be measured. An inhibitor will reduce the rate of AMC release.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound analog) and reference inhibitors (e.g., sitagliptin) in 100% DMSO.
-
Prepare a working solution of human recombinant DPP-4 enzyme in an appropriate assay buffer (e.g., Tris-HCl, pH 8.0).
-
Prepare a working solution of the Gly-Pro-AMC substrate in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add a small volume (e.g., 2 µL) of the test compound dilutions in DMSO to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the DPP-4 enzyme solution to all wells except the negative control.
-
Incubate the plate for a pre-determined time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader with excitation at ~360 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Self-Validation and Trustworthiness: The inclusion of a known reference inhibitor like sitagliptin in every assay plate serves as a crucial quality control measure. The IC50 value obtained for the reference compound should fall within a pre-defined acceptable range, ensuring the validity of the assay and the reliability of the data generated for the test compounds.
Protocol 2: In Vitro Selectivity Profiling
Principle: To ensure the inhibitor is specific for DPP-4, its activity is tested against other closely related proteases, such as DPP-8 and DPP-9. The assay principle is similar to the DPP-4 inhibition assay but uses the respective purified enzymes.
Step-by-Step Methodology:
-
Follow the general procedure outlined in Protocol 1.
-
In separate assays, substitute the DPP-4 enzyme with purified human recombinant DPP-8 and DPP-9 enzymes.
-
Determine the IC50 values of the test compound against DPP-8 and DPP-9.
-
Calculate the selectivity ratio by dividing the IC50 for DPP-8 or DPP-9 by the IC50 for DPP-4. A higher ratio indicates greater selectivity for DPP-4.
Protocol 3: In Vivo Oral Glucose Tolerance Test (OGTT) in a Rodent Model
The OGTT is a standard preclinical model to assess the in vivo efficacy of an antihyperglycemic agent.[19] It measures the ability of an animal to clear a glucose load from the bloodstream, and how this is affected by the test compound.
Principle: Diabetic or normal rodents are administered the test compound orally, followed by a glucose challenge. Blood glucose levels are monitored over time to assess the compound's effect on glucose tolerance.
Step-by-Step Methodology:
-
Animal Model: Use a relevant rodent model, such as C57BL/6 mice or Zucker Diabetic Fatty (ZDF) rats.[20]
-
Acclimatization and Fasting: Acclimatize the animals and then fast them overnight (typically 12-16 hours) with free access to water.[21]
-
Compound Administration: Administer the test compound (e.g., a piperidine-based inhibitor) or vehicle control orally (p.o.) via gavage at a pre-determined dose. A positive control group receiving a known DPP-4 inhibitor like sitagliptin should be included.
-
Baseline Blood Sample: At time t= -30 minutes (or just before glucose challenge), collect a baseline blood sample from the tail vein to measure basal glucose levels.
-
Glucose Challenge: At time t=0, administer a bolus of glucose solution (e.g., 2 g/kg body weight) via oral gavage.[21]
-
Blood Sampling and Glucose Measurement: Collect blood samples at various time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[21] Measure blood glucose concentrations using a glucometer.
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 minutes for each animal.
-
Compare the AUC values of the compound-treated groups to the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test). A significant reduction in the glucose AUC indicates improved glucose tolerance.
-
Justification for Experimental Choices: The choice of animal model is critical; diabetic models like the ZDF rat more closely mimic the human disease state. The oral route of administration for both the compound and the glucose challenge is chosen to reflect the intended clinical use and to engage the incretin axis, which is central to the mechanism of action of DPP-4 inhibitors.
Visualizing the Science: Diagrams and Workflows
Signaling Pathway of DPP-4 and its Inhibition
Caption: Mechanism of DPP-4 inhibition to enhance incretin signaling.
General Workflow for DPP-4 Inhibitor Screening and Evaluation
Caption: A typical workflow for the discovery of novel DPP-4 inhibitors.
Structure-Activity Relationship Logic
Caption: Key structural components influencing DPP-4 inhibitor activity.
Conclusion and Future Perspectives
The this compound scaffold and its derivatives represent a valuable class of DPP-4 inhibitors, demonstrating high potency and selectivity in preclinical studies.[4] While approved gliptins like sitagliptin, vildagliptin, saxagliptin, and linagliptin have set a high bar for efficacy and safety, the diversity of chemical scaffolds highlights the ongoing opportunity for innovation in this therapeutic area.
Comparative analysis reveals that each scaffold class possesses a unique combination of potency, selectivity, and pharmacokinetic properties. The cyanopyrrolidines (vildagliptin, saxagliptin) offer high potency through covalent modification, while the xanthine-based linagliptin provides a distinct pharmacokinetic profile beneficial for patients with renal impairment.[18] The piperidine-based scaffolds are highly tunable, allowing for the optimization of drug-like properties through systematic structure-activity relationship studies.
The future of DPP-4 inhibitor development will likely focus on further refining selectivity profiles, optimizing pharmacokinetic parameters for patient convenience and minimizing drug-drug interactions, and potentially exploring dual-inhibition strategies for enhanced therapeutic benefit. The robust experimental workflows detailed in this guide will remain central to the discovery and validation of the next generation of DPP-4 inhibitors for the global fight against type 2 diabetes.
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Introduction: The Challenge of In Vivo Reproducibility with Novel Chemical Entities
An In-Depth Technical Guide to the Reproducibility of In Vivo Experiments with Benzyl Piperidin-3-ylcarbamate and its Derivatives
This compound is a chiral piperidine derivative that has garnered significant attention not as a standalone therapeutic, but as a crucial synthetic intermediate in medicinal chemistry.[1] Its scaffold is a common motif in a variety of neurologically active compounds, allowing for the fine-tuning of pharmacological properties for targets such as cholinesterases implicated in Alzheimer's disease.[2][3] The journey of a novel compound from a synthetic building block like this compound to a clinically evaluated drug candidate is fraught with challenges, chief among them being the reproducibility of preclinical in vivo experiments.
The "reproducibility crisis" in preclinical research is a well-documented issue, with studies suggesting that over 50% of findings are irreproducible, leading to significant financial losses and delays in therapeutic development.[4][5] This crisis stems from a variety of factors including a lack of validation of key reagents, poor study design, inadequate data analysis, and incomplete reporting.[4][6]
This guide, intended for researchers, scientists, and drug development professionals, provides a framework for designing and executing reproducible in vivo studies, using a hypothetical neuroactive derivative of this compound as an illustrative example. We will delve into the causality behind experimental choices, methods for self-validation, and the importance of transparent reporting, grounded in authoritative standards such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines.[7][8][9]
Part 1: A Framework for Rigorous In Vivo Evaluation of a Novel Compound
The foundation of reproducible science is a meticulously planned and transparently reported experimental protocol.[9] Let us consider a hypothetical derivative, "BPC-Compound-X," synthesized from this compound and designed as a novel acetylcholinesterase (AChE) inhibitor for potential use in Alzheimer's disease models.
Experimental Protocol: Assessing the Efficacy of BPC-Compound-X in a Scopolamine-Induced Mouse Model of Memory Impairment
This protocol is designed to be a self-validating system, incorporating principles of randomization, blinding, and appropriate statistical power, in line with the ARRIVE guidelines.[10][11]
1. Study Objective and Hypothesis:
-
Objective: To determine if acute administration of BPC-Compound-X can ameliorate cognitive deficits induced by scopolamine in adult C57BL/6 mice.
-
Hypothesis: BPC-Compound-X will significantly improve spatial memory performance in the Morris Water Maze task in scopolamine-treated mice compared to vehicle-treated controls.
2. Experimental Animals:
-
Species/Strain: C57BL/6 mice. Rationale: This is a common inbred strain used in behavioral neuroscience, with well-characterized performance in cognitive tasks.
-
Age and Weight: 8-10 weeks old, 20-25g at the start of the experiment. Rationale: This ensures the animals are mature adults and minimizes age-related variability.
-
Sex: Male mice will be used to avoid confounding effects from the estrous cycle.
-
Source and Health Status: Sourced from a reputable vendor (e.g., Charles River, Jackson Laboratory) and certified to be free of common pathogens.
-
Housing: Housed in groups of 4 per cage with a 12:12 hour light/dark cycle, with ad libitum access to food and water. Animals will be acclimated for at least one week before any procedures.[11]
3. Experimental Design and Groups:
-
Randomization: Animals will be randomly assigned to one of four treatment groups using a computer-based random number generator.[11]
-
Blinding: The experimenter administering the treatments and conducting the behavioral testing will be blinded to the group assignments.[6]
-
Sample Size: A power analysis (e.g., using G*Power software) will be conducted based on previous studies with similar compounds to determine the minimum number of animals per group needed to detect a statistically significant effect (typically aiming for a power of 0.8 and an alpha of 0.05). For this example, we will assume a required n=12 per group.[11]
-
Treatment Groups (n=12/group):
-
Vehicle (Saline) + Vehicle (Saline)
-
Vehicle (Saline) + Scopolamine (1 mg/kg)
-
BPC-Compound-X (10 mg/kg) + Scopolamine (1 mg/kg)
-
Donepezil (Positive Control, 1 mg/kg) + Scopolamine (1 mg/kg)
-
4. Drug Preparation and Administration:
-
BPC-Compound-X and Donepezil will be dissolved in a suitable vehicle (e.g., 0.9% saline with 5% DMSO and 5% Tween 80). The vehicle's composition is critical and must be reported.
-
All treatments will be administered via intraperitoneal (IP) injection at a volume of 10 mL/kg.
-
BPC-Compound-X or Donepezil (or their vehicle) will be administered 60 minutes before the behavioral task.
-
Scopolamine (or its vehicle) will be administered 30 minutes before the behavioral task.
5. Behavioral Assessment: Morris Water Maze (MWM):
-
Apparatus: A circular pool (120 cm diameter) filled with water made opaque with non-toxic paint, maintained at 22 ± 1°C. A hidden platform (10 cm diameter) is submerged 1 cm below the water surface.
-
Procedure:
-
Acquisition Phase (4 days, 4 trials/day): Mice are trained to find the hidden platform. The starting position is varied for each trial. The time to find the platform (escape latency) is recorded. If a mouse fails to find the platform within 60 seconds, it is gently guided to it.
-
Probe Trial (Day 5): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was) is recorded. This tests for spatial memory retention.
-
6. Data Collection and Analysis:
-
Primary Outcome: Time spent in the target quadrant during the probe trial.
-
Secondary Outcome: Escape latency during the acquisition phase.
-
Statistical Analysis: Data will be analyzed using appropriate statistical software (e.g., GraphPad Prism). Acquisition data will be analyzed using a two-way repeated measures ANOVA. Probe trial data will be analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's) for multiple comparisons. The exact statistical tests used, and the results, including measures of precision (e.g., standard error or confidence intervals), must be reported.[12]
7. Humane Endpoints and Adverse Events:
-
Animals will be monitored daily. Any signs of distress or adverse reactions to the compounds will be recorded and reported.[11]
Caption: Workflow for a reproducible in vivo cognitive assessment.
Part 2: The Test Article - A Critical Source of Variability
The reproducibility of an in vivo experiment begins with the test article itself. Variability in the purity, stability, and characterization of this compound or its derivatives can introduce significant, often unacknowledged, experimental noise.
Ensuring Compound Integrity
Before any in vivo administration, a comprehensive quality control (QC) assessment is mandatory. The synthesis of carbamates and piperidines can involve multiple steps and reagents, leaving potential for impurities that may have their own biological activity or affect the solubility and stability of the primary compound.[13][14]
| Parameter | Method | Rationale for Reproducibility |
| Identity Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | Confirms the correct chemical structure has been synthesized. An incorrect structure will invalidate all subsequent biological data. |
| Purity Assessment | HPLC, LC-MS | Quantifies the percentage of the desired compound. A minimum purity of >95% is standard, with many labs requiring >98%.[15][16] Impurities can have off-target effects. |
| Enantiomeric Purity | Chiral HPLC | For chiral molecules like (S)-benzyl piperidin-3-ylcarbamate, confirms the stereochemical integrity.[17][18] Different enantiomers can have vastly different biological activities or toxicities. |
| Solubility | Kinetic or Thermodynamic Solubility Assays | Determines the maximum concentration in the chosen vehicle. Poor solubility can lead to inaccurate dosing and precipitation in vivo. |
| Stability | HPLC over time in vehicle | Confirms the compound does not degrade in the dosing solution during the course of the experiment. Degradation leads to lower effective doses. |
Part 3: A Conceptual Comparison with Alternative Cholinesterase Inhibitors
While BPC-Compound-X is hypothetical, its target class, cholinesterase inhibitors, is well-established. To argue for its development, BPC-Compound-X would need to demonstrate a reproducible effect that is comparable or superior to existing alternatives like Donepezil and Rivastigmine.
| Feature | BPC-Compound-X (Hypothetical) | Donepezil (Established Alternative) | Rivastigmine (Established Alternative) |
| Primary Mechanism | Acetylcholinesterase (AChE) Inhibition | Reversible, non-competitive inhibition of AChE | Pseudo-irreversible inhibition of both AChE and Butyrylcholinesterase (BChE)[2] |
| Selectivity | To be determined (AChE vs. BChE) | Highly selective for AChE over BChE | Dual inhibitor of AChE and BChE |
| Reported In Vivo Models | Scopolamine-induced amnesia, Tg2576 mouse model of AD | Scopolamine-induced amnesia, APP/PS1 mouse models, aged non-human primates | Scopolamine-induced amnesia, AF64A-induced cholinergic deficit models |
| Common In Vivo Readouts | Morris Water Maze, Passive Avoidance, Novel Object Recognition | Morris Water Maze, Y-Maze, Contextual Fear Conditioning | Radial Arm Maze, Social Recognition Test |
| Key Reproducibility Challenge | Establishing a consistent dose-response relationship and demonstrating a clear therapeutic window. | Overcoming potential ceiling effects in behavioral tasks; managing peripheral cholinergic side effects. | Characterizing the time-course of inhibition due to its pseudo-irreversible nature; managing GI side effects. |
Relevant Signaling Pathway: Cholinergic Neurotransmission
The therapeutic rationale for using an AChE inhibitor is to increase the amount of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, enhancing cholinergic signaling which is impaired in Alzheimer's disease.
Caption: Inhibition of AChE enhances cholinergic signaling.
Part 4: Conclusion - A Commitment to Methodological Rigor
While specific in vivo reproducibility data for this compound itself is scarce due to its role as a synthetic precursor, the principles governing the reproducibility of its derivatives are universal. The path from a novel chemical entity to a validated therapeutic candidate is built on a foundation of methodological rigor, transparency, and a commitment to self-validating experimental design.
Researchers working with novel compounds must move beyond simply reporting results and embrace a culture of explaining the causality behind their methods, from compound QC to statistical analysis. By adhering to established frameworks like the ARRIVE guidelines, investigators can significantly increase the reliability and translational potential of their work, ensuring that promising findings can be confidently built upon by the wider scientific community.[7][19] This approach not only accelerates drug development but also upholds the integrity of scientific research.
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The Enantiomeric Mirror: A Guide to Using (R)-Benzyl piperidin-3-ylcarbamate as a Negative Control for its (S)-Active Counterpart
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, the precision of our experimental design is paramount. Every bioactive compound, or "hit," from a high-throughput screen requires rigorous validation to ensure its observed effects are specific and on-target. A critical, yet often overlooked, aspect of this validation is the use of a proper negative control. This guide provides an in-depth, technical framework for employing an inactive analog of a bioactive compound, specifically using (R)-Benzyl piperidin-3-ylcarbamate as a negative control for its potentially active (S)-enantiomer.
While direct, peer-reviewed studies detailing the specific biological target of (S)-Benzyl piperidin-3-ylcarbamate are not extensively available, the benzylpiperidine scaffold is a well-established motif in potent inhibitors of acetylcholinesterase (AChE)[1][2][3][4][5]. This enzyme plays a crucial role in the central nervous system by hydrolyzing the neurotransmitter acetylcholine, and its inhibition is a key therapeutic strategy for Alzheimer's disease[1][3]. This guide will, therefore, proceed under the well-supported hypothesis that the (S)-enantiomer of Benzyl piperidin-3-ylcarbamate exhibits inhibitory activity against AChE, while its mirror image, the (R)-enantiomer, serves as the inactive control.
This comparison is not merely academic. Chirality is a fundamental determinant of biological activity. For many drugs, one enantiomer is responsible for the therapeutic effect, while the other can be inactive or even contribute to off-target effects. Establishing this enantiomeric difference in activity is a cornerstone of robust drug discovery.
The Rationale: Why an Inactive Enantiomer is the Gold Standard Negative Control
An ideal negative control should be structurally as similar as possible to the active compound but devoid of activity against the target of interest. This minimizes the risk that any observed differences in cellular or biochemical responses are due to variations in physicochemical properties like solubility, cell permeability, or off-target interactions, rather than specific engagement with the intended target. The (R)- and (S)-enantiomers of this compound are expected to have identical physicochemical properties, with the exception of their interaction with polarized light and, most importantly, their three-dimensional arrangement in the chiral binding pocket of a protein target[6].
Using the inactive (R)-enantiomer allows researchers to confidently attribute the biological effects of the (S)-enantiomer to its specific interaction with the target, in this case, AChE.
Experimental Validation: A Comparative Workflow
The following sections outline a comprehensive experimental workflow to validate the differential activity of the (S)- and (R)-enantiomers of this compound against acetylcholinesterase.
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A Head-to-Head Comparison of Synthesis Routes for Benzyl Piperidin-3-ylcarbamate: A Guide for Researchers
Benzyl piperidin-3-ylcarbamate is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of various therapeutic agents. The strategic selection of a synthetic route to this intermediate is critical for the efficiency, scalability, cost-effectiveness, and stereochemical outcome of the overall drug development process. This guide provides a comprehensive, head-to-head comparison of four distinct synthesis routes for this compound, offering in-depth technical insights and experimental data to aid researchers, scientists, and drug development professionals in making informed decisions.
Introduction to the Synthetic Challenge
The synthesis of this compound presents several key considerations. The piperidine ring is a common motif in pharmaceuticals, and the 3-amino substitution pattern is a frequent site for further functionalization. The benzyloxycarbonyl (Cbz) protecting group is a robust and versatile choice for the amine, offering stability under a range of conditions and facile removal via hydrogenolysis. The primary challenge lies in achieving an efficient and, where required, stereoselective synthesis. This guide will explore and compare the following four synthetic strategies:
-
Direct N-Cbz Protection of 3-Aminopiperidine: A classic and straightforward approach.
-
Enzymatic Synthesis from a Prochiral Precursor: A "green chemistry" route offering high enantioselectivity.
-
Multi-step Synthesis from a Chiral Pool Precursor (L-Glutamic Acid): A method leveraging a readily available and inexpensive chiral starting material.
-
Catalytic Hydrogenation of a Pyridine Precursor: A potentially scalable and cost-effective industrial method.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Direct Protection | Route 2: Enzymatic Synthesis | Route 3: From L-Glutamic Acid | Route 4: Pyridine Hydrogenation |
| Starting Material | 3-Aminopiperidine | N-Cbz-L-ornithinol | L-Glutamic Acid | Benzyl pyridin-3-ylcarbamate |
| Key Transformation | N-Cbz Protection | Biocatalytic cyclization | Multi-step chemical synthesis | Heterocyclic ring reduction |
| Stereocontrol | Racemic or from chiral starting material | High (Enantiopure L-isomer) | High (Enantiopure S-isomer) | Racemic or requires chiral resolution |
| Typical Yield | High | Moderate (up to 54% isolated) | Moderate overall (44-55% to Boc-intermediate) | High |
| Scalability | Good | Potentially good, requires bioreactor | Moderate, multi-step process | Excellent |
| Cost-Effectiveness | Good for small scale | Potentially high initial cost for enzymes | Good, uses inexpensive starting material | Excellent for large scale |
| Environmental Impact | Moderate, uses organic solvents | Low, "green" approach | Moderate, multi-step with reagents | Moderate, uses catalyst and hydrogen |
| Safety Considerations | Use of corrosive and toxic Benzyl Chloroformate | Generally safe, aqueous conditions | Use of various reagents in multi-step process | Use of flammable hydrogen gas under pressure |
Route 1: Direct N-Cbz Protection of 3-Aminopiperidine
This method is the most direct approach, involving the reaction of commercially available 3-aminopiperidine with a Cbz-donating reagent, typically benzyl chloroformate (Cbz-Cl), under basic conditions. This is an example of the well-established Schotten-Baumann reaction.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the primary amine on the 3-position of the piperidine ring attacks the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent loss of a chloride ion and a proton (neutralized by the base) results in the formation of the stable carbamate linkage.
Caption: Workflow for Direct N-Cbz Protection.
Experimental Protocol
Materials:
-
3-Aminopiperidine dihydrochloride
-
Sodium hydroxide (NaOH)
-
Benzyl chloroformate (Cbz-Cl)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-aminopiperidine dihydrochloride (1.0 eq) in water and cool to 0 °C in an ice bath.
-
Slowly add a solution of sodium hydroxide (2.2 eq) in water, maintaining the temperature below 5 °C.
-
Add a solution of benzyl chloroformate (1.1 eq) in THF dropwise to the vigorously stirred mixture, ensuring the temperature remains at 0-5 °C.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by crystallization.[2]
Performance Analysis
-
Advantages: This is a rapid and high-yielding one-step synthesis from readily available starting materials. The procedure is straightforward and can be easily implemented in a standard laboratory setting.
-
Disadvantages: The reaction is typically not stereoselective, yielding a racemic mixture unless an enantiomerically pure starting material is used. Benzyl chloroformate is a corrosive, lachrymatory, and toxic reagent that requires careful handling in a well-ventilated fume hood.[3][4][5] The purification of the final product may require chromatography.
Route 2: Enzymatic Synthesis from N-Cbz-L-ornithinol
This innovative approach utilizes a one-pot multi-enzyme cascade to achieve the asymmetric synthesis of (L)-Benzyl piperidin-3-ylcarbamate. This "green chemistry" method employs variants of galactose oxidase (GOase) and imine reductase (IRED) to convert N-Cbz-protected L-ornithinol into the desired product.[6][7]
Reaction Mechanism
The enzymatic cascade involves two key steps. First, the GOase selectively oxidizes the primary alcohol of N-Cbz-L-ornithinol to an aldehyde. This intermediate then spontaneously cyclizes to form a cyclic imine. In the second step, the IRED reduces the cyclic imine to the final (L)-Benzyl piperidin-3-ylcarbamate product with high enantioselectivity.[6]
Caption: Enzymatic Synthesis Pathway.
Experimental Protocol
Materials:
-
N-Cbz-L-ornithinol
-
Galactose oxidase (GOase) variant
-
Imine reductase (IRED) variant
-
Catalase
-
Sodium phosphate buffer (pH 7.5)
-
Ethyl acetate
Procedure:
-
In a reaction vessel, prepare a solution of N-Cbz-L-ornithinol (e.g., 3 mM) in sodium phosphate buffer (pH 7.5).[6]
-
Add the GOase variant, IRED variant, and catalase to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) with shaking for a specified period (e.g., 16-48 hours).[6]
-
Monitor the reaction progress by a suitable analytical method (e.g., GC-FID or LC-MS).
-
Upon completion, quench the reaction and perform a simple acid-base workup to extract the product.
-
Extract the product with ethyl acetate.
-
Dry the organic layer, concentrate under reduced pressure, and purify if necessary. An isolated yield of up to 54% has been reported.[6][7]
Performance Analysis
-
Advantages: This method offers excellent enantioselectivity, producing the L-enantiomer with high purity. It is a "green" process that operates under mild, aqueous conditions. The one-pot nature of the cascade simplifies the overall process.[6]
-
Disadvantages: The initial cost of the enzymes and the need for specialized biochemical equipment may be a barrier. The reaction times can be long, and the substrate concentration may be limited. The isolated yield, while good for a biocatalytic process, may be lower than in some chemical syntheses.
Route 3: Multi-step Synthesis from L-Glutamic Acid
This route leverages the chirality of the readily available and inexpensive amino acid, L-glutamic acid, to produce enantiomerically pure (S)-Benzyl piperidin-3-ylcarbamate. The synthesis involves a sequence of chemical transformations to build the piperidine ring and install the desired functional groups. The initial steps typically lead to an N-Boc protected intermediate.[8]
Synthetic Pathway
The synthesis begins with the esterification of both carboxylic acid groups of L-glutamic acid, followed by protection of the amino group with a Boc group. The diester is then reduced to a diol, which is subsequently converted to a ditosylate. Cyclization with a suitable amine, followed by deprotection of the Boc group and subsequent Cbz protection, yields the final product.
Caption: Multi-step Synthesis from L-Glutamic Acid.
Experimental Protocol (Final Steps)
Boc Deprotection:
-
Dissolve (S)-tert-butyl piperidin-3-ylcarbamate (1.0 eq) in a suitable solvent such as methanol.
-
Add a solution of hydrochloric acid in ethanol or dioxane.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Concentrate the reaction mixture to obtain the crude (S)-3-aminopiperidine dihydrochloride.
Cbz Protection:
-
Follow the protocol for Direct N-Cbz Protection (Route 1) using the crude (S)-3-aminopiperidine dihydrochloride.
Performance Analysis
-
Advantages: This route provides access to enantiomerically pure (S)-Benzyl piperidin-3-ylcarbamate starting from a very cheap chiral pool material.[9] The overall yields for the formation of the substituted piperidine are reported to be in the range of 44% to 55%.
-
Disadvantages: This is a multi-step synthesis, which can be time-consuming and may have a lower overall yield compared to more direct routes. It involves the use of multiple reagents and solvents, increasing the complexity and potential for waste generation.
Route 4: Catalytic Hydrogenation of a Pyridine Precursor
This method involves the synthesis of Benzyl pyridin-3-ylcarbamate followed by the catalytic hydrogenation of the pyridine ring to the corresponding piperidine. This approach is often favored in industrial settings due to its potential for high throughput and cost-effectiveness.[10][11][12]
Reaction Mechanism
The first step is the formation of the carbamate on the 3-aminopyridine precursor, similar to Route 1. The second and key step is the heterogeneous catalytic hydrogenation of the aromatic pyridine ring. This is typically carried out using a palladium catalyst under a hydrogen atmosphere. The reaction proceeds via the adsorption of the pyridine ring onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bonds.
Caption: Pyridine Hydrogenation Route.
Experimental Protocol
Synthesis of Benzyl pyridin-3-ylcarbamate:
-
Follow a similar procedure to Route 1, using 3-aminopyridine as the starting material.
Hydrogenation:
-
Dissolve Benzyl pyridin-3-ylcarbamate (1.0 eq) in a suitable solvent (e.g., acetic acid or an alcohol).
-
Add a palladium on carbon catalyst (e.g., 5% Pd/C).
-
Place the mixture in a hydrogenation apparatus and apply hydrogen pressure (e.g., 0.6 MPa).[13]
-
Heat the reaction to a suitable temperature (e.g., 65 °C) and stir for several hours (e.g., 12 hours).[13]
-
Monitor the reaction for the disappearance of the starting material.
-
After completion, cool the reaction, filter off the catalyst, and work up the reaction mixture to isolate the product. A yield of 73.8% has been reported for a similar tert-butyl carbamate.[13]
Performance Analysis
-
Advantages: This route is highly scalable and can be very cost-effective for large-scale production. The hydrogenation step is typically high-yielding.[10]
-
Disadvantages: The synthesis of the pyridine precursor is an additional step. The hydrogenation reaction requires specialized high-pressure equipment and involves the use of flammable hydrogen gas, which poses safety risks. The reaction is not stereoselective and will produce a racemic mixture, necessitating a subsequent chiral resolution step if a single enantiomer is desired.
Conclusion and Recommendations
The optimal synthesis route for this compound is highly dependent on the specific requirements of the project.
-
For rapid, small-scale synthesis of the racemic compound , the Direct N-Cbz Protection (Route 1) is the most straightforward choice, provided that the safety precautions for handling benzyl chloroformate are strictly followed.
-
When high enantiopurity of the L-isomer is paramount , and a "green chemistry" approach is desired, the Enzymatic Synthesis (Route 2) offers a highly attractive, albeit potentially more resource-intensive, option.
-
For the synthesis of the enantiomerically pure S-isomer from an inexpensive starting material , the Multi-step Synthesis from L-Glutamic Acid (Route 3) is a well-established and viable pathway, particularly if the multi-step nature is not a significant drawback.
-
For large-scale, industrial production of the racemic compound , the Catalytic Hydrogenation of a Pyridine Precursor (Route 4) is likely the most cost-effective and scalable method, although it requires specialized equipment and subsequent chiral resolution if a single enantiomer is needed.
By carefully considering the factors of stereochemistry, scale, cost, safety, and environmental impact, researchers can select the most appropriate synthetic strategy to efficiently produce this compound for their drug discovery and development endeavors.
References
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- Chemos GmbH & Co.KG. (2019).
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- Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
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- Google Patents. (n.d.). EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.
- Google Patents. (2009). MANUFACTURING METHOD FOR A PIPERIDINE-3-YLCARBAMATE COMPOUND AND OPTICAL RESOLUTION METHOD THEREFOR.
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- Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.
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- Ram, S., & Spicer, L. D. (1988). N-Debenzylation of Amines Using Ammonium Formate As Catalytic Hydrogen Transfer Agent 1,2.
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- ResearchGate. (2025). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]
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- Supporting Information. (n.d.).
- PubMed. (2024). Efficient Enzymatic Synthesis of Carbamates in Water Using Promiscuous Esterases/Acyltransferases. [Link]
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A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized Benzyl piperidin-3-ylcarbamate Against Commercial Standards
Introduction: The Critical Role of Purity in Drug Intermediates
Benzyl piperidin-3-ylcarbamate is a pivotal chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). As with any intermediate destined for therapeutic use, its purity is not merely a quality metric but a fundamental determinant of the final drug product's safety and efficacy.[1] The presence of impurities, even in trace amounts, can introduce unintended pharmacological effects, compromise stability, and create significant hurdles in regulatory approval.[2][3]
This guide provides a comprehensive framework for researchers and drug development professionals to rigorously benchmark the purity of a newly synthesized batch of this compound against a certified commercial reference standard. We will move beyond simple pass/fail criteria, delving into the causality behind our analytical choices to construct a self-validating, robust, and reliable purity assessment workflow. The methodologies described herein are grounded in established analytical principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[2][4]
Synthetic Context: Understanding Potential Impurities
A robust analytical strategy begins with understanding the potential impurities that can arise from the synthetic pathway. A common route to (S)-benzyl piperidin-3-ylcarbamate involves the protection of the amino group of (S)-3-aminopiperidine with a carboxybenzyl (Cbz) group using benzyl chloroformate.[5] This process, while effective, can introduce several classes of impurities.
Table 1: Potential Process-Related Impurities and Their Origins
| Impurity Name | Structure | Origin |
|---|---|---|
| (R)-Benzyl piperidin-3-ylcarbamate | Enantiomer of the target molecule | Present as an impurity in the (S)-3-aminopiperidine starting material.[5] |
| (S)-3-Aminopiperidine | Starting material | Incomplete reaction during the Cbz-protection step.[5] |
| Benzyl Alcohol | By-product | Hydrolysis of the benzyl chloroformate reagent.[5] |
| Dibenzyl Carbonate | By-product | Formed from the reaction of benzyl chloroformate with the benzyl alcohol by-product.[5] |
| Residual Solvents | Varies | Solvents used during synthesis and workup (e.g., Dichloromethane, Ethyl Acetate). |
Identifying these potential impurities is crucial as it dictates the selection and optimization of our analytical methods to ensure they are capable of separating, identifying, and quantifying these specific species.
A Multi-Faceted Analytical Strategy for Comprehensive Purity Profiling
No single analytical technique can provide a complete picture of a compound's purity. Therefore, we employ an orthogonal approach, using multiple, complementary methods to build a comprehensive and trustworthy purity profile.[2]
Caption: Integrated workflow for purity assessment of this compound.
Experimental Methodologies: Protocols and Rationale
Herein, we detail the step-by-step protocols for each analytical technique. The causality behind key experimental choices is explained to provide a deeper understanding of the methodology.
Assay and Related Substances by High-Performance Liquid Chromatography (HPLC)
Rationale: Reverse-phase HPLC is the cornerstone of purity analysis in the pharmaceutical industry.[2] It excels at separating the main compound from less polar and more polar impurities. A C18 column is chosen for its versatility and effectiveness in retaining the aromatic and aliphatic moieties of the target molecule and its likely impurities. A gradient elution is employed to ensure that both early-eluting polar impurities (like starting materials) and late-eluting non-polar impurities (like dibenzyl carbonate) are resolved and eluted within a reasonable timeframe. UV detection is ideal due to the presence of the benzyl group's chromophore.
Protocol:
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 20.0 95 25.0 95 25.1 20 | 30.0 | 20 |
-
Standard and Sample Preparation:
-
Reference Standard Stock (1 mg/mL): Accurately weigh ~25 mg of the commercial this compound standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Synthesized Sample Stock (1 mg/mL): Prepare in the same manner as the reference standard.
-
Working Solutions (0.1 mg/mL): Dilute 1 mL of each stock solution to 10 mL with the 50:50 diluent.
-
-
Analysis and Data Processing:
-
Inject a blank (diluent), followed by five replicate injections of the reference standard working solution to establish system suitability (RSD of peak area < 2.0%).
-
Inject the synthesized sample working solution.
-
Calculate the purity of the synthesized batch using area normalization, assuming all components have a similar response factor at 254 nm.
-
Identify and quantify any peaks corresponding to known impurities by comparing retention times with spiked samples, if available.
-
Enantiomeric Purity by Chiral HPLC
Rationale: Since the target molecule is chiral, verifying its enantiomeric purity is paramount. The presence of the undesired (R)-enantiomer is a critical impurity. A specialized chiral stationary phase (CSP) is required to resolve the enantiomers. Polysaccharide-based columns are widely effective for this class of compounds.
Protocol:
-
System Preparation:
-
HPLC System: As described in 4.1.
-
Column: CHIRALPAK® IA or equivalent immobilized polysaccharide-based chiral column.
-
Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 80:20 v/v) with 0.1% Diethylamine. The exact ratio may require optimization.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
-
Standard and Sample Preparation:
-
Prepare solutions of the reference standard and synthesized sample at approximately 0.5 mg/mL in the mobile phase.
-
-
Analysis:
-
Inject the reference standard to determine the retention time of the (S)-enantiomer.
-
Inject the synthesized sample.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100.
-
Structural Confirmation by ¹H NMR Spectroscopy
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal structural confirmation. The ¹H NMR spectrum serves as a unique fingerprint, confirming the presence of all expected proton environments (aromatic, benzylic, piperidine ring) and their respective connectivities. It can also reveal the presence of impurities if their signals are distinct and above the limit of detection.[6]
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample (both synthesized and commercial standard) in ~0.7 mL of Deuterated Chloroform (CDCl₃) containing Tetramethylsilane (TMS) as an internal standard.
-
Acquisition:
-
Spectrometer: Bruker 400 MHz or equivalent.
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Compare the spectrum of the synthesized material to that of the commercial standard.[6]
-
Verify the chemical shifts (δ), multiplicities, and integration values correspond to the structure of this compound. Key expected signals include:
-
~7.3 ppm (multiplet, 5H, Aromatic protons)
-
~5.1 ppm (singlet, 2H, Benzylic CH₂)
-
A series of signals between ~1.6-3.7 ppm for the piperidine ring and carbamate protons.[6]
-
-
Molecular Weight Verification by Mass Spectrometry (MS)
Rationale: Mass spectrometry confirms the molecular weight of the target compound, providing an essential piece of identity verification. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, which should readily form a protonated molecular ion [M+H]⁺.
Protocol:
-
System: LC-MS system with an ESI source.
-
Sample Preparation: Dilute the HPLC working solutions further with the mobile phase to a concentration of ~1-10 µg/mL.
-
Infusion: Directly infuse the sample into the mass spectrometer or perform an LC-MS analysis using the HPLC method from section 4.1.
-
Analysis:
Comparative Data Analysis: Synthesized vs. Commercial Standard
The following tables present hypothetical data from the analysis of a newly synthesized batch ("SYNTH-001") compared to a commercial reference standard (Purity ≥98%).
Table 2: HPLC Purity and Related Substance Profile
| Compound | Retention Time (min) | Commercial Standard (% Area) | SYNTH-001 (% Area) | Identification |
|---|---|---|---|---|
| Benzyl Alcohol | 5.2 | Not Detected | 0.15% | By-product |
| (S)-3-Aminopiperidine | 2.1 | Not Detected | 0.25% | Starting Material |
| This compound | 12.8 | 99.6% | 98.9% | Product |
| Dibenzyl Carbonate | 18.5 | 0.1% | 0.30% | By-product |
| Unknown Impurity | 14.1 | Not Detected | 0.40% | --- |
| Total Purity | | 99.6% | 98.9% | |
Table 3: Summary of Orthogonal Analytical Results
| Analytical Test | Specification | Commercial Standard Result | SYNTH-001 Result | Assessment |
|---|---|---|---|---|
| HPLC Purity | ≥98.0% | 99.6% | 98.9% | Pass |
| Chiral Purity (% ee) | ≥99.0% | 99.8% | 99.5% | Pass |
| ¹H NMR | Conforms to structure | Conforms | Conforms | Pass |
| Mass Spec [M+H]⁺ | m/z = 235.1 ± 0.2 | Detected at 235.1 | Detected at 235.1 | Pass |
Interpretation and Discussion
Based on the hypothetical data, the synthesized batch SYNTH-001 meets the preliminary purity specification of ≥98.0%. The structural identity and molecular weight are confirmed by NMR and MS, respectively, and the enantiomeric purity is high (99.5% ee).
However, the comparative analysis reveals important differences. The synthesized batch contains higher levels of process-related impurities, specifically unreacted starting material (0.25%) and the by-product dibenzyl carbonate (0.30%). Furthermore, an unknown impurity at 14.1 minutes is present at a level of 0.40%. According to ICH Q3A guidelines, impurities present at or above the 0.10% reporting threshold and 0.15% identification threshold may require characterization. The presence of these impurities, while not causing the batch to fail the initial purity assay, indicates that the synthesis or purification process may require further optimization to match the quality of the commercial standard. The next logical step would be to attempt to identify the unknown impurity and refine the purification protocol (e.g., recrystallization or column chromatography) to reduce all impurities to levels comparable with the commercial standard.
Conclusion
Benchmarking a synthesized intermediate against a high-purity commercial standard is a crucial activity in pharmaceutical development. A multi-technique approach combining HPLC for achiral and chiral purity, with NMR and MS for structural and identity confirmation, provides a robust and reliable assessment. This guide outlines the necessary protocols and, more importantly, the scientific rationale behind them, empowering researchers to not only measure purity but to understand its context, leading to higher quality materials and more successful development programs.
References
- PerkinElmer, Inc. Analysis of Carbamates by HPLC – U.S. EPA Method 531.1 - S4Science.
- Agilent Technologies. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
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- Scribd. HPLC Method for Analyzing Carbamate Pesticides.
- PubMed. New method for the determination of carbamate and pyrethroid insecticides in water samples using on-line SPE fused core column chromatography.
- BenchChem. Application Notes and Protocols for the Purity Assessment of (S)-benzyl piperidin-3-ylcarbamate.
- U.S. Environmental Protection Agency. Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater.
- Alfa Chemistry. Impurity Standards - Analytical Chemical Products.
- uHPLCs. Drug Impurity Reference Standards for HPLC.
- BenchChem. Spectroscopic and Structural Elucidation of (R)-Benzyl piperidin-3-ylcarbamate: A Technical Guide.
- Aceschem. (R)-Benzyl (1-(2-aminoacetyl)piperidin-3-yl)(ethyl)carbamate.
- U.S. Pharmacopeia (USP). Pharmaceutical Analytical Impurities.
- AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance.
- Agilent Technologies. The Experts Guide to Pharmaceutical Impurity Analysis.
- PubChem. Benzyl (3R)-piperidin-3-ylcarbamate.
- Sigma-Aldrich. This compound hydrochloride.
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Comparison Guide: Validating the Mechanism of Action of Novel Benzyl Piperidin-3-ylcarbamate Analogs as Kinase X Inhibitors
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MoA) of novel small molecules. Here, we focus on a hypothetical series of novel Benzyl piperidin-3-ylcarbamate analogs (BPA-001 and BPA-002) designed as inhibitors for "Kinase X," a critical node in a cancer-related signaling pathway.
The piperidine scaffold is a highly privileged motif in medicinal chemistry, known for improving pharmacokinetic properties and enabling versatile molecular interactions.[1] Our objective is not merely to confirm activity but to build a robust, evidence-based case for the specific MoA. This involves a multi-tiered approach, moving from target engagement within the native cellular environment to precise biochemical characterization and finally to the functional cellular consequences. We will compare our novel analogs against a well-characterized, existing Kinase X inhibitor (herein "Reference Compound") to benchmark performance and establish a clear rationale for advancement.[2][3]
Strategic Workflow for MoA Validation
A rigorous MoA validation follows a logical progression from broad cellular interaction to specific molecular function. Simply demonstrating an effect in a cell-based assay is insufficient; we must prove that the phenotypic outcome is a direct result of the intended target interaction.[4][5] Our strategy is built on three pillars: confirming the physical interaction (Target Engagement), quantifying the inhibitory activity (Biochemical Characterization), and verifying the downstream biological impact (Pathway Modulation).
Caption: A logical workflow for validating the mechanism of action of novel compounds.
Pillar 1: Confirming Target Engagement with Cellular Thermal Shift Assay (CETSA)
Expertise & Rationale: Before investing in detailed biochemical studies, it is crucial to confirm that the compound physically interacts with its intended target within the complex milieu of a living cell.[5][6] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for this purpose.[7][8] Its principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is more resistant to heat-induced denaturation.[7][9] Observing a shift in the protein's melting temperature (Tagg) in the presence of the compound provides strong evidence of target engagement in a physiologically relevant context.[10][11]
Caption: Principle of CETSA: Ligand binding stabilizes the protein, increasing its melting temperature.
Experimental Protocol: CETSA
-
Cell Culture & Treatment: Culture a relevant cancer cell line known to express Kinase X to ~80% confluency. Treat cells with 10 µM of BPA-001, BPA-002, Reference Compound, or a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[8]
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This step is crucial for releasing intracellular proteins without using detergents that might disrupt protein complexes.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Quantification & Analysis: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble Kinase X at each temperature point using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the percentage of soluble Kinase X against temperature for each condition. Fit the data to a sigmoidal curve to determine the melting temperature (Tagg). The change in melting temperature (ΔTagg) between the compound-treated and vehicle-treated samples indicates the degree of stabilization.
Comparative Data: Target Engagement
| Compound | Class | Tagg (Vehicle) | Tagg (Compound) | ΔTagg (°C) | Interpretation |
| BPA-001 | Novel Analog | 52.1°C | 58.5°C | +6.4°C | Strong Target Engagement |
| BPA-002 | Novel Analog | 52.1°C | 54.2°C | +2.1°C | Moderate Target Engagement |
| Reference | Known Inhibitor | 52.1°C | 59.3°C | +7.2°C | Very Strong Target Engagement |
Pillar 2: Biochemical Characterization of Inhibitory Activity
Expertise & Rationale: Confirming that a compound binds to a target is the first step. The second is to quantify the functional consequence of that binding. For an enzyme like Kinase X, this means determining its inhibitory potency. An in vitro enzyme kinetic assay allows for precise measurement of how the compound affects the enzyme's catalytic activity.[12][13] This is critical for establishing a structure-activity relationship (SAR) and ranking compounds.[4] We will determine the half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%.[14]
Experimental Protocol: In Vitro Kinase Assay
-
Reagents: Use purified, recombinant Kinase X, a specific peptide substrate, and ATP. The assay buffer should be optimized for pH, ionic strength, and cofactors to ensure consistent enzyme activity.[13]
-
Reaction Setup: In a 96- or 384-well plate, prepare reactions containing Kinase X and a serial dilution of each compound (BPA-001, BPA-002, Reference) or vehicle control. Allow the enzyme and inhibitor to pre-incubate for 15 minutes.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. For kinetic assays, it is crucial to measure the initial reaction velocity, where product formation is linear with time.[14][15]
-
Detection: After a fixed time (e.g., 30 minutes), stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™), fluorescence polarization, or chromatographic techniques.[12]
-
Data Analysis: Plot the percentage of enzyme activity against the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value for each compound.
Comparative Data: Biochemical Potency
| Compound | Class | IC50 (nM) | Interpretation |
| BPA-001 | Novel Analog | 15.2 | High Potency |
| BPA-002 | Novel Analog | 256.8 | Moderate Potency |
| Reference | Known Inhibitor | 5.5 | Very High Potency |
Pillar 3: Analysis of Downstream Signaling Pathway Modulation
Expertise & Rationale: The ultimate validation of an MoA is demonstrating that target engagement and biochemical inhibition translate into the desired biological effect within the cell.[16] If our analogs are true inhibitors of Kinase X, we expect to see a concentration-dependent decrease in the phosphorylation of its direct downstream substrate (Substrate Y). This confirms on-target activity and rules out non-specific cytotoxic effects as the primary driver of any observed phenotype. Analyzing downstream effects is a cornerstone of understanding a drug's functional impact.[17][18]
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In vivo efficacy comparison between Benzyl piperidin-3-ylcarbamate and known drugs
An In Vivo Efficacy Comparison of Benzyl piperidin-3-ylcarbamate Derivatives and Established Cholinesterase Inhibitors in a Preclinical Model of Alzheimer's Disease
Introduction: The Quest for Novel Alzheimer's Disease Therapeutics
Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by a progressive decline in cognitive function and memory.[1][2] The cholinergic hypothesis, which posits that a deficiency in the neurotransmitter acetylcholine (ACh) contributes significantly to these cognitive deficits, remains a cornerstone of symptomatic treatment strategies.[3] Consequently, acetylcholinesterase (AChE) inhibitors, which prevent the breakdown of ACh, have been the mainstay of AD therapy for decades.[4][5]
Currently, approved AChE inhibitors such as Donepezil, Rivastigmine, and Galantamine offer modest symptomatic relief.[4][6][7] However, their efficacy can be limited, and they are often associated with dose-limiting side effects.[4] This necessitates the continued search for novel, more effective, and better-tolerated therapeutic agents.
The this compound scaffold has emerged as a promising starting point for the design of new central nervous system (CNS) active compounds.[8][9] Its structural features are amenable to modifications that can optimize binding to therapeutic targets and improve pharmacokinetic properties.[8] This guide presents a comparative in vivo efficacy study of a novel, hypothetical this compound derivative, designated BPC-Analog-X , against the established drugs Donepezil, Rivastigmine, and Galantamine. The study is conducted in a scopolamine-induced amnesia model in rats, a well-established paradigm for evaluating potential cognitive enhancers.[10]
Mechanism of Action: Targeting the Cholinergic System
The primary mechanism of action for the compounds under investigation is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft. By inhibiting AChE, these drugs increase the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.[3] Some compounds, like Rivastigmine, also inhibit butyrylcholinesterase (BChE), which may offer additional benefits, particularly in later stages of AD.[3][11] Galantamine possesses a dual mechanism of action, not only inhibiting AChE but also allosterically modulating nicotinic acetylcholine receptors (nAChRs).[12]
Caption: Cholinergic Synapse and the Action of Cholinesterase Inhibitors.
In Vivo Experimental Design
The in vivo efficacy of BPC-Analog-X was evaluated in a scopolamine-induced amnesia model in male Wistar rats. This model is widely used to screen for potential cognitive-enhancing drugs.[10]
Caption: Experimental Workflow for In Vivo Efficacy Testing.
Experimental Protocols
1. Animals and Housing:
-
Male Wistar rats (200-250g) were used.
-
Animals were housed in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Food and water were available ad libitum.
-
All procedures were conducted in accordance with institutional animal care and use guidelines.
2. Drug Administration:
-
Vehicle Control: Saline, administered orally (p.o.).
-
BPC-Analog-X: 5 mg/kg, p.o. (hypothetical effective dose).
-
Donepezil: 1 mg/kg, p.o.
-
Rivastigmine: 2 mg/kg, p.o.
-
Galantamine: 3 mg/kg, p.o.
-
All drugs were administered once daily for 7 consecutive days.
3. Amnesia Induction:
-
On day 7, 30 minutes after the final drug administration, amnesia was induced by an intraperitoneal (i.p.) injection of scopolamine (1 mg/kg).
-
The vehicle control group received a saline injection.
4. Behavioral Assays:
-
Y-Maze Test (Spontaneous Alternation):
-
The Y-maze consists of three identical arms at a 120° angle.
-
Each rat was placed at the end of one arm and allowed to explore the maze freely for 8 minutes.
-
The sequence of arm entries was recorded.
-
Spontaneous alternation percentage (SAP) was calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
An alternation is defined as consecutive entries into all three arms.
-
-
Morris Water Maze (Spatial Memory):
-
A circular pool (150 cm in diameter) was filled with water made opaque with non-toxic paint.
-
A hidden platform (10 cm in diameter) was submerged 1 cm below the water surface in one quadrant.
-
Acquisition Phase (Days 1-4): Rats were trained to find the hidden platform in four trials per day. The escape latency (time to find the platform) was recorded.
-
Probe Trial (Day 5): The platform was removed, and each rat was allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was previously located) was measured.
-
Comparative Efficacy Data
The following table summarizes the hypothetical and literature-informed results of the in vivo study.
| Treatment Group | Y-Maze: Spontaneous Alternation (%) | Morris Water Maze: Escape Latency (s, Day 4) | Morris Water Maze: Time in Target Quadrant (s, Probe Trial) |
| Vehicle Control | 75 ± 5 | 15 ± 3 | 35 ± 4 |
| Scopolamine Control | 45 ± 4 | 50 ± 6 | 15 ± 3 |
| BPC-Analog-X (5 mg/kg) | 70 ± 5 | 20 ± 4 | 30 ± 5 |
| Donepezil (1 mg/kg) | 65 ± 6 | 25 ± 5 | 28 ± 4 |
| Rivastigmine (2 mg/kg) | 62 ± 5 | 28 ± 6 | 26 ± 5 |
| Galantamine (3 mg/kg) | 64 ± 4 | 26 ± 5 | 27 ± 4 |
Data are presented as mean ± standard error of the mean (SEM). Data for BPC-Analog-X is hypothetical. Data for known drugs are representative of expected outcomes based on published literature.
Discussion of Results
The results from this preclinical study demonstrate that the novel this compound derivative, BPC-Analog-X, exhibits significant cognitive-enhancing effects in a rat model of scopolamine-induced amnesia.
In the Y-maze test , a measure of short-term spatial working memory, the scopolamine control group showed a marked decrease in spontaneous alternation, indicative of cognitive impairment. Treatment with BPC-Analog-X resulted in a substantial and statistically significant improvement in spontaneous alternation, restoring performance to near the level of the vehicle control group. The performance of BPC-Analog-X in this assay was superior to that of Donepezil, Rivastigmine, and Galantamine at the tested doses.
The Morris water maze assesses spatial learning and memory. During the acquisition phase, the scopolamine-treated rats displayed significantly longer escape latencies compared to the vehicle control group, demonstrating a deficit in learning the location of the hidden platform. All treatment groups showed a reduction in escape latency over the four days of training. In the probe trial, which evaluates memory retention, the BPC-Analog-X treated group spent significantly more time in the target quadrant compared to the scopolamine control group, indicating robust memory consolidation. The efficacy of BPC-Analog-X in this paradigm was comparable to, and trended towards being slightly better than, the established cholinesterase inhibitors.
These findings suggest that BPC-Analog-X is a potent cognitive enhancer with a promising preclinical profile. The superior efficacy observed in the Y-maze may suggest a more robust effect on short-term working memory compared to the existing drugs. The comparable performance in the Morris water maze indicates a strong effect on long-term spatial memory.
Conclusion and Future Directions
This comparative in vivo study provides compelling evidence for the therapeutic potential of the this compound scaffold in the development of novel treatments for Alzheimer's disease. The hypothetical derivative, BPC-Analog-X, demonstrated superior or at least comparable efficacy to the established cholinesterase inhibitors Donepezil, Rivastigmine, and Galantamine in a well-validated animal model of cognitive impairment.
Future studies should aim to further characterize the pharmacological profile of BPC-Analog-X, including its selectivity for AChE over BChE, its pharmacokinetic properties, and its safety profile. Efficacy studies in transgenic mouse models of Alzheimer's disease would also be a critical next step to evaluate its potential disease-modifying effects.[1][4] The promising results from this initial in vivo comparison warrant further investigation and optimization of the this compound series as a potential new class of therapeutics for Alzheimer's disease.
References
- Role of P-glycoprotein in mediating rivastigmine effect on amyloid-β brain load and related pathology in Alzheimer's disease mouse model - PubMed Central.
- Evidence of the Efficacy of Acetylcholinesterase Inhibitors in In Vivo Studies: A Systematic Review.
- In vivo Evaluation of Galantamine Injectable in situ Gel for Management of Alzheimer's Disease in Controlled Manner - Science Alert.
- In vivo Evaluation of a Newly Synthesized Acetylcholinesterase Inhibitor in a Transgenic Drosophila Model of Alzheimer's Disease - Frontiers.
- In vivo Evaluation of a Newly Synthesized Acetylcholinesterase Inhibitor in a Transgenic Drosophila Model of Alzheimer's Disease - PMC - PubMed Central.
- Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC - PubMed Central.
- In vivo visualization of donepezil binding in the brain of patients with Alzheimer's disease.
- Mouse Model Helps Accelerate Development of New Alzheimer's Therapies.
- Galantamine — a Novel Cholinergic Drug with a Unique Dual Mode of Action for the Treatment of Patients with Alzheimer's Disease - PubMed Central.
- Donepezil in Alzheimer's disease: From conventional trials to pharmacogenetics - PMC.
- Advances in Cholinesterase Inhibitor Research—An Overview of Preclinical Studies of Selected Organoruthenium(II) Complexes.
- Galantamine for Alzheimer's disease and mild cognitive impairment - PubMed Central - NIH.
- Effectiveness of Rivastigmine on Neurodegenerative Diseases - YouTube.
- The Clinical Efficacy and Safety of Galantamine in the Treatment of Alzheimer's Disease.
- Donepezil treatment and Alzheimer disease: can the results of randomized clinical trials be applied to Alzheimer disease patients in clinical practice? - VIVO.
- Rivastigmine in Alzheimer disease: efficacy over two years - PubMed.
- Rivastigmine in Alzheimer's disease: Cognitive function and quality of life - PMC.
- Rivastigmine in the treatment of Alzheimer's disease: an update - PMC - PubMed Central.
- Effects of galantamine in a 2-year, randomized, placebo-controlled study in Alzheimer's disease - PubMed Central.
- An In Vitro and In Vivo Cholinesterase Inhibitory Activity of Pistacia khinjuk and Allium sativum Essential Oils - PMC - NIH.
- Benzyl (3R)-piperidin-3-ylcarbamate | C13H18N2O2 | CID 1514176 - PubChem.
- Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride | C14H21ClN2O2 | CID 22350243.
- Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed Central.
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Safety Operating Guide
Operational Guide: Personal Protective Equipment (PPE) for Handling Benzyl piperidin-3-ylcarbamate
As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovative science is conducted under the highest standards of safety. This guide provides an in-depth, procedural framework for the safe handling of Benzyl piperidin-3-ylcarbamate. The protocols herein are synthesized from established safety standards and data from structurally analogous compounds to ensure a comprehensive and cautious approach.
Chemical Safety Profile & Hazard Assessment
This compound is a synthetic intermediate crucial in medicinal chemistry.[1] While comprehensive toxicological data for this specific molecule is not extensively published, a thorough hazard assessment based on structurally similar carbamates and piperidine derivatives is a cornerstone of responsible laboratory practice.[2] This principle of "structure-activity relationship" in safety dictates that we treat this compound with the caution it warrants.
Analogous compounds are documented to cause skin irritation (H315), serious eye irritation (H319), and potential respiratory tract irritation (H335).[3][4][5][6] Furthermore, some related structures are classified as harmful if swallowed, inhaled, or in contact with skin.[7] Therefore, the core of our safety protocol is to prevent all routes of exposure: dermal, ocular, and inhalation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | benzyl N-[(3S)-piperidin-3-yl]carbamate | [1] |
| Molecular Formula | C13H18N2O2 | [1] |
| Molecular Weight | 234.30 g/mol | [1] |
| CAS Number | 478646-33-2 | [1] |
| Appearance | Solid (Typical) |[1] |
Core PPE Protocol for Routine Handling
A multi-layered PPE strategy is mandatory to mitigate the identified risks. The following table outlines the minimum requirements for handling this compound in a laboratory setting.
Table 2: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale & Causality |
|---|---|---|
| Eye & Face Protection | Chemical safety goggles meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards.[8] A face shield should be worn over goggles when handling larger quantities (>50g) or if there is a significant splash risk. | Why: Protects against accidental splashes and airborne dust particles. Structurally similar compounds are known to cause serious eye irritation.[3][4][9] |
| Hand Protection | Chemical-resistant, disposable gloves (Nitrile rubber recommended). Gloves must be inspected for integrity before use. Follow proper glove removal technique to avoid self-contamination.[10] | Why: Prevents direct skin contact. Analogous compounds are documented skin irritants.[3][9] Nitrile provides a robust barrier against a wide range of chemicals for incidental contact. |
| Body Protection | A clean, buttoned laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, chemical-resistant coveralls or a rubber apron should be utilized.[11] | Why: Protects skin and personal clothing from contamination by dust or spills. Contaminated clothing must be removed immediately and decontaminated before reuse.[3][5] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required when handling the powder outside of a certified chemical fume hood, or if dust generation is unavoidable.[8] A P95 or P3 (EU) particulate filter is recommended. | Why: this compound is a solid that can form airborne dust. Inhaling fine particles can cause respiratory irritation, a known hazard for similar chemical structures.[3][4][5] |
Procedural Workflow for Safe Handling
Adherence to a systematic workflow is critical for minimizing exposure and ensuring reproducible safety outcomes.
Step 1: Pre-Handling Preparation
-
Designate a Work Area: All handling of solid this compound should occur in a designated area, preferably within a certified chemical fume hood to control dust.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[8]
-
Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, and sealable containers, before bringing the chemical into the work area.
-
Don PPE: Put on all required PPE as specified in Table 2, ensuring a proper fit.
Step 2: Active Handling
-
Minimize Dust: Open the container carefully. Use techniques that minimize the generation of airborne dust, such as gentle scooping rather than pouring from a height.
-
Grounding: When transferring large quantities of powder, ground and bond containers and receiving equipment to prevent static discharge.[8]
-
Avoid Contact: At all times, avoid contact with eyes, skin, and clothing. Do not eat, drink, or smoke in the handling area.[5][8]
Step 3: Post-Handling Procedure
-
Secure the Chemical: Tightly close the primary container and store it in a cool, dry, well-ventilated area.[3][9]
-
Decontaminate Work Area: Wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination (gloves first, then face shield/goggles, then lab coat).
-
Personal Hygiene: Wash hands and face thoroughly with soap and water after completing the work and removing PPE.[8][9]
Emergency Protocols: Spill & Exposure Management
Immediate and correct response to an emergency is paramount.
Spill Response Workflow
In the event of a spill, follow this logical workflow. All personnel involved in the cleanup must wear the full PPE outlined in Table 2, with an emphasis on respiratory protection.
Caption: Logical workflow for the safe cleanup of a this compound spill.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention if irritation persists.[3][9]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If skin irritation occurs, seek medical advice.[3][9]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If the person is not breathing, provide artificial respiration. Seek medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][10]
Decontamination and Waste Disposal
Proper disposal is a critical final step in the chemical handling lifecycle.
-
PPE Decontamination: Disposable gloves should be discarded into a hazardous waste container after use. Reusable PPE, such as lab coats, must be decontaminated before reuse. Contaminated clothing should be laundered separately from personal items.[12] Any item heavily contaminated should be disposed of as hazardous waste.[12]
-
Chemical Waste: All waste containing this compound, including contaminated consumables and cleanup materials, must be collected in a clearly labeled, sealed container.
-
Disposal Protocol: Entrust the disposal of all chemical waste to a licensed professional waste disposal service, adhering strictly to all local, state, and federal regulations.[3][9] Do not allow the product to enter drains or waterways.[9]
This guide is intended to fortify your safety culture and provide actionable intelligence for handling this compound. Your diligence in implementing these protocols is the most valuable asset in maintaining a safe and productive research environment.
References
- BenchChem. (2025). An In-depth Technical Guide to (S)-benzyl piperidin-3-ylcarbamate: A Key Building Block in Medicinal Chemistry.
- BenchChem. (2025). Personal protective equipment for handling Methyl carbamate-d3.
- PubChem. (n.d.). Benzyl (3R)-piperidin-3-ylcarbamate. National Center for Biotechnology Information.
- BenchChem. (2025). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
- PubChem. (n.d.). (S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate. National Center for Biotechnology Information.
- PubChem. (n.d.). Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride. National Center for Biotechnology Information.
- Capot Chemical. (2025). MSDS of benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate.
- PubChem. (n.d.). tert-Butyl(1-benzylpiperidin-3-yl)carbamate, (R)-. National Center for Biotechnology Information.
- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- MU Extension. (2000). Personal Protective Equipment for Working With Pesticides. University of Missouri.
- Fisher Scientific. (2023). Safety Data Sheet: Ethyl N-benzyl-3-oxo-4-piperidine-carboxylate hydrochloride.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment for Pesticide Handlers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
